3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Description
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Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVILRSLXZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588596 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31964-52-0 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel 3,4-Dihydroisoquinoline-2(1H)-carbothioamide Derivatives
Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to the proven bioactivity of the tetrahydroisoquinoline (THIQ) scaffold and the versatile pharmacophoric properties of the carbothioamide (thiourea) moiety.[1][2] We will explore the strategic synthetic approach, beginning with the foundational Pictet-Spengler reaction to construct the core THIQ ring system, followed by the introduction of the carbothioamide group.[3][4] Detailed, field-proven protocols are provided with an emphasis on the rationale behind experimental choices. Furthermore, this guide outlines a systematic approach to the structural elucidation of the target molecules using a suite of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, ensuring the integrity and validity of the synthesized compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Tetrahydroisoquinoline-Carbothioamide Scaffold
The fusion of a 1,2,3,4-tetrahydroisoquinoline (THIQ) core with a carbothioamide functional group creates a molecular scaffold with significant potential in drug discovery. The THIQ nucleus is a well-established "privileged structure," found in numerous natural alkaloids and clinically used drugs, exhibiting a wide array of pharmacological activities, including antihypertensive, antitumor, and antibacterial properties.[1][5][6] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets.
The carbothioamide (thiourea) moiety is also a critical pharmacophore. It is known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.[2][4] Derivatives of thiourea have demonstrated a broad spectrum of biological effects, including urease inhibition, and antibacterial and anticancer activities.[2][4] The combination of these two pharmacophores in the target this compound structure presents a compelling strategy for the development of novel therapeutic agents.[7][8]
Retrosynthetic Analysis and Strategic Approach
A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection is at the N-C(S) bond of the carbothioamide, identifying the key intermediates: a 1,2,3,4-tetrahydroisoquinoline (THIQ) secondary amine and an appropriate isothiocyanate. The THIQ core itself can be disconnected via the Pictet-Spengler reaction, breaking the C4-C4a bond and the C1-N bond to reveal a β-arylethylamine and a carbonyl compound (e.g., formaldehyde).[9][10]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide using NMR and Mass Spectrometry
This guide provides a comprehensive technical overview of the spectroscopic characterization of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 3,4-Dihydroisoquinoline Scaffold
The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The introduction of a carbothioamide moiety at the 2-position introduces a unique set of electronic and steric properties, potentially modulating the compound's interaction with biological targets. Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the advancement of drug discovery programs. This guide will equip the reader with the necessary knowledge to confidently characterize this compound and its analogues.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the molecular framework, while 2D NMR techniques such as COSY and HSQC are instrumental in confirming connectivity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the electron-withdrawing carbothioamide group significantly influences the chemical shifts of the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-5, H-6, H-7, H-8 | 7.10 - 7.30 | m | - | Aromatic protons, appearing as a complex multiplet. |
| H-1 (CH₂) | ~4.85 | s | - | Deshielded by the adjacent nitrogen and the carbothioamide group. The restricted rotation around the C-N bond of the thioamide may lead to broadening of this signal.[1] |
| H-3 (CH₂) | ~4.00 | t | ~6.0 | Influenced by the nitrogen atom and coupled to the H-4 protons. |
| H-4 (CH₂) | ~2.95 | t | ~6.0 | Benzylic protons coupled to the H-3 protons. |
| NH₂ | 7.5 - 8.5 | br s | - | The protons of the primary thioamide are expected to be broad and their chemical shift can be concentration and solvent dependent. |
Causality behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[2] However, for thioamides, solvent effects can be pronounced, potentially influencing the rotational barrier around the C-N bond.[3][4] Running the spectrum in a more polar solvent like DMSO-d₆ could provide complementary information.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The thiocarbonyl carbon is a particularly diagnostic signal, appearing significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=S | ~185.0 | The thiocarbonyl carbon is highly deshielded and is a key indicator of the carbothioamide group. |
| C-4a, C-8a | ~135.0, ~132.0 | Quaternary aromatic carbons. |
| C-5, C-6, C-7, C-8 | ~126.0 - ~129.0 | Aromatic methine carbons. |
| C-1 | ~50.0 | Methylene carbon adjacent to the nitrogen of the thioamide. |
| C-3 | ~45.0 | Methylene carbon adjacent to the nitrogen. |
| C-4 | ~29.0 | Benzylic methylene carbon. |
2D NMR Spectroscopy: Confirming the Structure
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see a cross-peak between the triplets at ~4.00 ppm (H-3) and ~2.95 ppm (H-4), confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the definitive assignment of each proton signal to its corresponding carbon signal as listed in Tables 1 and 2.
Caption: A streamlined workflow for the NMR analysis of the target compound.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Place the sample in the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). d. Process the data by applying a Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. f. Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). b. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C. c. Process the data similarly to the ¹H spectrum.
4. 2D NMR Acquisition (COSY & HSQC): a. Acquire the COSY and HSQC spectra using standard pulse programs.[5] b. The number of increments in the indirect dimension should be sufficient to achieve adequate resolution. c. Process the 2D data to generate the correlation plots.
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound, and High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement.
Predicted Mass Spectrum and Fragmentation
The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. HRMS will allow for the determination of the elemental formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Elemental Formula |
| [M+H]⁺ | 193.0845 | C₁₀H₁₃N₂S |
The fragmentation of the molecular ion upon collision-induced dissociation (CID) can provide valuable structural information. A plausible fragmentation pathway is outlined below.
Caption: A proposed fragmentation pathway for this compound in ESI-MS/MS.
Expert Insights on Fragmentation: The primary fragmentation is likely to involve the loss of the thioamide side chain or parts of it. The loss of the entire carbothioamide group would lead to the stable 1,2,3,4-tetrahydroisoquinoline cation at m/z 133. Another plausible fragmentation is the retro-Diels-Alder reaction of the dihydroisoquinoline ring, leading to a fragment at m/z 118.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. HRMS Analysis (Direct Infusion): a. Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy. b. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). c. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). d. Optimize the source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion. e. Determine the accurate mass of the protonated molecular ion and use software to calculate the elemental formula.
3. MS/MS Analysis (for fragmentation data): a. Select the [M+H]⁺ ion as the precursor ion for fragmentation. b. Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. c. Acquire the product ion spectrum to observe the fragment ions. d. Correlate the observed fragment ions with the proposed fragmentation pathway.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has provided a detailed overview of the expected spectral features, the rationale behind experimental choices, and step-by-step protocols for data acquisition. By following these guidelines, researchers can confidently elucidate the structure of this and related compounds, thereby accelerating their drug discovery and development efforts.
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Investigating the chemical properties and reactivity of the 3,4-dihydroisoquinoline scaffold
An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 3,4-Dihydroisoquinoline Scaffold
Executive Summary
The 3,4-dihydroisoquinoline scaffold is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis. Recognized as a "privileged structure," its rigid bicyclic framework is prevalent in a vast array of pharmacologically active alkaloids and synthetic compounds, demonstrating activities ranging from spasmolytic to anticancer.[1][2][3] This guide provides a comprehensive technical overview of the 3,4-dihydroisoquinoline core, designed for researchers, scientists, and drug development professionals. We delve into the foundational synthetic methodologies, including the Bischler-Napieralski and Pictet-Spengler reactions, explaining the mechanistic rationale behind these classic transformations. The core of this document focuses on the intrinsic chemical reactivity of the scaffold, dominated by the endocyclic imine moiety. We explore fundamental reactions such as nucleophilic additions, reductions, and oxidations, alongside advanced applications in cycloaddition reactions and transition-metal-catalyzed functionalizations. Detailed experimental protocols, mechanistic diagrams, and a curated discussion of the scaffold's role in modern drug discovery are presented to equip the reader with both theoretical knowledge and practical insights.
Introduction: The 3,4-Dihydroisoquinoline Core
Structural Features and Electronic Properties
The 3,4-dihydroisoquinoline scaffold, with the chemical formula C₉H₉N, is a bicyclic aromatic heterocycle.[4] Its structure consists of a benzene ring fused to a dihydropyridine ring. The defining feature, and the hub of its reactivity, is the endocyclic imine (C=N) bond at the 1- and 2-positions. This imine carbon (C-1) is sp²-hybridized and electrophilic due to the electronegativity of the adjacent nitrogen atom, making it the primary site for nucleophilic attack. The lone pair on the nitrogen atom imparts basicity to the molecule. The aromatic ring can be substituted at various positions, and the nature of these substituents (electron-donating or electron-withdrawing) significantly modulates the electron density and, consequently, the reactivity of both the aromatic system and the imine moiety. For instance, electron-donating groups on the benzene ring are known to facilitate key cyclization reactions used in its synthesis.[5]
Significance in Medicinal Chemistry and Natural Products
The isoquinoline framework is an inextricable template in drug discovery, with a broad range of documented pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.[2] The 3,4-dihydroisoquinoline core is a key structural component in numerous alkaloids isolated from plant families like Papaveraceae and Berberidaceae.[3] This prevalence in nature has inspired its use as a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[6] Its rigid conformation provides a well-defined three-dimensional vector for substituents, enabling precise interactions with biological targets. Consequently, derivatives have been developed as PDE4 inhibitors, smooth muscle relaxants, and potential therapeutics for neurodegenerative diseases.[1][7][8]
Foundational Synthetic Methodologies
The construction of the 3,4-dihydroisoquinoline core is dominated by two eponymous reactions that have been refined over a century. The choice between them is dictated by the available starting materials.
The Bischler-Napieralski Reaction
This reaction is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under refluxing acidic conditions.[9][10]
Causality and Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[10][11] The dehydrating agent activates the amide carbonyl group, facilitating its elimination to form a highly reactive nitrilium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond and close the ring. The reaction is most efficient when the aromatic ring is activated by electron-donating groups, which stabilize the transition state of the electrophilic attack.[5] A significant side reaction can be the retro-Ritter reaction, which forms a styrene product; this can be mitigated by using specific reagents or nitrile solvents.[5][9]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Reagent Preparation: To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous acetonitrile (5 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 82 °C) for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basification and Extraction: Basify the aqueous solution to pH 9-10 with a concentrated ammonium hydroxide solution. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[12][13] While the primary product is a tetrahydroisoquinoline, it is a direct precursor and conceptually linked to dihydroisoquinolines, which can be obtained via subsequent oxidation.
Causality and Mechanism: This reaction is a special case of the Mannich reaction.[12] The amine and carbonyl compound first condense to form a Schiff base, which is then protonated by the acid catalyst to generate an electrophilic iminium ion.[14] Similar to the Bischler-Napieralski reaction, this is followed by an intramolecular electrophilic attack on the aromatic ring to yield the cyclized product. The reaction is driven by the formation of the stable heterocyclic ring and the high electrophilicity of the iminium ion.[12]
Caption: General workflow for nucleophilic addition to C-1.
Key Examples of Nucleophilic Additions:
-
Reduction (Hydride Addition): Treatment with reducing agents like sodium borohydride (NaBH₄) reduces the imine to a secondary amine, yielding the parent 1,2,3,4-tetrahydroisoquinoline scaffold. [15]* Organometallic Addition (C-C Bond Formation): Grignard reagents (R-MgX) and organolithium reagents (R-Li) add new carbon substituents at the C-1 position.
-
Asymmetric Allylation: Chiral ligands can be used with copper catalysts and allylsilanes to achieve enantioselective addition of an allyl group, a valuable transformation for natural product synthesis. [16]* Aza-Henry Reaction: The addition of nitroalkanes, often catalyzed by transition metals, introduces a nitroalkyl group at C-1. [17] Experimental Protocol: Reduction of 3,4-Dihydroisoquinoline
-
Dissolution: Dissolve 3,4-dihydroisoquinoline (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1,2,3,4-tetrahydroisoquinoline.
Oxidation Reactions
-
Aromatization: 3,4-Dihydroisoquinolines can be easily oxidized to their fully aromatic isoquinoline counterparts using various oxidizing agents (e.g., Pd/C, MnO₂). This is often the final step in a synthetic sequence starting from a Bischler-Napieralski reaction. [18]* α-Oxidation: Under specific conditions, often using transition-metal catalysts and an oxidant like O₂, the C-1 position can be oxidized to a carbonyl, forming a 3,4-dihydroisoquinolin-1(2H)-one (an amide). [17]
Advanced Reactivity and Applications
Beyond fundamental additions, the scaffold participates in more complex, modern transformations that are highly valuable in the synthesis of complex molecules.
Cycloaddition Reactions
The 3,4-dihydroisoquinoline system can be elaborated into more complex polycyclic structures via cycloaddition reactions. A prominent example is the [3+2] 1,3-dipolar cycloaddition. [19][20]In this reaction, the nitrogen atom is first oxidized to an N-oxide, which then acts as a 1,3-dipole. This N-oxide can react with various dipolarophiles (e.g., alkenes, alkynes) to generate fused isoxazolidine ring systems with high regioselectivity. [19]These reactions are powerful tools for rapidly building molecular complexity.
Caption: General workflow for 1,3-dipolar cycloaddition.
Transition-Metal Catalyzed Functionalization
Modern synthetic organic chemistry has leveraged transition metals to functionalize otherwise inert C-H bonds. The 3,4-dihydroisoquinoline scaffold is an excellent substrate for such reactions. Cross-dehydrogenative coupling (CDC) allows for the formation of a C-C bond at the C-1 position directly from the corresponding C-H bond, avoiding pre-functionalization steps. [17]These reactions typically proceed via the formation of an iminium ion intermediate, facilitated by a metal catalyst and an oxidant. [17]This approach represents a highly atom-economical and efficient method for elaborating the scaffold.
Conclusion and Future Outlook
The 3,4-dihydroisoquinoline scaffold possesses a rich and versatile chemistry, centered on the reactivity of its endocyclic imine bond. Classic syntheses like the Bischler-Napieralski and Pictet-Spengler reactions provide reliable access to this core, while its susceptibility to nucleophilic attack, oxidation, and cycloaddition reactions makes it a powerful intermediate for building molecular complexity. The advent of modern transition-metal-catalyzed C-H functionalization continues to expand the synthetic utility of this remarkable heterocycle. As a proven "privileged scaffold" in medicinal chemistry, the 3,4-dihydroisoquinoline core will undoubtedly remain a focal point for the design and synthesis of novel therapeutics, driving innovation in drug discovery for years to come.
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A Technical Guide to the Discovery and Evaluation of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide as a Potent Urease Inhibitor Scaffold
Abstract
The enzyme urease (EC 3.5.1.5) is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to significant challenges in agriculture and human health.[1] Its role in the hydrolysis of urea to ammonia and carbon dioxide facilitates pathogen survival in acidic environments and contributes to pathologies like peptic ulcers, kidney stones, and hepatic encephalopathy.[1][2] Consequently, the discovery of potent and safe urease inhibitors is a major focus in medicinal chemistry.[3] This guide details the identification, synthesis, and evaluation of a novel class of urease inhibitors based on the 3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold. We will explore the synthetic strategy, in vitro inhibitory activity, structure-activity relationships (SAR), and the molecular basis of interaction through in silico docking studies, establishing this scaffold as a promising foundation for the development of new anti-urease agents.
Introduction: The Rationale for Targeting Urease
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea at a rate approximately 10¹⁴ times faster than the non-catalyzed reaction.[1] While integral to the nitrogen cycle, its overactivity is linked to significant pathologies. In the human stomach, H. pylori utilizes urease to generate a neutral microenvironment, allowing it to colonize the gastric mucosa, which can lead to gastric ulcerations and even cancers.[1][4] The quest for effective urease inhibitors is therefore a validated therapeutic strategy.[3][4]
Many classes of compounds, including hydroxamic acids, phosphoramidates, and various heterocyclic systems, have been investigated as urease inhibitors.[5] Among these, thiourea and its derivatives have consistently shown promise, acting as substrate analogues that can interact with the nickel ions in the enzyme's active site.[4][6] This established history prompted the exploration of novel thiourea-based scaffolds. The this compound framework was selected for investigation based on two key insights:
-
The Proven Thiourea Moiety : The carbothioamide (thiourea) functional group is a well-established pharmacophore for urease inhibition.[1][7]
-
Bioactive Heterocyclic Core : The tetrahydroisoquinoline core bears structural resemblance to quinazolinone, another heterocyclic system reported to possess significant urease inhibitory activity.[1][7][8]
This guide outlines the successful synthesis and validation of a library of N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogues, demonstrating their potential as a new class of potent urease inhibitors.
Synthesis and Characterization
The synthesis of N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogues is notably efficient, achieved through a simple, one-step reaction protocol.[1][7][9] This straightforward approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship studies.
General Synthetic Protocol
The synthesis involves the reaction of 1,2,3,4-tetrahydroisoquinoline with various substituted aryl isothiocyanates in an appropriate solvent, such as acetone. The reaction proceeds smoothly, yielding the desired carbothioamide derivatives in high purity and yield.[7]
Step-by-Step Methodology:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in acetone (10 mL), add the corresponding aryl isothiocyanate derivative (1.0 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting solid product is typically collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the final N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogue.
-
Characterization and structural confirmation are performed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Synthesis Workflow Visualization
Caption: General synthetic scheme for N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamides.
In Vitro Urease Inhibition Studies
The inhibitory potential of the synthesized library of compounds was evaluated against Jack bean urease. The entire library of 22 synthesized analogues demonstrated active inhibition of the urease enzyme, with IC₅₀ values ranging from 11.2 µM to 56.7 µM.[1][7]
Urease Inhibition Assay Protocol
The assay quantifies the enzymatic activity by measuring the rate of ammonia production from urea hydrolysis, based on the indophenol (Berthelot) method.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing 25 µL of Jack bean urease enzyme solution and 55 µL of buffer (containing 100 mM urea).
-
Add 5 µL of the test compound (dissolved in DMSO) at various concentrations to the mixture.
-
Incubate the mixture at 30 °C for 15 minutes.
-
Initiate the ammonia quantification by adding 45 µL of phenol reagent (0.1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).
-
Incubate for a further 50 minutes at 37 °C to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Thiourea is used as the standard inhibitor for comparison.
-
The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition percentage against inhibitor concentration.
Assay Workflow Visualization
Caption: Workflow for the in vitro urease inhibition assay.
Summary of Inhibitory Activity
Several analogues exhibited more potent urease inhibitory activity than the standard inhibitor, thiourea (IC₅₀ = 21.7 ± 0.34 µM).[1][7] The results for the most active compounds are summarized below.
| Compound ID | Aryl Substituent | IC₅₀ (µM) ± SD |
| 2 | 2,3-dimethylphenyl | 11.2 ± 0.81 |
| 4 | 4-methoxyphenyl | 15.5 ± 0.49 |
| 7 | 3-chloro-4-fluorophenyl | 18.5 ± 0.65 |
| 1 | 2-methylphenyl | 20.4 ± 0.22 |
| Standard | Thiourea | 21.7 ± 0.34 |
Data sourced from Ali, F., et al. (2021).[1][7]
Structure-Activity Relationship (SAR) and Molecular Docking
Analysis of the inhibitory data across the synthesized library provides critical insights into the structural requirements for potent urease inhibition.
Key SAR Findings
The structure-activity relationship study focused on the nature and position of substituents on the N-aryl ring.[1][7]
-
Electron-Donating Groups Enhance Potency : Compounds bearing electron-donating groups (EDGs), such as alkyl (methyl) and alkoxy (methoxy) groups, were identified as excellent urease inhibitors.[1][7] The most potent compound in the series, compound 2 (IC₅₀ = 11.2 µM), features two methyl groups on the phenyl ring.[1][7]
-
Positional Isomerism is Crucial : The position of the substituent significantly impacts activity. For example, the p-methoxy substituted compound 4 (IC₅₀ = 15.5 µM) was substantially more active than its o-methoxy counterpart, compound 3 (IC₅₀ = 27.6 µM).[1][7]
-
Halogen Substitution : The presence and nature of halogen substituents also modulate activity. While some halogenated derivatives like compound 7 (3-chloro-4-fluorophenyl, IC₅₀ = 18.5 µM) showed strong inhibition, others like the p-iodo-containing compound (19 , IC₅₀ = 50.6 µM) had much weaker potential.[10]
SAR Logic Visualization
Caption: Key structure-activity relationship (SAR) determinants for urease inhibition.
In Silico Molecular Docking Insights
To understand the molecular basis for the observed inhibitory activity, molecular docking studies were performed on the most active derivatives.[1] The results revealed a favorable protein-ligand interaction profile within the active site of the urease enzyme.
The binding mode is stabilized by a network of interactions:
-
Hydrogen Bonding : The thiourea moiety is critical for anchoring the inhibitor in the active site, forming hydrogen bonds with key residues.
-
Hydrophobic Interactions : The dihydroisoquinoline core and the substituted aryl ring engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
π-Anion Interactions : The aromatic rings of the inhibitor can form favorable π-anion interactions with negatively charged residues like aspartate.[1][9]
These interactions correctly position the inhibitor to interfere with the catalytic mechanism of the enzyme, likely by coordinating with the nickel ions or blocking substrate access to the active site.
Kinetic Mechanism of Inhibition
While detailed kinetic studies for this specific series were not the focus of the initial report, the mechanism of urease inhibition by thiourea derivatives is generally well-documented.[11] Kinetic assays, such as those analyzed using Lineweaver-Burk plots, are essential to determine the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Many thiourea derivatives have been reported to act as non-competitive or mixed-type inhibitors of urease.[2][11][12]
-
A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[2]
-
A mixed-type inhibitor can also bind to an allosteric site, but it has a different affinity for the free enzyme versus the enzyme-substrate complex.[11]
Further kinetic analysis of the this compound scaffold is a critical next step to fully elucidate its mechanism of action and to guide future optimization efforts.
Conclusion and Future Directions
The research presented establishes the N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold as a novel and highly promising class of urease inhibitors. The straightforward one-step synthesis facilitates the creation of diverse analogues, and in vitro screening has identified several compounds with potency superior to the standard inhibitor, thiourea.[1][7]
The SAR and molecular docking studies provide a clear rationale for the observed activity, highlighting the importance of electron-donating substituents on the N-aryl ring and revealing the key molecular interactions that stabilize the enzyme-inhibitor complex.[1][9]
Future work should focus on:
-
Lead Optimization : Synthesizing new analogues based on the established SAR to further enhance potency and selectivity.
-
Kinetic Studies : Performing detailed kinetic analyses to definitively determine the mechanism of inhibition for the most potent compounds.
-
In Vivo Evaluation : Assessing the efficacy of lead compounds in relevant animal models of H. pylori infection or other urease-dependent conditions.
-
Toxicity Profiling : Evaluating the cytotoxicity and overall safety profile of the most promising candidates to ensure their suitability for therapeutic development.
This foundational work provides a robust starting point for the development of clinically relevant urease inhibitors based on the this compound core.
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Ali, F., Shamim, S., Lateef, M., Taha, M., Salar, U., Ur Rehman, A., ... & Perveen, S. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(24), 15794–15803. [Link]
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Ali, F., Shamim, S., Lateef, M., Taha, M., Salar, U., Ur Rehman, A., ... & Perveen, S. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega. [Link]
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Khan, K. M., et al. (2011). In silico studies of urease inhibitors to explore ligand-enzyme interactions. Journal of the Serbian Chemical Society, 76(1), 1-11. [Link]
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Taha, M., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 85, 466-475. [Link]
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Preliminary In Vitro Screening of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide for Anti-inflammatory Properties
An In-Depth Technical Guide
Abstract
Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases, driving a persistent need for novel therapeutic agents. The 3,4-dihydroisoquinoline scaffold, coupled with a carbothioamide moiety, presents a promising chemical space for the development of new anti-inflammatory drugs. Carbothioamide derivatives have demonstrated a range of biological activities, and their structural features are conducive to interactions with key enzymatic targets in inflammatory pathways.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide (DHQC). We delineate a logical, tiered approach, beginning with essential cytotoxicity assessments and progressing through a cascade of functional assays designed to probe the compound's ability to modulate key inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale necessary to build a robust preliminary profile of DHQC's anti-inflammatory potential.
Foundational Principle: The Primacy of Cytotoxicity Assessment
Before any assessment of anti-inflammatory activity, it is imperative to determine the cytotoxic profile of the test compound. A reduction in an inflammatory marker, such as nitric oxide, is meaningless if it is merely a consequence of cell death rather than a specific inhibitory action. Therefore, establishing a non-toxic concentration range is the foundational step for all subsequent in vitro assays.
Two common and reliable methods for this assessment are the MTT and LDH assays, which measure distinct cellular processes.[2]
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[3] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of DHQC in complete cell culture medium. Replace the existing medium in the wells with medium containing various concentrations of DHQC. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration of DHQC that does not significantly reduce cell viability (e.g., >95% viability) is determined as the maximum concentration for subsequent experiments.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.[4] This method measures cytotoxicity directly by assessing cell lysis.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions.[4]
-
Incubation and Reading: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control. This provides complementary data to the MTT assay, confirming the non-toxic concentration range.
A Tiered Strategy for Anti-inflammatory Screening
Once a non-cytotoxic concentration range for DHQC is established, a tiered screening approach allows for an efficient and logical evaluation of its anti-inflammatory properties. This workflow ensures that broad effects are captured first before moving to more specific mechanistic assays.
Caption: The LPS-induced NF-κB signaling pathway, a probable target for DHQC.
Activation of the TLR4 receptor by LPS triggers a cascade that activates the IKK complex. [5]IKK then phosphorylates IκBα, the inhibitory protein bound to NF-κB in the cytoplasm. This marks IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including iNOS, COX-2, TNF-α, and IL-6. [6]A compound like DHQC could potentially inhibit this pathway at various points, such as the IKK complex, preventing the entire downstream inflammatory response. Future studies would involve Western blotting to assess the phosphorylation status of IκBα and p65 to confirm this mechanism.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By following a tiered screening cascade—from cytotoxicity to functional and initial mechanistic assays—researchers can efficiently build a comprehensive data package. A positive outcome from this screening process, indicating potent and selective activity with low toxicity, would provide a strong rationale for advancing the compound to more complex cellular models, further mechanism of action studies, and eventual in vivo validation in animal models of inflammation.
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A Technical Guide to the Antidepressant and Anticonvulsant Potential of N-Substituted Derivatives
Abstract
Major depressive disorder and epilepsy represent a significant global health burden, necessitating the continuous exploration of novel therapeutic agents with improved efficacy and safety profiles. N-substituted chemical scaffolds have emerged as a promising and versatile foundation for the design of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the initial studies into the antidepressant and anticonvulsant properties of these derivatives. We will delve into the foundational medicinal chemistry, explore the critical molecular mechanisms of action involving key neurotransmitter systems, and present detailed, field-proven protocols for preclinical evaluation. By integrating structure-activity relationship (SAR) insights with validated experimental workflows, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.
Introduction: The Rationale for N-Substituted Derivatives in CNS Drug Discovery
The complexity of neurological disorders such as epilepsy and depression lies in the dysregulation of intricate neuronal circuits. The primary therapeutic strategies aim to restore the balance between excitatory and inhibitory signaling in the brain.[1] Anticonvulsant medications often achieve this by either dampening excessive neuronal firing through the modulation of voltage-gated ion channels or by enhancing the effects of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3][4] Conversely, antidepressant therapies frequently focus on increasing the synaptic availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5]
N-substituted derivatives, a broad class of organic compounds characterized by the presence of a nitrogen atom bonded to a substituent group, offer a chemically tractable and highly versatile platform for CNS drug design. The nitrogen atom often serves as a key pharmacophoric feature, capable of forming crucial ionic or hydrogen bonds with biological targets. Furthermore, the nature of the N-substituent can be systematically modified to fine-tune a compound's physicochemical properties—such as lipophilicity, polarity, and size—which are critical determinants of its ability to cross the blood-brain barrier, its binding affinity for specific receptors or transporters, and its overall pharmacokinetic profile.[6][7] This guide will explore the synthesis, mechanisms, and evaluation of these compounds, providing a logical framework for their rational development.
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The journey of developing a novel CNS agent begins with its chemical design and synthesis. The inherent value of N-substituted derivatives lies in their synthetic accessibility and the profound impact that modifications to the N-substituent can have on biological activity.
Core Scaffolds and Synthetic Strategies
A multitude of heterocyclic and acyclic scaffolds incorporating an N-substituted moiety have been investigated. Prominent examples include derivatives of piperazine, pyrazoline, nipecotic acid, and various amides and semicarbazones.[8][9][10][11]
-
Piperazine Derivatives: Often found in dual serotonin-norepinephrine reuptake inhibitors (SNRIs), where substitutions on the two nitrogen atoms dictate potency and selectivity.[9][12]
-
Pyrazolidinone Derivatives: The nature of substituents at the 1 and 5 positions has been shown to be critical for anticonvulsant activity, with a parabolic relationship between the hydrophobicity of these substituents and biological effect.[13]
-
GABA Analogues: N-substitution of GABAergic molecules like nipecotic acid can yield potent GABA uptake inhibitors, enhancing inhibitory tone in the CNS.[8][14]
Synthesis of these derivatives often involves well-established organic chemistry reactions. For instance, reductive amination is a common method for introducing N-benzyl groups, while palladium-catalyzed amination reactions represent a powerful modern strategy for constructing C-N bonds with high efficiency and control.[14][15] The choice of synthetic route is critical, as it must be robust enough to allow for the creation of a diverse library of analogues for SAR studies.
The Imperative of Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. For N-substituted derivatives, key SAR insights often revolve around:
-
Lipophilicity: A compound's ability to penetrate the blood-brain barrier is heavily influenced by its lipophilicity (often measured as logP). Studies have shown that increasing the lipophilicity of N-substituted arylsemicarbazones can enhance anticonvulsant activity.[10] However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.
-
Steric and Electronic Effects: The size, shape, and electronic properties of the N-substituent can dictate how well the molecule fits into the binding pocket of its target protein. For example, in a series of piperazine-based monoamine reuptake inhibitors, substitution at the 2-position of a phenoxy ring was found to be key for potent norepinephrine reuptake inhibition.[12]
-
Stereochemistry: For chiral molecules, the spatial arrangement of atoms can lead to significant differences in activity between enantiomers. It is common for one enantiomer to possess the desired pharmacological activity while the other is inactive or contributes to side effects.[12][16]
The iterative process of SAR analysis is fundamental to optimizing a lead compound into a viable drug candidate.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Core Pharmacological Mechanisms
The therapeutic effects of N-substituted derivatives are rooted in their ability to modulate specific targets within the CNS. The primary mechanisms can be broadly categorized by the neurotransmitter systems they influence.
Anticonvulsant Mechanisms of Action
Seizures arise from excessive, synchronous neuronal firing.[17] Anticonvulsant N-substituted derivatives primarily work by restoring neuronal stability.
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsants act by blocking voltage-gated sodium channels, which are responsible for the propagation of action potentials.[1][18] By binding to the channel and stabilizing its inactive state, these drugs limit the repetitive firing of neurons, thereby preventing seizure spread.[18] Other key targets include voltage-gated calcium and potassium channels, which also play critical roles in neuronal excitability.[1][19]
-
Enhancement of GABAergic Transmission: Enhancing the brain's primary inhibitory system is a highly effective anticonvulsant strategy.[4] N-substituted derivatives can achieve this through several mechanisms:
-
Positive Allosteric Modulation of GABA-A Receptors: Binding to a site distinct from the GABA binding site to enhance the receptor's response to GABA.
-
Inhibition of GABA Transporters (GATs): Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[8][20] Lipophilic derivatives of nipecotic acid are a classic example of this approach.[8]
-
Inhibition of GABA-Transaminase (GABA-T): Preventing the metabolic breakdown of GABA.
-
-
Attenuation of Glutamatergic Transmission: Reducing the activity of glutamate, the brain's primary excitatory neurotransmitter, can also suppress seizures. This is often achieved by blocking NMDA or AMPA receptors.[21][22]
Caption: Key molecular targets for N-substituted anticonvulsant derivatives.
Antidepressant Mechanisms of Action
The monoamine hypothesis of depression posits that a deficiency in serotonin, norepinephrine, and/or dopamine contributes to depressive symptoms. Many N-substituted derivatives function by correcting this imbalance.
-
Monoamine Reuptake Inhibition: The most common mechanism for antidepressants is blocking the reuptake of monoamines from the synapse.[5]
-
Serotonin Transporter (SERT): Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression. N-substituted derivatives, such as analogues of citalopram or fluoxetine, can be designed to bind to SERT with high affinity and selectivity.[9][16][23]
-
Norepinephrine (NET) and Dopamine (DAT) Transporters: Some derivatives act as dual (SNRI) or triple reuptake inhibitors, which can offer broader efficacy.[12] The specific substitutions on the nitrogen atom and associated rings are critical for determining the selectivity profile across these transporters.[12][16]
-
-
Serotonin (5-HT) Receptor Modulation: Beyond reuptake inhibition, direct interaction with serotonin receptors is another key strategy. The 5-HT2A receptor, for example, is a target for many atypical antipsychotics that also have antidepressant effects.[24] Some N-substituted urea derivatives have been designed to interact with the 5-HT2 receptor family.[6]
Caption: Primary mechanisms for N-substituted antidepressant derivatives.
Preclinical Evaluation: Validated Experimental Protocols
Translating a promising chemical structure into a potential therapeutic requires rigorous preclinical testing. The following protocols are standard, validated models for assessing anticonvulsant and antidepressant activity in rodents. The causality behind these experimental choices is to model specific aspects of the human condition: seizure spread versus seizure threshold for epilepsy, and behavioral despair for depression.
Anticonvulsant Screening Workflow
The primary goal is to identify compounds that can either prevent the spread of a seizure or raise the threshold for seizure induction.
Caption: Standard workflow for preclinical anticonvulsant drug screening.
Protocol 1: Maximal Electroshock (MES) Test
Rationale: This test identifies compounds effective against generalized tonic-clonic seizures. The endpoint—abolition of the hindlimb tonic extensor component of the seizure—is clear and objective, indicating an ability to prevent seizure spread.
Methodology:
-
Animal Preparation: Use adult male mice (e.g., Swiss Webster, 20-30g). Acclimate animals for at least one week prior to testing.
-
Compound Administration: Administer the N-substituted derivative, vehicle control, and a positive control (e.g., Phenytoin, 10 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Peak Effect Determination: Test groups of animals at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time of peak effect. All subsequent tests for that compound should be conducted at this time.
-
Electrode Application: Apply corneal electrodes to the eyes of the mouse, moistened with saline to ensure good electrical contact.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete absence of this phase.
-
Data Analysis: The dose at which 50% of animals are protected (ED50) is calculated using probit analysis.
Antidepressant Screening Workflow
These models are based on the principle that rodents, when placed in an inescapable, stressful situation, will adopt an immobile posture. This "behavioral despair" is reversed by clinically effective antidepressant drugs.[25]
Caption: Experimental workflow for the mouse Forced Swim Test (FST).
Protocol 2: Forced Swim Test (FST) in Mice
Rationale: The FST is a widely used screening tool for potential antidepressant efficacy.[25][26] A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.[25][27] This protocol is a single-session test, which is common for screening.[28]
Methodology:
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[26] The depth is critical to prevent the mouse from supporting itself by touching the bottom with its tail or paws.
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 20-25g). House animals individually for 24 hours before the test.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.) 60 minutes prior to the test.
-
Test Procedure: Gently place each mouse into the cylinder of water for a single 6-minute session.[29]
-
Recording and Scoring: Record the entire session with a video camera. A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[25]
-
Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility compared to the vehicle group suggests antidepressant-like activity.
Data Presentation and Interpretation
Quantitative data from these preclinical models should be summarized in tables to facilitate comparison between compounds.
Table 1: Hypothetical Anticonvulsant Screening Data
| Compound | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Vehicle | >300 | >300 | >500 | - |
| Phenytoin | 9.5 | >100 | 65 | 6.8 (MES) |
| Derivative A | 15.2 | 250 | 120 | 7.9 |
| Derivative B | 22.5 | 45.1 | >300 | >13.3 |
| Derivative C | >300 | >300 | >300 | - |
Interpretation: Derivative A shows strong protection in the MES test, similar to Phenytoin, suggesting efficacy against generalized seizures. Derivative B shows a broader spectrum of activity, being potent in both MES and PTZ tests, and has a very favorable Protective Index, indicating a wide margin between efficacy and motor side effects.
Table 2: Hypothetical Antidepressant Screening Data (FST)
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility (seconds) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 10 | 155.4 ± 8.2 | - |
| Fluoxetine | 20 | 10 | 82.1 ± 6.5 *** | 47.2% |
| Derivative X | 10 | 10 | 148.9 ± 9.1 | 4.2% |
| Derivative X | 30 | 10 | 95.3 ± 7.7 ** | 38.7% |
| Derivative Y | 30 | 10 | 110.2 ± 8.9 * | 29.1% |
***p<0.001, **p<0.01, *p<0.05 vs. Vehicle Interpretation: Derivative X demonstrates a dose-dependent antidepressant-like effect, with the 30 mg/kg dose significantly reducing immobility to a level approaching the positive control, Fluoxetine. Derivative Y shows a statistically significant but less potent effect at the same dose.
Conclusion and Future Directions
Initial studies robustly demonstrate that N-substituted derivatives represent a fertile ground for the discovery of novel antidepressant and anticonvulsant agents. Their synthetic tractability allows for extensive SAR exploration, enabling the fine-tuning of activity towards specific CNS targets, including ion channels, neurotransmitter transporters, and receptors. The preclinical models detailed herein—MES, PTZ, and FST—provide a validated pathway for identifying and characterizing the in vivo potential of these compounds.
The path forward is clear. Future research should focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a SERT inhibitor with 5-HT2A antagonist properties) to potentially achieve greater efficacy or a faster onset of action.
-
Improving Selectivity: Leveraging computational modeling and advanced SAR to design derivatives with higher selectivity for their intended target, thereby minimizing off-target side effects.
-
Advanced Behavioral Models: Moving beyond initial screening to more sophisticated models that assess effects on anhedonia, cognition, and other complex domains affected by depression and epilepsy.
-
Pharmacokinetic Optimization: Ensuring that potent compounds possess the necessary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to be viable clinical candidates.
By building upon this foundational knowledge and employing the rigorous methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of N-substituted derivatives for patients suffering from these debilitating neurological disorders.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-aryl-3,4-dihydroisoquinoline Carbothioamide Analogues
This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with detailed experimental insights, providing a robust framework for the rational design of novel therapeutic agents based on this versatile scaffold.
Introduction: The Therapeutic Potential of the Dihydroisoquinoline Carbothioamide Scaffold
The 3,4-dihydroisoquinoline moiety is a privileged structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid framework serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation. When coupled with an N-aryl carbothioamide group, the resulting analogues exhibit a diverse range of pharmacological properties, positioning them as compelling candidates for drug discovery programs.
Initially recognized for their potent urease inhibitory activity, these compounds have emerged as crucial tools in combating urease-dependent pathogens like Helicobacter pylori, which is implicated in various gastrointestinal diseases.[2] Beyond this, the dihydroisoquinoline core is associated with activities such as antimetastatic, anti-inflammatory, analgesic, and antibacterial effects.[1] Furthermore, derivatives of the closely related dihydroisoquinoline-2(1H)-carbothioamide have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain perception. This guide will delve into the synthetic strategies, delineate the key structural determinants for biological activity, and provide detailed protocols for the evaluation of these promising compounds.
Synthetic Strategy: A Modular Approach to Analogue Generation
The synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues is typically achieved through a convergent and highly efficient one-step protocol.[2][3] This modular approach allows for extensive diversification of both the dihydroisoquinoline core and the N-aryl substituent, making it ideal for SAR studies.
The general synthetic pathway involves the reaction of a 3,4-dihydroisoquinoline intermediate with a suitably substituted aryl isothiocyanate.
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The Emergent Potential of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide: A Scaffold for Next-Generation Therapeutics
Abstract
The 3,4-dihydroisoquinoline core, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an ideal starting point for drug design. The introduction of a carbothioamide moiety at the 2-position introduces a versatile functional group known for its diverse biological activities and ability to form key interactions with biological targets. This technical guide delves into the burgeoning potential of 3,4-dihydroisoquinoline-2(1H)-carbothioamide as a core structure for the development of novel therapeutics. We will explore its synthesis, established and potential biological activities, structure-activity relationships, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Strategic Fusion of a Privileged Scaffold and a Bioactive Moiety
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The strategic selection of a core scaffold is paramount, as it dictates the spatial arrangement of functional groups and influences the overall physicochemical properties of a molecule. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework and its partially saturated counterpart, 3,4-dihydroisoquinoline, are prominent examples of such privileged structures, found in a wide array of natural products and clinically successful drugs.[1][2] Their inherent structural rigidity and synthetic tractability have made them a focal point for the development of agents targeting a diverse range of biological targets.[3][4]
The carbothioamide (thiourea) group, on the other hand, is a versatile functional moiety recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7] The sulfur atom's ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to its capacity to interact with various enzymatic and receptor targets.[8]
The conjugation of the 3,4-dihydroisoquinoline scaffold with a carbothioamide functional group at the N2 position gives rise to the this compound core. This molecular architecture synergistically combines the favorable attributes of both components, creating a promising platform for the design of novel therapeutic agents. This guide will provide an in-depth exploration of this scaffold, from its synthesis to its multifaceted biological potential.
Synthetic Strategies: A Facile and Versatile Approach
A significant advantage of the this compound scaffold is its straightforward and efficient synthesis. The most common and direct method involves a one-step reaction between 1,2,3,4-tetrahydroisoquinoline and an appropriate isothiocyanate derivative.[9][10] This approach allows for the rapid generation of a diverse library of N-aryl or N-alkyl substituted carbothioamides, facilitating comprehensive structure-activity relationship (SAR) studies.
General Synthetic Workflow
The general synthetic route is depicted below. The reaction is typically carried out in a suitable organic solvent, such as acetone, at room temperature and is often complete within a short timeframe.[9] The use of a mild base, like potassium carbonate, can facilitate the reaction.[9]
Caption: General synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamides
This protocol is adapted from a reported procedure for the synthesis of a library of N-aryl analogs.[10]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Substituted aryl isothiocyanates
-
Acetone (anhydrous)
-
Potassium carbonate (optional, anhydrous)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
To a solution of the desired aryl isothiocyanate (1.0 mmol) in anhydrous acetone (10 mL), add 1,2,3,4-tetrahydroisoquinoline (1.1 mmol).
-
If desired, add anhydrous potassium carbonate (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 5-30 minutes.
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion of the reaction (disappearance of starting materials), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Potential: A Multifaceted Scaffold
The this compound scaffold has demonstrated significant potential across a range of therapeutic areas. The following sections will detail its established and emerging biological activities.
Urease Inhibition: A Promising Anti-ulcer Strategy
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In the stomach, this activity, particularly by Helicobacter pylori urease, neutralizes gastric acid, facilitating bacterial colonization and leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Inhibition of urease is therefore a validated therapeutic strategy for the treatment of H. pylori infections.
Derivatives of this compound have been identified as potent urease inhibitors.[9][10] Notably, several analogs have shown inhibitory activity superior to the standard inhibitor, thiourea.[9][10]
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed key structural features that govern the urease inhibitory activity of this scaffold.[9][10]
-
Aryl Substitution: The nature and position of substituents on the N-aryl ring significantly influence potency.
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl and methoxy groups, on the aryl ring generally enhances inhibitory activity.[9] For instance, an o-dimethyl substituted analog was found to be the most potent inhibitor in one study, with an IC₅₀ value of 11.2 ± 0.81 µM, which is more potent than the standard thiourea (IC₅₀ = 21.7 ± 0.34 µM).[9]
-
Positional Isomers: The position of the substituent on the aryl ring is also critical. A p-methoxy-substituted compound exhibited excellent inhibitory activity (IC₅₀ = 15.5 ± 0.49 µM), while its o-methoxy counterpart was less potent (IC₅₀ = 27.6 ± 0.62 µM).[9]
Mechanism of Action:
Molecular docking studies suggest that these compounds bind within the active site of the urease enzyme.[11] The thiourea moiety is proposed to interact with the nickel ions in the active site, while the dihydroisoquinoline and N-aryl portions of the molecule engage in hydrophobic and hydrogen bonding interactions with surrounding amino acid residues.[11] Kinetic studies have indicated a mixed or competitive inhibition mechanism for related thiourea derivatives.[12]
Caption: Proposed binding mode of the scaffold in the urease active site.
Quantitative Data Summary: Urease Inhibition
| Compound ID | N-Aryl Substituent | IC₅₀ (µM)[9] |
| 1 | 2-methylphenyl | 20.4 ± 0.22 |
| 2 | 2,3-dimethylphenyl | 11.2 ± 0.81 |
| 3 | 2-methoxyphenyl | 27.6 ± 0.62 |
| 4 | 4-methoxyphenyl | 15.5 ± 0.49 |
| 5 | 4-ethoxyphenyl | 31.3 ± 0.49 |
| 7 | 4-trifluoromethylphenyl | 18.5 ± 0.65 |
| Thiourea (Standard) | - | 21.7 ± 0.34 |
STING Inhibition: A Novel Anti-inflammatory Approach
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.[7] While essential for host defense, overactivation of the STING pathway is implicated in various autoimmune and autoinflammatory diseases.[7] Consequently, inhibitors of the STING pathway are of significant therapeutic interest.
Recent studies have identified 3,4-dihydroisoquinoline-2(1H)-carboxamide (note: a carboxamide analog of the carbothioamide) derivatives as potent STING inhibitors.[7] One such compound, 5c, demonstrated cellular human and mouse STING inhibitory IC₅₀ values of 44 nM and 32 nM, respectively.[7] This compound was shown to effectively inhibit the activation of the STING axis in both human and murine cells and exhibited robust in vivo anti-inflammatory efficacy in preclinical models.[7]
Mechanism of Action:
The proposed mechanism of action for these STING inhibitors involves covalent binding to the transmembrane domain of the STING protein.[7] This interaction is thought to block the conformational changes required for STING activation and downstream signaling.
Broader Therapeutic Horizons
The versatility of the this compound scaffold suggests its potential extends beyond urease and STING inhibition. The parent tetrahydroisoquinoline scaffold is known for a wide range of biological activities, providing a strong rationale for exploring this carbothioamide derivative in other therapeutic areas.[3][4]
-
Anticancer Potential: Tetrahydroisoquinoline derivatives have been investigated as anticancer agents, with some analogs showing potent activity against various cancer cell lines.[2][12] The carbothioamide moiety is also a common feature in many anticancer compounds. The combination of these two pharmacophores warrants investigation of the this compound scaffold for its antiproliferative properties.
-
Neuroprotective Effects: Tetrahydroisoquinoline derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] The anti-inflammatory and antioxidant properties associated with both the core scaffold and the carbothioamide group suggest a potential role in mitigating neuroinflammation and oxidative stress.[3][5]
-
Antimicrobial Activity: Both the tetrahydroisoquinoline nucleus and various thiourea derivatives have well-documented antimicrobial properties.[3][13][14][15] Therefore, it is highly probable that this compound derivatives will exhibit activity against a range of bacterial and fungal pathogens.
Experimental Protocols for Biological Evaluation
To facilitate the exploration of the this compound scaffold, this section provides detailed, step-by-step protocols for key biological assays.
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea.[11][16][17]
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
Test compounds and standard inhibitor (thiourea) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.
-
In a 96-well plate, add 25 µL of test compound solution to the sample wells. For control wells, add 25 µL of DMSO.
-
Add 25 µL of urease enzyme solution (e.g., 10 U/well) to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (e.g., 10 mM) to all wells.
-
Incubate the plate at 37°C for 50 minutes.
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 50 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Cell-Based STING Pathway Activation Assay
This protocol describes a general method to assess the inhibitory activity of compounds on the STING pathway using a reporter cell line.[8][18][19]
Materials:
-
A suitable reporter cell line (e.g., THP1-Dual™ KI-hSTING-R232 cells from InvivoGen, which express an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) and an NF-κB-inducible luciferase)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Test compounds dissolved in DMSO
-
Cell culture medium and supplements
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Luciferase detection reagent (e.g., Bright-Glo™)
-
Luminometer and spectrophotometer
Procedure:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a concentration known to induce a robust response (e.g., EC₅₀).
-
Incubate the plate for 18-24 hours.
-
To measure IRF-induced SEAP activity, transfer a small aliquot of the cell culture supernatant to a new plate containing the SEAP detection reagent.
-
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.
-
To measure NF-κB-induced luciferase activity, add the luciferase detection reagent directly to the cells in the original plate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage inhibition of STING pathway activation for both the IRF and NF-κB pathways.
-
Determine the IC₅₀ values for the test compounds.
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its facile synthesis allows for the rapid generation of diverse chemical libraries, enabling extensive SAR exploration. The demonstrated potent activity as urease and STING inhibitors highlights its potential in treating infectious diseases and inflammatory conditions.
Future research should focus on:
-
Expanding the SAR: A systematic exploration of substituents on both the dihydroisoquinoline ring and the N-aryl/alkyl moiety is warranted to optimize potency and selectivity for various targets.
-
Broader Biological Screening: Screening of compound libraries against a wider range of biological targets, including kinases, proteases, and various microbial strains, is likely to uncover new therapeutic applications.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold is crucial for its advancement as a viable drug candidate.[2][20] In silico ADME predictions can be a valuable starting point.[21]
-
In Vivo Efficacy Studies: Promising lead compounds should be evaluated in relevant animal models to establish their in vivo efficacy and safety profiles.
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The Strategic Importance of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide in Modern Drug Discovery: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 3,4-dihydroisoquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and pharmacologically active molecules.[1][2] Its rigid, partially saturated structure provides a three-dimensional framework that is amenable to diverse functionalization, making it a privileged scaffold in the design of novel therapeutic agents. The introduction of a carbothioamide moiety at the 2-position introduces a unique set of physicochemical characteristics that significantly influence the molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of the physicochemical properties of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide and its derivatives, offering field-proven insights into their synthesis, characterization, and therapeutic potential.
The thioamide group, an isostere of the more common amide bond, imparts distinct properties that can be strategically exploited in drug design.[3][4] Thioamides are generally more resistant to enzymatic hydrolysis, potentially leading to improved metabolic stability.[5] They also exhibit altered electronic and steric properties, with the carbon-sulfur double bond being longer and the sulfur atom being a weaker hydrogen bond acceptor compared to the oxygen in an amide.[3] These subtle yet significant differences can lead to profound changes in target engagement and overall pharmacological effect.
This guide will delve into the critical physicochemical parameters of this class of compounds, providing detailed experimental protocols for their determination. We will then explore the synthetic routes to access these molecules and survey their diverse biological activities, drawing connections between their chemical properties and therapeutic applications.
Core Physicochemical Properties: A Foundation for Rational Drug Design
A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety. For the this compound scaffold, the interplay between the dihydroisoquinoline core and the carbothioamide functional group dictates its behavior in biological systems.
Solubility: The Gateway to Bioavailability
Table 1: Predicted and Reported Physicochemical Properties of this compound and a Representative Derivative
| Property | This compound | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
| Molecular Formula | C10H12N2S | C16H15ClN2S |
| Molecular Weight | 192.28 g/mol | 302.83 g/mol |
| Melting Point (°C) | Data not available in cited literature | Data not available in cited literature |
| Aqueous Solubility | Predicted low to moderate | Predicted low |
| pKa (most basic) | Predicted to be weakly basic | Predicted to be weakly basic |
| logP (o/w) | Predicted to be in the range of 1.5 - 2.5 | Predicted to be in the range of 3.5 - 4.5 |
Note: Predicted values are based on the general properties of the scaffold and functional groups. The data for the derivative is included to illustrate the impact of substitution on these properties.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of a compound. The causality behind this choice is its ability to ensure that a true equilibrium between the solid and dissolved states is reached, providing a highly reliable measure of solubility.
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended for consistent agitation.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Compare the peak area of the sample to a standard curve prepared with known concentrations of the compound to determine the solubility.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a non-polar (lipid) environment versus a polar (aqueous) environment. This parameter is crucial for predicting a drug's ability to cross cell membranes. For the this compound scaffold, the dihydroisoquinoline portion is inherently lipophilic, while the thioamide group can modulate this property. The introduction of various substituents on the aromatic ring or the thioamide nitrogen allows for fine-tuning of the logP value to optimize the ADME profile.
Experimental Protocol: logP Determination by Reverse-Phase HPLC
The RP-HPLC method is a high-throughput and reliable alternative to the traditional shake-flask method for logP determination. It relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
-
System Preparation: Use a C18 reverse-phase HPLC column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Calculation: Plot the known logP values of the standards against their retention times to generate a calibration curve. Use the retention time of the test compound to interpolate its logP value from the calibration curve.
Ionization Constant (pKa): Understanding Charge State at Physiological pH
The pKa of a molecule indicates the pH at which it is 50% ionized. The charge state of a drug molecule significantly impacts its solubility, permeability, and target binding. The this compound scaffold contains a basic nitrogen atom within the dihydroisoquinoline ring system. The thioamide N-H is also weakly acidic. The pKa of the basic nitrogen will determine the extent of protonation at physiological pH (around 7.4).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
-
Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer. Add small, precise volumes of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.
Chemical Stability: Ensuring Shelf-Life and Therapeutic Integrity
Chemical stability is the ability of a compound to resist degradation under various environmental conditions. Stability testing is crucial for determining a drug's shelf-life and appropriate storage conditions. The this compound scaffold is generally stable, but the thioamide group can be susceptible to oxidation or hydrolysis under harsh conditions.
Experimental Protocol: Accelerated Stability Testing
Accelerated stability studies are performed under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability of a compound.
-
Sample Storage: Store the compound in controlled environment chambers at specified conditions (e.g., 40°C/75% relative humidity).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Evaluation: Assess the rate of degradation and identify any major degradation products.
Synthesis of this compound and Its Derivatives
The synthesis of N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives is typically achieved through a straightforward and efficient one-step reaction.[6][7]
General Synthetic Protocol
-
Reactant Preparation: In a suitable reaction vessel, dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a solvent such as acetone.
-
Addition of Isothiocyanate: Add the desired aryl isothiocyanate derivative (1 equivalent) to the solution.
-
Base Addition (Optional but Recommended): Add a mild base, such as potassium carbonate (K2CO3), to facilitate the reaction.[6]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[6][7]
-
Work-up and Purification: Once the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue can be washed with water and purified by crystallization from a suitable solvent, such as ethanol, to yield the pure product.[6][7]
Caption: General synthesis of N-aryl derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, highlighting the therapeutic potential of this scaffold.
Urease Inhibition
Several N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogues have been identified as potent urease inhibitors.[6][7][8] Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies such as peptic ulcers and kidney stones. Structure-activity relationship (SAR) studies have shown that compounds with electron-donating groups on the aryl ring exhibit superior urease inhibitory activity.[6][7] For instance, an o-dimethyl-substituted derivative was found to be more potent than the standard inhibitor, thiourea.[6][7]
Table 2: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide Derivatives
| Compound | Substitution on Aryl Ring | IC50 (µM)[6][7] |
| 1 | o-methyl | 20.4 ± 0.22 |
| 2 | o-dimethyl | 11.2 ± 0.81 |
| 4 | p-methoxy | 15.5 ± 0.49 |
| 7 | p-hydroxy | 18.5 ± 0.65 |
| Thiourea (Standard) | - | 21.7 ± 0.34 |
STING Inhibition and Anti-inflammatory Effects
The carboxamide analogues of this scaffold have been discovered as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[9] Overactivation of the STING pathway is associated with autoimmune and autoinflammatory diseases. Certain 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown robust in vivo anti-inflammatory efficacy in preclinical models.[9]
Other Reported Activities
-
Antidepressant and Anticonvulsant Activity: Some derivatives have exhibited significant antidepressant and anticonvulsant effects in animal models.
-
TRPV1 Antagonism: The scaffold has been explored for the development of antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.
-
Carbonic Anhydrase Inhibition: Sulfonamide derivatives of 3,4-dihydroisoquinoline have been identified as potent inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its unique physicochemical properties, imparted by the combination of the dihydroisoquinoline core and the carbothioamide functional group, can be strategically manipulated to optimize drug-like characteristics. The straightforward synthesis and the diverse range of biological activities associated with its derivatives make this scaffold an attractive starting point for drug discovery programs targeting a variety of diseases.
Future research in this area should focus on a more comprehensive characterization of the physicochemical properties of a wider range of derivatives to establish clearer quantitative structure-property relationships (QSPR). Furthermore, elucidating the precise molecular mechanisms of action for the various observed biological activities will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this privileged scaffold is likely to yield novel therapeutics with improved efficacy and safety profiles.
References
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Center for Biotechnology Information. [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). National Center for Biotechnology Information. [Link]
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Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). PubMed. [Link]
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Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (2024). ResearchGate. [Link]
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N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (2021). ACS Publications. [Link]
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Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (2023). MDPI. [Link]
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Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. (2022). Arabian Journal of Chemistry. [Link]
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New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). National Center for Biotechnology Information. [Link]
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New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. (2014). PubMed. [Link]
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N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (2021). National Center for Biotechnology Information. [Link]
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Thioamides as Useful Synthons in the Synthesis of Heterocycles. (2020). ResearchGate. [Link]
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Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. (2021). National Center for Biotechnology Information. [Link]
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Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2023). PubMed. [Link]
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3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride. (n.d.). PubChem. [Link]
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Physicochemical Characterization. (n.d.). Creative Biolabs. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Center for Biotechnology Information. [Link]
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N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (2021). PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: A Streamlined One-Pot Synthesis of N-Aryl-3,4-dihydroisoquinoline Carbothioamides
Introduction: The Significance of N-Aryl-3,4-dihydroisoquinoline Carbothioamides in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This includes applications as antitumor, antibacterial, and antihypertensive agents.[2][3][4] The carbothioamide (thiourea) moiety is also a critical pharmacophore, known to enhance the biological activity of various compounds.[4] The fusion of these two pharmacophores into N-aryl-3,4-dihydroisoquinoline carbothioamides has yielded compounds with significant therapeutic potential, notably as potent urease inhibitors.[4][5] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making its inhibition a valuable strategy for treating peptic ulcers and other related conditions.
Traditionally, the synthesis of these molecules involves a multi-step process, often beginning with a Bischler-Napieralski reaction to construct the 3,4-dihydroisoquinoline core, followed by reduction and subsequent reaction with an isothiocyanate.[2][6] This application note details a proposed, streamlined one-pot, two-step protocol for the synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamides, enhancing efficiency by minimizing intermediate isolation and purification steps. This method is designed for researchers and drug development professionals seeking an efficient route to this valuable class of compounds.
Proposed Reaction Scheme
The proposed one-pot synthesis combines the Bischler-Napieralski cyclization of a β-phenylethylamide with the subsequent nucleophilic addition of the resulting 3,4-dihydroisoquinoline to an aryl isothiocyanate.
Step 1: Bischler-Napieralski Cyclization (in situ)
β-Phenylethylamide → 3,4-Dihydroisoquinoline
Step 2: Carbothioamide Formation (in situ)
3,4-Dihydroisoquinoline + Aryl Isothiocyanate → N-Aryl-3,4-dihydroisoquinoline Carbothioamide
Experimental Workflow Diagram
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Application Notes and Protocols for High-Throughput Screening to Identify Bioactive 3,4-Dihydroisoquinoline Derivatives
Introduction: The 3,4-Dihydroisoquinoline Scaffold - A Privileged Structure in Drug Discovery
The 3,4-dihydroisoquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure and synthetic tractability make it an ideal framework for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, neuroprotective, and antioxidant effects. The diverse pharmacological profile of 3,4-dihydroisoquinoline derivatives underscores their potential as a source of new drug candidates for various diseases.
High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target.[1] This guide provides detailed application notes and protocols for HTS assays designed to identify bioactive 3,4-dihydroisoquinoline derivatives targeting key areas of therapeutic interest: tubulin polymerization, acetylcholinesterase activity, D-amino acid oxidase activity, and antioxidant potential.
I. Identification of Tubulin Polymerization Inhibitors
Therapeutic Relevance: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer therapies.[2] Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Several 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent tubulin polymerization inhibitors.
A. Fluorescence-Based Tubulin Polymerization HTS Assay
This assay quantifies the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymeric tubulin.
Principle: In the unpolymerized state, tubulin heterodimers have a low affinity for the fluorescent reporter. Upon polymerization, the reporter dye intercalates into the microtubule structure, resulting in a significant increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase in fluorescence.
Workflow Diagram:
Caption: Workflow for the fluorescence-based tubulin polymerization HTS assay.
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 3,4-dihydroisoquinoline derivatives from the library plate into a 384-well, low-volume, black, solid-bottom assay plate. Also include wells for positive control (e.g., colchicine) and negative control (DMSO).
-
Reagent Preparation: Prepare a master mix containing tubulin protein, GTP, and a fluorescence reporter dye (e.g., a DAPI-based dye) in a suitable polymerization buffer.
-
Reagent Addition: Dispense 10 µL of the tubulin master mix into each well of the assay plate.
-
Incubation: Immediately transfer the plate to a plate reader pre-heated to 37°C. Incubate for 60 minutes to allow for tubulin polymerization.
-
Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 450 nm emission for DAPI) either kinetically over the 60-minute incubation or as an endpoint reading.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Data Presentation:
| Parameter | Value |
| Assay Format | 384-well fluorescence |
| Tubulin Concentration | 2-5 mg/mL |
| Compound Concentration | 10 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
| Z' Factor | > 0.6 |
II. Screening for Acetylcholinesterase (AChE) Inhibitors
Therapeutic Relevance: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[3] Certain 3,4-dihydroisoquinoline derivatives have shown potential as AChE inhibitors.[4]
B. Colorimetric AChE Inhibition HTS Assay (Ellman's Method)
This assay is a widely used, robust, and cost-effective method for measuring AChE activity.
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5] AChE inhibitors will reduce the rate of TNB formation.
Workflow Diagram:
Caption: Workflow for the colorimetric AChE inhibition HTS assay.
Detailed Protocol:
-
Compound Plating: Dispense 50 nL of 3,4-dihydroisoquinoline derivatives and controls (e.g., physostigmine as a positive control, DMSO as a negative control) into a 384-well clear, flat-bottom microplate.
-
Enzyme Addition: Add 10 µL of AChE solution (from electric eel or human recombinant) in assay buffer to each well. Incubate for 5 minutes at room temperature.
-
Substrate Addition: Prepare a solution of acetylthiocholine and DTNB in assay buffer. Add 10 µL of this solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.
-
Detection: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound.
Data Presentation:
| Parameter | Value |
| Assay Format | 384-well absorbance |
| AChE Concentration | 0.05-0.2 U/mL |
| Acetylthiocholine Conc. | 0.5-1.0 mM |
| DTNB Concentration | 0.3-0.5 mM |
| Incubation Time | 10-20 minutes |
| Z' Factor | > 0.7 |
III. Discovery of D-Amino Acid Oxidase (DAAO) Inhibitors
Therapeutic Relevance: D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor.[6] Inhibition of DAAO can increase D-serine levels in the brain and is a potential therapeutic strategy for schizophrenia.[6] 3,4-Dihydroisoquinoline derivatives have been explored as DAAO inhibitors.[4]
C. Fluorescence-Based DAAO Inhibition HTS Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-amino acids.
Principle: DAAO oxidizes a D-amino acid substrate (e.g., D-alanine or D-serine) to produce an α-keto acid, ammonia, and H₂O₂. The H₂O₂ produced is then detected using a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and the probe to generate a highly fluorescent product (resorufin).[7] DAAO inhibitors will prevent the formation of this fluorescent product.
Workflow Diagram:
Caption: Workflow for the fluorescence-based DAAO inhibition HTS assay.
Detailed Protocol:
-
Compound Plating: Dispense 50 nL of the 3,4-dihydroisoquinoline library and controls into a 384-well black, solid-bottom assay plate.
-
Enzyme Addition: Add 5 µL of recombinant human DAAO enzyme solution to each well.
-
Substrate and Probe Addition: Prepare a master mix containing the D-amino acid substrate (e.g., D-serine), HRP, and Amplex Red in assay buffer. Add 5 µL of this master mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis: Determine the percent inhibition for each compound based on the fluorescence signals of the controls.
Data Presentation:
| Parameter | Value |
| Assay Format | 384-well fluorescence |
| DAAO Concentration | 10-50 ng/well |
| D-Serine Concentration | 1-5 mM |
| Amplex Red Concentration | 50 µM |
| HRP Concentration | 0.1 U/mL |
| Incubation Time | 30-60 minutes |
| Z' Factor | > 0.6 |
IV. High-Throughput Screening for Antioxidant Activity
Therapeutic Relevance: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate oxidative damage and have therapeutic potential. Several 3,4-dihydroisoquinoline derivatives have demonstrated significant free-radical scavenging activity.[4]
D. DPPH Radical Scavenging HTS Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method for screening the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its color. The degree of discoloration, measured as a decrease in absorbance at ~517 nm, is proportional to the antioxidant activity of the compound.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging HTS assay.
Detailed Protocol:
-
Compound Plating: Add 2 µL of the 3,4-dihydroisoquinoline compounds and controls (e.g., ascorbic acid as a positive control, DMSO as a negative control) to a 384-well clear, flat-bottom microplate.
-
DPPH Addition: Prepare a fresh solution of DPPH in methanol. Add 40 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Detection: Measure the absorbance at 517 nm with a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound.
Data Presentation:
| Parameter | Value |
| Assay Format | 384-well absorbance |
| DPPH Concentration | 100-200 µM |
| Compound Concentration | 10-50 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Z' Factor | > 0.5 |
Conclusion
The HTS assays detailed in these application notes provide robust and efficient methods for identifying bioactive 3,4-dihydroisoquinoline derivatives. By targeting a diverse range of biological processes, from cell division and neurotransmission to enzymatic activity and oxidative stress, these protocols can accelerate the discovery of novel therapeutic agents based on this privileged chemical scaffold. The successful implementation of these assays, coupled with subsequent hit-to-lead optimization, holds significant promise for the development of the next generation of drugs.
References
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BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]
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Ozbal, C. C., LaMarr, W. A., Linton, J. R., Green, D. F., Katz, A., Morrison, T. B., & Brenan, C. J. H. (2004). High throughput screening via mass spectrometry: a case study using acetylcholinesterase. Assay and drug development technologies, 2(4), 373–381. [Link]
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Padilla, S., Hsieh, J. H., Sipes, N. S., & Sedy, J. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 2474, 47–58. [Link]
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Pollegioni, L., Piubelli, L., Molla, G., & Sacchi, S. (2008). High-throughput screening assay for D-amino acid oxidase. Analytical biochemistry, 374(2), 405–410. [Link]
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Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. [Link]
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Ch'ng, Y. X., Sham, T. T., Ching, S. M., Chan, C. O., Zakaria, Z. A., & Phang, C. W. (2023). Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens. Sains Malaysiana, 52(8), 2261-2277. [Link]
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LaMarr, W. A., et al. (2006). A Cell-Based Ultra-High-Throughput Screening Assay for Identifying Inhibitors of D-Amino Acid Oxidase. ASSAY and Drug Development Technologies, 4(4), 419-428. [Link]
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Nuschke, M., et al. (2018). Establishment of a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Anticancer Research, 38(3), 1385-1394. [Link]
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Venter, H., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14811. [Link]
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Wang, Y., et al. (2024). High-Throughput Screening of Antioxidant Drug Candidates from Natural Antioxidants with a "Zero" Intrinsic Fluorescence Peroxynitrite Sensing Precursor. Journal of Medicinal Chemistry. [Link]
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Shukla, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2588. [Link]
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Huang, D. (2025). Chapter 14: Advanced Research Methodology for Nutraceuticals (High Throughput Screening Assays for Discovering Bioactive Constituents in Functional Foods and Artificial Intelligence). In Evidence-based Nutraceuticals and Functional Foods. Royal Society of Chemistry. [Link]
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Sacchi, S., et al. (2019). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 6, 50. [Link]
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Zhang, H., et al. (2019). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Molecules, 24(19), 3433. [Link]
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Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010). The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors. The open medicinal chemistry journal, 4, 3–9. [Link]
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Solecka, J., et al. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. Molecules (Basel, Switzerland), 19(10), 15866–15890. [Link]
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Gáll, Z., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. International Journal of Molecular Sciences, 25(14), 7545. [Link]
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Mathew, G., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(6), 654–666. [Link]
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Wang, L., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European journal of medicinal chemistry, 283, 117009. [Link]
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Chen, Y. A., et al. (2013). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & medicinal chemistry letters, 23(17), 4851–4855. [Link]
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Application of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide in the Development of PRMT5 Inhibitors: A Technical Guide
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the 3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold in the discovery and development of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). This guide details the scientific rationale, synthesis protocols, and key biological assays for the evaluation of this promising class of therapeutic agents.
Introduction: PRMT5 as a Critical Oncogenic Node
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value target in oncology.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 is a master regulator of numerous cellular processes.[1] These include epigenetic control of gene expression, mRNA splicing, DNA damage response, and signal transduction.[3] Dysregulation and overexpression of PRMT5 are frequently observed in a wide array of malignancies, including lymphomas, breast, lung, and colorectal cancers, where it promotes tumor cell proliferation, survival, and migration.[1][2] Consequently, the inhibition of PRMT5's catalytic activity presents a compelling therapeutic strategy to counteract its oncogenic functions.[1]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[4][5][6] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Recent studies have highlighted the potential of THIQ derivatives as potent PRMT5 inhibitors.[7] This guide focuses on the this compound substructure, exploring its synthetic accessibility and potential for developing novel PRMT5 inhibitors.
Mechanism of PRMT5 Action and Inhibition Strategies
PRMT5 functions within a complex to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues. A key downstream effect of PRMT5 activity is the symmetric dimethylation of arginine (SDMA) on target proteins. This modification can alter protein function, localization, and interaction partners.
There are several strategies for inhibiting PRMT5:
-
Catalytic Inhibition: Small molecules that compete with either the SAM cofactor or the protein substrate at the enzyme's active site.
-
Protein-Protein Interaction (PPI) Inhibition: Compounds that disrupt the interaction of PRMT5 with its essential cofactors, such as Methylosome Protein 50 (MEP50).
-
MTA-Cooperative Inhibition: An innovative approach targeting tumors with methylthioadenosine phosphorylase (MTAP) gene deletions. These tumors accumulate methylthioadenosine (MTA), which binds to PRMT5. MTA-cooperative inhibitors selectively bind to the PRMT5-MTA complex, leading to potent and tumor-specific inhibition.[8][9][10][11][12]
This guide will focus on the development of catalytic inhibitors based on the this compound scaffold.
Synthetic Protocol: Synthesis of a Representative this compound PRMT5 Inhibitor
The following protocol outlines a representative synthesis for a compound library based on the target scaffold. This two-step procedure is adapted from established methodologies for the synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamides and substituted tetrahydroisoquinolines.[7][12]
Workflow for Inhibitor Synthesis
Caption: General synthetic workflow for this compound derivatives.
Step 1: Synthesis of Aryl Isothiocyanate Intermediate
This step involves the conversion of a commercially available substituted aniline to the corresponding aryl isothiocyanate.
Materials:
-
Substituted aniline (e.g., 4-bromoaniline)
-
Thiophosgene (CSCl₂)
-
Calcium Carbonate (CaCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, dissolve the substituted aniline (1.0 eq) in DCM.
-
Add calcium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in DCM to the stirring mixture over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the calcium carbonate.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aryl isothiocyanate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
This step couples the aryl isothiocyanate with 1,2,3,4-tetrahydroisoquinoline.[12]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Aryl isothiocyanate (from Step 1)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the aryl isothiocyanate (1.0 eq) to the stirring mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.[12]
-
Once the reaction is complete, filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.[12]
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biochemical Assay: PRMT5 Inhibition
The inhibitory activity of the synthesized compounds against PRMT5 is determined using a biochemical assay. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for high-throughput screening.[13][14]
AlphaLISA Assay Workflow
Caption: Workflow for the PRMT5 AlphaLISA biochemical assay.
AlphaLISA Protocol
This protocol is adapted from commercially available kits and published literature.[2][13][14][15]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
PRMT5 assay buffer (e.g., 30 mM Tris pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)[13][14]
-
Anti-symmetric dimethyl-arginine (anti-SDMA) antibody conjugated to AlphaLISA acceptor beads
-
Streptavidin-conjugated AlphaScreen donor beads
-
384-well white opaque microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
A known PRMT5 inhibitor as a positive control (e.g., GSK3326595)
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO. Then, dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 384-well plate, add the following components in order:
-
PRMT5 assay buffer
-
Test compound or control (DMSO for no-inhibitor control)
-
A mixture of biotinylated H4 peptide substrate and SAM
-
PRMT5/MEP50 enzyme to initiate the reaction.
-
-
Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.[13][14][15]
-
Stop the reaction by adding a solution containing the anti-SDMA AlphaLISA acceptor beads.
-
Incubate for 1 hour at room temperature in the dark to allow for antibody-antigen binding.
-
Add the streptavidin-conjugated donor beads.
-
Incubate for another 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of symmetric dimethylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | Structure (Representative) | PRMT5 IC₅₀ (nM) |
| Lead Compound 1 | [Structure of a representative active compound] | 50 |
| Analogue 1a | [Structure with modification 1] | 25 |
| Analogue 1b | [Structure with modification 2] | 150 |
| GSK3326595 (Control) | [Structure of GSK3326595] | 10 |
Cellular Assays: Target Engagement and Downstream Effects
Confirming that a compound interacts with its intended target in a cellular environment and elicits the expected biological response is a critical step in inhibitor development.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells.[16] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
CETSA Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Culture a suitable cancer cell line (e.g., a line known to be sensitive to PRMT5 inhibition) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[17]
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[17]
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble PRMT5 in the supernatant by Western blotting using a specific anti-PRMT5 antibody.
-
Quantify the band intensities and plot the percentage of soluble PRMT5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot for Cellular SDMA Levels
A direct functional consequence of PRMT5 inhibition in cells is a reduction in the global levels of symmetric dimethylarginine (SDMA). This can be readily assessed by Western blotting.
Protocol:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 24-72 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for SDMA (e.g., Sym10) overnight at 4 °C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent decrease in the SDMA signal indicates effective cellular PRMT5 inhibition.[1]
| Assay | Purpose | Endpoint | Expected Outcome for Active Compound |
| AlphaLISA | Biochemical Potency | IC₅₀ Value | Low nanomolar IC₅₀ |
| CETSA | Target Engagement | Thermal Shift (ΔTₘ) | Significant increase in PRMT5 melting temperature |
| SDMA Western Blot | Cellular Activity | Reduction in SDMA signal | Dose-dependent decrease in global SDMA levels |
| Cell Viability Assay | Anti-proliferative Effect | GI₅₀/IC₅₀ Value | Potent inhibition of cancer cell growth |
Concluding Remarks and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel PRMT5 inhibitors. The synthetic routes are accessible, allowing for the generation of diverse chemical libraries to explore the structure-activity relationship (SAR). The protocols detailed in this guide provide a robust framework for synthesizing, evaluating, and validating these compounds, from initial biochemical screening to confirmation of cellular activity.
Future efforts should focus on optimizing the potency and selectivity of lead compounds, as well as evaluating their pharmacokinetic properties to identify candidates suitable for in vivo studies. The exploration of MTA-cooperative inhibitors within this scaffold could also be a fruitful avenue, potentially leading to highly selective, next-generation cancer therapeutics.
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Zhou, X., Yue, H., Wang, X., Zang, S., Li, H., Yao, S., Geng, M., Zhan, Z., Xie, Z., & Duan, W. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. [Link]
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Li, S., Chen, L., Li, Y., Wang, P., Zhang, Y., Zhang, H., & Xi, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1545-1553. [Link]
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Chen, Y., Zhang, Y., Chen, J., Li, Y., Wang, Y., & Zhang, J. (2023). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 28(14), 5364. [Link]
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Chander, S., Murugesan, S., & Singh, A. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332. [Link]
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Federal, C. A., & St. Pierre, J. (2025). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry. [Link]
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Wang, Y., Chen, H., & Liu, Z. (2024). A review of the known MTA-cooperative PRMT5 inhibitors. RSC Medicinal Chemistry. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Application Notes & Protocols: Utilizing 3,4-Dihydroisoquinoline-2(1H)-carbothioamide Derivatives as a Novel Class of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the investigation of 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives as a promising, yet underexplored, class of carbonic anhydrase (CA) inhibitors. Moving beyond the classical sulfonamide-based inhibitors, this document outlines the scientific rationale, synthesis, and evaluation of non-sulfonamide scaffolds. We present a foundational framework for researchers to explore the structure-activity relationships (SAR) and therapeutic potential of these novel compounds against various CA isoforms.
Introduction: The Enduring Therapeutic Target of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes. They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This simple reaction is vital for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2]
The involvement of specific CA isoforms in the pathophysiology of numerous diseases has established them as significant drug targets.[2] For instance:
-
hCA II inhibition in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in the treatment of glaucoma .[3]
-
Inhibition of CAs in the kidneys has a diuretic effect.[3]
-
Overexpression of tumor-associated isoforms hCA IX and XII contributes to the acidic microenvironment of solid tumors, promoting cancer cell survival and proliferation.[1][4]
Consequently, the development of potent and isoform-selective CA inhibitors (CAIs) is a major focus in medicinal chemistry to treat a range of disorders, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[3]
Scientific Rationale: Beyond Sulfonamides to Carbothioamides
Historically, the field of CAIs has been dominated by sulfonamide-based compounds (R-SO₂NH₂). The deprotonated sulfonamide group acts as a potent zinc-binding group (ZBG), coordinating to the catalytic Zn²⁺ ion in the enzyme's active site and blocking its activity.[1] While highly effective, the development of non-sulfonamide inhibitors is crucial to explore alternative binding modes, potentially improve isoform selectivity, and overcome limitations of the sulfonamide class.
The thiourea/carbothioamide moiety has emerged as a viable non-classical pharmacophore for CA inhibition.[1][4] This guide focuses on the convergence of this inhibitory group with the 3,4-dihydroisoquinoline scaffold.
-
The Inhibitory Moiety (Carbothioamide): Thiourea derivatives have demonstrated significant CA inhibitory activity.[4][5] The proposed mechanism involves the thiocarbonyl group interacting with the zinc-coordinated water molecule or hydroxide ion, disrupting the catalytic cycle without direct coordination to the zinc ion itself. This alternative binding mode offers a pathway to achieving different selectivity profiles compared to classical sulfonamides.
-
The Scaffold (3,4-Dihydroisoquinoline): This privileged heterocyclic structure is a common feature in many biologically active compounds and approved drugs.[6][7][8] Its rigid, yet three-dimensional, nature provides a robust framework for orienting substituents into the active site of target enzymes. Derivatives of the related 1,2,3,4-tetrahydroisoquinoline bearing a sulfonamide group have already been identified as potent CA inhibitors, validating the utility of this core structure for targeting CAs.[6]
By combining these two components, the This compound scaffold represents a logical and compelling starting point for designing a new generation of CA inhibitors.
Experimental Design & Protocols
This section provides detailed, self-validating protocols for the synthesis and enzymatic evaluation of the target compounds.
Synthesis Protocol: General Procedure for this compound Derivatives
This protocol describes a straightforward, one-step synthesis from commercially available starting materials.[4]
Rationale: The reaction between a secondary amine (1,2,3,4-tetrahydroisoquinoline) and an isothiocyanate is a robust and high-yielding method for the formation of N,N-disubstituted thioureas. Acetone is an excellent solvent for this reaction, and the use of a mild base like potassium carbonate can facilitate the reaction, although it often proceeds readily without a catalyst.
Materials & Reagents:
-
1,2,3,4-Tetrahydroisoquinoline
-
Substituted aryl isothiocyanates (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate, etc.)
-
Acetone (ACS grade)
-
Potassium carbonate (K₂CO₃, optional)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 1 equivalent) in 10 mL of acetone.
-
Addition: To the stirring solution, add the desired aryl isothiocyanate (1.0 mmol, 1 equivalent). If desired, a catalytic amount of K₂CO₃ can be added.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 5 to 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 8:2). The product spot should be clearly visible and distinct from the starting materials.
-
Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[4]
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the well-established colorimetric method utilizing the esterase activity of CA.[9][10]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow product. The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials & Reagents:
-
Human or bovine erythrocyte CA (e.g., hCA II, hCA IX)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compounds: Synthesized this compound derivatives
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Buffer: Tris-HCl (50 mM, pH 7.5)
-
Organic Solvent: DMSO
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.
-
CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C.
-
CA Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO (for control) or inhibitor solutions to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for 10-20 minutes.
-
Data Analysis: Determination of IC₅₀ and Kᵢ
1. Calculation of Percent Inhibition:
-
Determine the rate of reaction (slope of Absorbance vs. Time) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Slope_inhibitor / Slope_control)] x 100
2. IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
3. Kᵢ Determination (Cheng-Prusoff Equation):
-
For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[11] Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where:
-
[S] is the substrate concentration (p-NPA).
-
Kₘ is the Michaelis-Menten constant for the substrate with the specific CA isoform. This must be determined in a separate experiment by measuring reaction rates at varying substrate concentrations.
-
-
Representative Data & Structure-Activity Relationship (SAR)
While specific data for this compound derivatives is an area for active research, data from related thiourea compounds provide a strong predictive framework for their potential activity.
Table 1: Carbonic Anhydrase Inhibition Data for Representative Thiourea Derivatives (Data synthesized from literature for illustrative purposes)[4][5][9]
| Compound ID | Scaffold | R-Group | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| AZA | Sulfonamide | (Standard) | 1.19 | 1.08 | 1.55 |
| T-1 | Thiourea | 4-OCH₃-Phenyl | 0.18 | 14.58 | 9.17 |
| T-2 | Thiourea | 4-Cl-Phenyl | 4.17 | 0.21 | 1.68 |
| T-3 | Thiourea | 4-COOH-Phenyl | 0.38 | 9.76 | 1.28 |
| T-4 | Thiourea | 2,4-di-CH₃-Phenyl | 0.26 | 4.93 | 4.29 |
Initial SAR Insights:
-
Isoform Selectivity: The data suggests that substitutions on the aryl ring of the thiourea moiety can significantly influence isoform selectivity. For example, compound T-1 shows strong selectivity for hCA II, whereas compound T-2 is highly potent against the tumor-associated hCA IX.[4][12]
-
Electronic Effects: The presence of both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl) groups can lead to potent inhibition, indicating a complex relationship that warrants further investigation with the dihydroisoquinoline scaffold.[4]
-
Future Directions: The 3,4-dihydroisoquinoline scaffold can be used to explore how conformational restriction and the introduction of additional interaction points affect potency and selectivity compared to simpler thiourea derivatives.
References
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Khan, A., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 47251–47264. [Link]
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Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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Khan, M. F., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8723. [Link]
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Gitto, R., et al. (2010). Identification of 3,4-Dihydroisoquinoline-2(1H)-sulfonamides as potent carbonic anhydrase inhibitors: synthesis, biological evaluation, and enzyme--ligand X-ray studies. Journal of Medicinal Chemistry, 53(6), 2401–2408. [Link]
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Akocak, S., et al. (2015). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-167. [Link]
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Akocak, S., et al. (2015). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. PubMed. [Link]
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Piscitelli, F., et al. (2005). Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma. Bioorganic & Medicinal Chemistry Letters, 15(17), 3821–3827. [Link]
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Khan, A., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Semantic Scholar. [Link]
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Zhang, H., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(1), 169. [Link]
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Giel-Pietraszuk, M., et al. (2021). Design and synthesis of thiourea compounds that inhibit transmembrane anchored carbonic anhydrases. Griffith Research Online. [Link]
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Angeli, A., et al. (2024). Non-sulfonamide bacterial CA inhibitors. Enzymes, 55, 193-212. [Link]
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Khan, A., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. PubMed Central. [Link]
-
Angapelly, S., et al. (2021). Conformationally Restricted Glycoconjugates Derived from Arylsulfonamides and Coumarins: New Families of Tumour-Associated Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7179. [Link]
-
Angeli, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1148–1154. [Link]
-
Gul, H. I., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108–112. [Link]
-
Bano, S., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. [Link]
-
Bolarinwa, O., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(14), 5519. [Link]
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Zhang, Y., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 293, 117367. [Link]
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Baczynska, L., et al. (2023). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 28(20), 7083. [Link]
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Application Notes and Protocols for Preclinical Evaluation of Novel Derivatives: Antidepressant and Anticonvulsant Efficacy
Introduction: The Crucial Role of Animal Models in Neurotherapeutics Development
The development of novel therapeutics for central nervous system (CNS) disorders, such as depression and epilepsy, is a complex and challenging endeavor. Before any new chemical entity can be considered for human trials, its efficacy and safety must be rigorously evaluated in preclinical animal models. These models are indispensable tools that allow researchers to simulate aspects of human disease states and to screen for potential therapeutic activity.[1][2][3] This guide provides detailed application notes and standardized protocols for established rodent models used to assess the antidepressant and anticonvulsant potential of novel derivatives. The focus is on providing not just the "how" but also the "why," grounding each protocol in its neurobiological rationale to empower researchers to make informed decisions and generate robust, reproducible data.
The selection of an appropriate animal model is paramount and depends on the specific scientific question being addressed. For instance, acute models are excellent for high-throughput screening of large numbers of compounds, while chronic models, although more resource-intensive, offer greater insight into the neuroadaptive changes associated with long-term treatment and disease progression.[4][5][6] This document will delineate the applications, strengths, and limitations of each model to guide the researcher in designing a comprehensive preclinical testing strategy.
Part 1: Assessing Antidepressant Efficacy
Major depressive disorder (MDD) is a multifaceted illness characterized by a range of symptoms including anhedonia, lethargy, and feelings of hopelessness.[7][8] Animal models of depression aim to replicate some of these behavioral endophenotypes to predict the efficacy of potential antidepressant compounds.[1]
Acute Stress Models for Rapid Screening
Acute stress models are widely used for the initial screening of compounds due to their simplicity, high throughput, and good predictive validity for existing classes of antidepressants.[9] These tests are based on the principle of behavioral despair, where an animal ceases to struggle when placed in an inescapable, stressful situation.[10][11]
The Forced Swim Test (FST), also known as the Porsolt test, is one of the most commonly used behavioral assays for assessing antidepressant-like activity.[7][12][13] The test is based on the observation that when rodents are placed in a cylinder of water from which they cannot escape, they will eventually adopt an immobile posture, making only the minimal movements necessary to keep their head above water.[11][14] This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.[13][15]
Causality Behind Experimental Choices: The transition from active escape-oriented behaviors to immobility is thought to reflect a state of hopelessness. Antidepressant compounds are hypothesized to increase active coping strategies, thereby prolonging the latency to immobility and reducing the total duration of immobility. It is crucial to differentiate a true antidepressant effect from a general increase in motor activity, which could lead to a false positive. Therefore, locomotor activity should be assessed independently.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.
Protocol: Chronic Unpredictable Mild Stress (CUMS)
Materials:
-
A variety of stressors (see table below)
-
Sucrose solution (1%) and water bottles
-
Apparatus for behavioral testing (e.g., open field, FST cylinder)
-
Test compound and vehicle
Procedure:
-
Baseline Measurement:
-
Before starting the CUMS protocol, measure the baseline sucrose preference and body weight of all animals.
-
Sucrose Preference Test: For 48 hours, present each individually housed animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water. After 24 hours, switch the positions of the bottles to avoid place preference. Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
-
CUMS Protocol (4-6 weeks):
-
Expose the stress group to a different mild stressor each day in an unpredictable manner. The control group should be handled daily but not exposed to stressors.
-
Example Stressor Schedule:
Day Stressor 1 Stroboscopic light (150 flashes/min) for 12 hours 2 45° cage tilt for 12 hours 3 Food and water deprivation for 12 hours 4 Soiled cage (100 ml water in sawdust bedding) for 12 hours 5 Overnight illumination 6 White noise (80 dB) for 4 hours | 7 | Rest |
-
-
Treatment:
-
Administer the novel derivative or vehicle daily throughout the CUMS protocol, starting from the first day of stress.
-
-
Monitoring:
-
Measure body weight and perform the sucrose preference test weekly to monitor the development of the depressive-like phenotype.
-
-
Behavioral Testing:
-
After the CUMS period, conduct a battery of behavioral tests to assess different aspects of depression-like behavior, such as anhedonia (sucrose preference), anxiety (open field test), and behavioral despair (FST or TST).
-
Part 2: Assessing Anticonvulsant Efficacy
Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures. [3]Animal models of seizures are critical for identifying compounds that can suppress seizure activity or prevent the development of epilepsy (epileptogenesis). [2][16]
Acute Seizure Models for Efficacy Screening
Acute seizure models are used to evaluate the ability of a compound to prevent seizures induced by electrical or chemical stimuli. These models are predictive of a compound's potential efficacy against specific seizure types. [2][17]
The Maximal Electroshock Seizure (MES) test is a well-validated model for generalized tonic-clonic seizures. [18][19]It assesses a compound's ability to prevent the spread of seizures through neural circuits. [18] Causality Behind Experimental Choices: The high-frequency electrical stimulus induces a maximal seizure that is characterized by a tonic extension of the hindlimbs. The abolition of this hindlimb tonic extension is a clear and quantifiable endpoint, indicating that the compound can prevent seizure propagation. [18][19]This model is particularly sensitive to drugs that act on voltage-gated sodium channels.
Protocol: Maximal Electroshock Seizure (MES) Test (Mouse)
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Local anesthetic for the cornea (e.g., 0.5% tetracaine hydrochloride)
-
Test compound and vehicle
Procedure:
-
Preparation:
-
Administer the test compound or vehicle at the appropriate pre-treatment time.
-
Apply a drop of local anesthetic to the corneas of the mouse, followed by a drop of saline to ensure good electrical contact. [18][19]2. Stimulation:
-
Place the corneal electrodes on the eyes of the restrained mouse.
-
Deliver a supramaximal electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds in mice). [18]3. Observation:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through tonic flexion, followed by tonic extension of the hindlimbs, and then clonic convulsions.
-
-
Endpoint:
-
The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this behavior. [18][19]5. Data Analysis:
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Data Presentation:
| Parameter | Description | Typical Measurement |
| Protection (%) | Percentage of animals in a group that do not exhibit tonic hindlimb extension. | A measure of efficacy at a given dose. |
| ED50 (mg/kg) | The dose of the compound that protects 50% of the animals. | A measure of the compound's potency. |
The pentylenetetrazole (PTZ) seizure test is a widely used model for myoclonic and absence seizures. [17][20]PTZ is a GABA-A receptor antagonist that induces clonic seizures when administered subcutaneously. [21] Causality Behind Experimental Choices: By blocking the inhibitory action of GABA, PTZ lowers the seizure threshold and induces generalized seizures. [21][22]This model is particularly sensitive to compounds that enhance GABAergic neurotransmission, such as benzodiazepines, or those that block T-type calcium channels.
Neurobiology of PTZ-Induced Seizures
Caption: Mechanism of PTZ-induced seizures and potential anticonvulsant intervention.
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mouse)
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles for subcutaneous injection
-
Observation chambers
-
Test compound and vehicle
Procedure:
-
Preparation:
-
Administer the test compound or vehicle at the appropriate pre-treatment time.
-
-
PTZ Administration:
-
Inject a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck. [23]3. Observation:
-
Place the mouse in an individual observation chamber and observe for 30 minutes.
-
Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.
-
-
Endpoint:
-
The primary endpoint is the failure to observe a generalized clonic seizure (lasting at least 5 seconds) within the 30-minute observation period. An animal is considered protected if it does not exhibit this seizure.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED50 for protection against generalized clonic seizures.
-
The 6-Hz seizure model is considered a model of therapy-resistant partial seizures. [24][25][26]It is particularly useful for identifying compounds that may be effective in patients who do not respond to standard antiepileptic drugs. [25][27] Causality Behind Experimental Choices: This model uses a low-frequency, long-duration electrical stimulus to induce a psychomotor seizure characterized by automatisms and a "stunned" posture, which is distinct from the tonic-clonic seizures seen in the MES test. [24][28]The unique pharmacological profile of this model, where some standard antiepileptics are less effective, allows for the identification of novel mechanisms of action. [25]
Protocol: 6-Hz Seizure Test (Mouse)
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (0.9% saline)
-
Local anesthetic for the cornea (0.5% tetracaine hydrochloride)
-
Test compound and vehicle
Procedure:
-
Preparation:
-
Administer the test compound or vehicle.
-
Apply local anesthetic and saline to the mouse's corneas.
-
-
Stimulation:
-
Deliver a 6-Hz electrical stimulus for 3 seconds via corneal electrodes. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities. [25][27]3. Observation:
-
Immediately after the stimulus, observe the mouse for seizure activity, which includes behaviors like forelimb clonus, rearing, and jaw clonus. [28]4. Endpoint:
-
An animal is considered protected if it resumes normal exploratory behavior immediately after the stimulus.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each current intensity.
-
Determine the ED50 for each current level.
-
Conclusion: A Pathway to Clinical Translation
The animal models described in this guide represent the foundational tools for the preclinical evaluation of novel antidepressant and anticonvulsant derivatives. A logical, stepwise approach, beginning with acute screening models and progressing to more complex chronic or therapy-resistant models, provides a comprehensive assessment of a compound's therapeutic potential. Rigorous adherence to standardized protocols, coupled with a deep understanding of the underlying neurobiological principles of each model, is essential for generating high-quality, reproducible data that can confidently guide the progression of novel compounds from the laboratory to the clinic. It is also imperative to follow ethical guidelines and best practices for animal welfare in all preclinical research. [29][30]
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Barker-Haliski, M., et al. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 126, 292-301. [Link]
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Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]
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Gambarana, C., et al. (2001). Animal Models for the Study of Antidepressant Activity. Brain Research Protocols, 7(1), 11-20. [Link]
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Sharma, A., et al. (2021). Chronic Unpredictable Mild Stress: An Important Model of Depression to Develop New Anti-Depressants. ResearchGate. [Link]
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Antoniuk, S., et al. (2019). Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability. Neuroscience and Biobehavioral Reviews, 99, 101-116. [Link]
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Strekalova, T., et al. (2022). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. Biology, 11(11), 1621. [Link]
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Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]
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Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology. [Link]
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British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. [Link]
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Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. [Link]
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Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227. [Link]
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Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
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Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
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Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
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Wikipedia. (n.d.). Tail suspension test. [Link]
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Creative Biolabs. (n.d.). Tail Suspension Test. [Link]
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Gould, T. D., et al. (2011). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 2, 36. [Link]
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NC3Rs. (n.d.). Rodent models of epilepsy. [Link]
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Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 2, 121-147. [Link]
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White, H. S. (2001). Animal Models Used in the Screening of Antiepileptic Drugs. Epilepsia, 42(s4), 7-12. [Link]
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Khan, A. A., et al. (2023). Rodent models of genetic epilepsy and its association with neurocognitive impairment- a systematic review. ResearchGate. [Link]
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Leo, A., et al. (2016). Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons. Frontiers in Pharmacology, 7, 428. [Link]
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Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(7), 1253-1264. [Link]
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Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
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Vishwanath Shastry, G. L. (2021). Mechanism of PTZ-induced epilepsy and its protection by diazepam and... ResearchGate. [Link]
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Patel, M. (2022). Preclinical Testing Strategies for Epilepsy Therapy Development. Epilepsy Currents, 22(5), 317-324. [Link]
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Application Notes and Protocols for Molecular Docking Studies of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide with Target Enzymes
Introduction: The Therapeutic Potential of the 3,4-Dihydroisoquinoline Scaffold and the Role of Molecular Docking
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide have demonstrated a wide range of pharmacological activities, including potent enzyme inhibition. This has led to their investigation as potential therapeutic agents for various diseases.[2][3][4] Understanding the molecular interactions between these compounds and their target enzymes is crucial for rational drug design and lead optimization.[5][6]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex.[6][7][8] This in silico approach provides valuable insights into binding affinity, and the key intermolecular interactions driving the ligand-receptor recognition process.[5][9] For researchers in drug discovery, molecular docking accelerates the identification of promising drug candidates by enabling the virtual screening of large compound libraries and elucidating structure-activity relationships (SAR).[5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of this compound derivatives. We will present a detailed, step-by-step protocol using a relevant target enzyme, explain the rationale behind each experimental choice, and provide templates for data presentation and visualization.
Conceptual Workflow for Molecular Docking
The overall process of molecular docking can be visualized as a sequential workflow, starting from data acquisition to the final analysis of the results. This structured approach ensures the reliability and reproducibility of the in silico experiment.
Figure 1: A generalized workflow for molecular docking studies.
Featured Target Enzyme: Urease
To illustrate the protocol, we will focus on urease as the target enzyme. Several studies have reported the significant urease inhibitory potential of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, making it an excellent model system.[2][10] Urease (EC 3.5.1.5) is an enzyme that catalyzes the hydrolysis of urea and plays a role in the pathogenesis of infections caused by Helicobacter pylori.
Detailed Protocol for Molecular Docking of this compound with Urease
This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation using AutoDock Vina, and analyzing the results.
Part 1: Preparation of the Urease Receptor
-
Obtain the Protein Crystal Structure:
-
Navigate to the Protein Data Bank (PDB) website (rcsb.org).
-
Search for a suitable crystal structure of urease. For this example, we will use PDB ID: 4H9E.
-
Download the PDB file.
-
-
Prepare the Protein for Docking:
-
Open the downloaded PDB file in a molecular modeling software such as PyMOL, Chimera, or BIOVIA Discovery Studio.
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Inspect the protein for any missing atoms or residues. If necessary, use the software's tools to repair the structure.
-
Add polar hydrogen atoms to the protein structure.
-
Save the cleaned protein structure as a PDB file.
-
Part 2: Preparation of the this compound Ligand
-
Create the 2D Structure of the Ligand:
-
Use a chemical drawing software such as ChemDraw or MarvinSketch to draw the 2D structure of this compound.
-
-
Convert to a 3D Structure and Optimize:
-
Convert the 2D structure to a 3D structure using the chosen software.
-
Perform an energy minimization of the 3D structure to obtain a low-energy conformation. This can be done using molecular mechanics force fields like MMFF94.
-
Save the optimized ligand structure in a suitable format, such as MOL2 or PDB.
-
Part 3: Molecular Docking using AutoDock Vina
-
Prepare Receptor and Ligand for AutoDock:
-
Use AutoDockTools (ADT) to prepare the protein and ligand files.
-
For the protein, add Kollman charges and save it in the PDBQT format.
-
For the ligand, detect the rotatable bonds and save it in the PDBQT format.
-
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of urease. In PDB ID 4H9E, this will be the region containing the nickel ions.
-
In ADT, define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.
-
-
Configure and Run the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Part 4: Analysis of Docking Results
-
Examine the Docking Poses and Binding Energies:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
A more negative binding energy indicates a more favorable binding interaction.[11]
-
-
Visualize and Analyze Molecular Interactions:
-
Load the docked complex (protein and the best-scoring ligand pose) into a molecular visualization tool.
-
Analyze the non-covalent interactions between the ligand and the amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[9]
-
Data Presentation: Summarizing Docking Results
For a comprehensive analysis, it is essential to present the docking results in a clear and organized manner. A tabular format is highly recommended for comparing the binding affinities and key interactions of different derivatives.
| Compound ID | 2D Structure | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1 | [Image of this compound] | -8.5 | HIS-136, HIS-246 | Hydrogen Bond |
| ALA-363, MET-364 | Hydrophobic | |||
| 2 | [Image of a derivative] | -9.2 | HIS-136, GLY-277 | Hydrogen Bond |
| ALA-363, PRO-365 | Hydrophobic |
Visualization of Key Molecular Interactions
A diagram illustrating the specific interactions between the ligand and the active site residues provides a deeper understanding of the binding mode.
Figure 2: Key interactions between the ligand and urease.
Conclusion and Future Perspectives
Molecular docking is an indispensable tool in modern drug discovery for predicting and analyzing ligand-protein interactions.[7][8] The protocol detailed in this application note provides a robust framework for conducting molecular docking studies of this compound derivatives with target enzymes like urease. The insights gained from these computational studies can guide the synthesis of more potent and selective enzyme inhibitors, ultimately accelerating the development of novel therapeutics. For enhanced accuracy, docking results can be further refined using more computationally intensive methods like molecular dynamics simulations.[7]
References
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]
-
Kumar, H., & Singh, S. (2024). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. Assay and drug development technologies, 22(1), 40-50. [Link]
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Panchal, V. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. International Journal of Novel Research and Development, 9(4), a418-a428. [Link]
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Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(24), 15852–15860. [Link]
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Qian, H., Chen, W., Zhang, X., Zhang, H., Zhou, J., Huang, W., Jin, J., & Dai, D. (2010). Synthesis and Biological Evaluation of Dihydroisoquinoline-2(1H)-Carbothioamide Derivatives as TRPV1 Antagonists. Letters in Drug Design & Discovery, 7(4), 235-237. [Link]
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Wang, Y., Zhang, T., Wang, Y., Li, Y., Wang, Y., Wang, Y., ... & Zhang, H. (2019). Discovery of 2-substituted-N-(3-(3, 4-dihydroisoquinolin-2 (1H)-yl)-2-hydroxypropyl)-1, 2, 3, 4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 164, 317-333. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Zhou, X., Yue, H., Wang, X., Zang, S., Li, H., Yao, S., ... & Duan, W. (2025). Discovery of 3, 4-dihydroisoquinoline-2 (1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922. [Link]
-
Lee, K., Kim, H., Lee, S., Kim, H., & Lee, K. (2023). (S)-N-Benzyl-1-phenyl-3, 4-dihydroisoqunoline-2 (1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]
-
Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Wadood, A., Rahim, F., ... & Khan, K. M. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals, 15(12), 1530. [Link]
-
Lee, K., Kim, H., Lee, S., Kim, H., & Lee, K. (2023). (S)- N-Benzyl-1-phenyl-3, 4-dihydroisoqunoline-2 (1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules (Basel, Switzerland), 28(4), 1654. [Link]
-
Spyrou, N., & Zoumpoulakis, P. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
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Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(24), 15852–15860. [Link]
-
Kumar, A., & Zhang, K. Y. (2014). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Bioorganic & medicinal chemistry letters, 24(3), 856-860. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Ghamdi, M. A., & Al-Amri, J. F. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry, 7(3), 1-8. [Link]
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Techniques for the purification and isolation of synthesized 3,4-dihydroisoquinoline compounds
Application Notes & Protocols
Topic: Techniques for the Purification and Isolation of Synthesized 3,4-Dihydroisoquinoline Compounds
For Research Use Only.
Abstract
3,4-Dihydroisoquinolines (DHIQs) are a pivotal class of nitrogen-containing heterocycles that constitute the core of numerous alkaloids and pharmacologically active agents.[1][2] Their synthesis, commonly achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions, often yields crude mixtures containing unreacted starting materials, reagents, and byproducts.[3][4][5] Achieving high purity is therefore a critical, non-trivial step for accurate biological evaluation and further synthetic elaboration. This guide provides a detailed framework of field-proven techniques and step-by-step protocols for the successful isolation and purification of DHIQ compounds, emphasizing the chemical principles that underpin methodological choices.
Foundational Principles: The Chemistry of DHIQ Purification
The key to purifying 3,4-dihydroisoquinolines lies in exploiting their characteristic chemical properties:
-
Basicity: The endocyclic imine nitrogen (or the secondary amine in the tetrahydro- analogues often present post-reduction) is weakly basic (pKa of isoquinoline is ~5.14), allowing for selective manipulation using acid-base chemistry.[6]
-
Polarity: The presence of the nitrogen atom and the overall molecular structure imparts a degree of polarity that dictates its behavior in chromatographic systems.
-
Structural Rigidity: The fused bicyclic system often lends itself to crystallization, provided suitable conditions can be identified.
The following sections detail how to leverage these properties for effective purification.
Initial Work-Up: Acid-Base Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-pass purification technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[7][8] For DHIQs, an acid-base extraction is exceptionally effective for removing non-basic impurities.
Causality & Mechanism
The strategy hinges on the reversible protonation of the basic nitrogen atom. In the presence of an aqueous acid, the DHIQ is protonated to form an ammonium salt. This salt is ionic and thus highly soluble in the aqueous phase. Neutral or acidic organic impurities remain in the organic phase and can be separated. Subsequently, neutralizing the aqueous layer with a base deprotonates the DHIQ, regenerating its neutral, organic-soluble form, which can then be extracted back into a fresh organic solvent.[9][10]
Workflow for Acid-Base Extraction
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Application Notes & Protocols: 3,4-Dihydroisoquinoline-2(1H)-carbothioamide as a Novel Urease Inhibitor for Agricultural Applications
Abstract
Urea is the most widely used nitrogen fertilizer globally, yet its efficiency is often compromised by rapid hydrolysis catalyzed by the soil enzyme urease, leading to significant nitrogen loss through ammonia volatilization.[1][2] This process not only diminishes the agronomic value of the fertilizer but also contributes to environmental pollution. Urease inhibitors are a critical tool to mitigate these losses by slowing the conversion of urea to ammonia.[1][3][4][5] This document provides a comprehensive technical guide on the application of a novel class of urease inhibitors, 3,4-Dihydroisoquinoline-2(1H)-carbothioamide and its analogues, in agricultural research. We present the scientific rationale, detailed protocols for in vitro and soil-based evaluation, and a roadmap for progressing from laboratory discovery to potential field application.
Scientific Background: The Challenge of Urease in Agriculture
The Urease Enzyme and Nitrogen Loss
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme ubiquitous in soils, produced by a wide range of microorganisms and plants.[1][6][7] Its primary function is the hydrolysis of urea into ammonia and carbon dioxide.[7] While this is a natural step in the nitrogen cycle, the rapid, uncontrolled hydrolysis of surface-applied urea fertilizer creates a localized zone of high pH and high ammonium concentration, driving the volatilization of ammonia (NH₃) gas into the atmosphere.[1] This loss can range from negligible to over 50% of the applied nitrogen, depending on soil type, temperature, moisture, and crop residue.[1]
Mechanism of Inhibition by Thiourea Derivatives
The this compound scaffold belongs to the broader class of thiourea derivatives. Thioureas are recognized as potent urease inhibitors, largely due to their structural similarity to urea.[8][9] The inhibitory mechanism is primarily directed at the enzyme's active site.
Causality of Inhibition: The thiourea moiety (R-NH-C(=S)-NH-R') is key to the inhibitory activity. The sulfur and nitrogen atoms can effectively chelate the two nickel ions (Ni²⁺) in the urease active site. This binding action blocks the catalytic machinery of the enzyme, preventing the substrate (urea) from accessing the active site and being hydrolyzed.[10] The stability and potency of the inhibitor-enzyme complex are further influenced by the physicochemical properties of the substituents on the thiourea core.[8]
Caption: Inhibitor chelation of Ni²⁺ ions in the urease active site.
Characterization of N-Aryl-3,4-dihydroisoquinoline Carbothioamides
Recent studies have synthesized and evaluated a series of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide analogues for their urease inhibitory potential for the first time.[7][11][12][13] These compounds combine the established thiourea inhibitory moiety with a novel dihydroisoquinoline scaffold.
Synthesis Overview
These analogues are synthesized through a straightforward one-step protocol by reacting 3,4-dihydroisoquinoline with various substituted aryl isothiocyanates under basic conditions at room temperature.[7][11] This efficient synthesis allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
In Vitro Inhibitory Potency
All synthesized analogues demonstrated active urease inhibition, with several compounds showing significantly greater potency than the standard inhibitor, thiourea.[7][11][12] The half-maximal inhibitory concentration (IC₅₀) is the key metric for potency.
Table 1: Urease Inhibitory Activity of Selected Analogues
| Compound ID | Substituent on Aryl Ring | IC₅₀ (µM) ± SD | Reference |
|---|---|---|---|
| Standard | Thiourea | 21.7 ± 0.34 | [7] |
| 1 | 2-Methylphenyl | 20.4 ± 0.22 | [7] |
| 2 | 2,3-Dimethylphenyl | 11.2 ± 0.81 | [7] |
| 4 | 2,5-Dimethylphenyl | 15.5 ± 0.49 | [7] |
| 7 | 3-Nitrophenyl | 18.5 ± 0.65 | [7] |
| Others | Various substitutions | 22.1 - 56.7 |[7] |
Key Insight (SAR): The data reveals that compounds bearing electron-donating groups, such as methyl substituents on the phenyl ring, exhibit superior inhibitory activity.[7][11][13] For instance, the 2,3-dimethylphenyl analogue (2 ) was nearly twice as potent as the standard thiourea.[7] This suggests that electronic and steric factors of the aryl moiety play a crucial role in the compound's interaction with the enzyme's active site.
Experimental Protocols
The following protocols provide a self-validating framework for screening and characterizing urease inhibitors like this compound.
Protocol 1: In Vitro Urease Inhibition Assay (IC₅₀ Determination)
This protocol is based on the widely used Berthelot (indophenol) method, which colorimetrically quantifies the ammonia produced from urea hydrolysis.[2][14] The intensity of the resulting blue-green indophenol complex is directly proportional to urease activity.
Caption: General workflow for the in vitro urease inhibition assay.
A. Reagents & Materials
-
Enzyme: Jack Bean Urease (e.g., Sigma-Aldrich)
-
Substrate: Urea
-
Buffer: Phosphate buffer (100 mM, pH 7.4)
-
Test Compound: this compound analogue, dissolved in DMSO (stock solution) and serially diluted in buffer.
-
Standard Inhibitor: Thiourea
-
Berthelot Reagents:
-
Reagent A: Phenol (e.g., 106 mM) and Sodium Nitroprusside (e.g., 191 µM)
-
Reagent B: Sodium Hydroxide (e.g., 125 mM) and Sodium Hypochlorite (e.g., 125 mM)
-
-
Equipment: 96-well microplate reader, 37°C incubator, multichannel pipettes.
B. Step-by-Step Procedure
-
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
-
Test Wells: 25 µL of enzyme solution + 25 µL of test compound at various concentrations.
-
Positive Control (100% Activity): 25 µL of enzyme solution + 25 µL of buffer/DMSO (solvent control).[14]
-
Negative Control (Blank): 50 µL of buffer (no enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Initiate Reaction: Add 50 µL of urea solution (e.g., 50 mM in buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and begin color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to each well.[15]
-
Final Incubation: Incubate at 37°C for 30 minutes to allow for stable color development.[15]
-
Measurement: Read the absorbance of each well on a microplate reader at approximately 630-670 nm.[2]
C. Data Analysis (Self-Validation)
-
Correct all absorbance readings by subtracting the average absorbance of the Negative Control (Blank) wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula:[2] % Inhibition = [1 - (OD_test / OD_control)] x 100
-
Where OD_test is the absorbance of the well with the test compound and OD_control is the absorbance of the Positive Control well.
-
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).[16]
Protocol 2: Enzyme Kinetic Analysis
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) by measuring reaction rates at various substrate and inhibitor concentrations.
A. Experimental Design
-
Design a matrix of experiments with at least 4-5 concentrations of the substrate (urea) and 3-4 concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[16]
-
For each combination of substrate and inhibitor, perform the urease activity assay as described in Protocol 1, ensuring measurements are taken during the initial linear phase of the reaction.
B. Data Analysis
-
Convert absorbance values to reaction velocity (V), typically in µmol/min, using an ammonia standard curve.
-
Generate a Lineweaver-Burk plot by plotting 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.[16]
-
The pattern of the lines indicates the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
Protocol 3: Soil Urease Activity Assay
This protocol adapts the core principles to a soil matrix, providing a crucial link to agricultural relevance.
A. Reagents & Materials
-
Soil Sample: Sieved (e.g., 4 mm) and stored at 4°C.[17]
-
Buffer: 50 mM Sodium Acetate, pH 5 (or other suitable buffer).[18]
-
Substrate: Urea solution (e.g., 80 mM).[17]
-
Extractant: 2 M KCl solution.[17]
-
Test compound, Berthelot reagents, and equipment as in Protocol 1.
B. Step-by-Step Procedure
-
Sample Preparation: Prepare soil slurries by blending wet soil with the buffer (e.g., 2 g soil in 60 mL buffer).[19]
-
Incubation Setup:
-
Test Samples: In centrifuge tubes, mix a defined volume of soil slurry (e.g., 750 µL) with the test inhibitor.
-
Control Samples: Mix soil slurry with buffer/solvent only.
-
-
Reaction: Add a defined volume of urea solution (e.g., 750 µL) to each tube.[19]
-
Incubation: Incubate the tubes at room temperature or a defined temperature (e.g., 2-18 hours) with shaking.[19]
-
Extraction: Centrifuge the tubes (e.g., 10,000 rpm for 1 min).[19] Extract the ammonium from the supernatant using the KCl solution.[17]
-
Quantification: Take an aliquot of the KCl extract and determine the ammonium concentration using the Berthelot colorimetric method as described in Protocol 1 (steps B.5-B.7).
-
Calculation: Calculate urease activity as µmol of NH₄⁺ produced per hour per gram of dry soil.[19] Compare the activity in treated vs. control soils to determine the inhibitor's efficacy in a soil environment.
Roadmap for Agricultural Application
Successful in vitro and soil-based characterization is the first step. A logical progression towards field application is essential.
Caption: Research and development progression for agricultural urease inhibitors.
-
Phase 2 (Soil Incubation): Conduct controlled laboratory studies using soil microcosms to directly measure the reduction in ammonia volatilization over time. This helps determine the effective concentration and longevity of the inhibitor under different soil conditions (pH, moisture, temperature).[20]
-
Phase 3 (Greenhouse Trials): Test the inhibitor-treated urea on crops in a controlled greenhouse environment. Key metrics include plant nitrogen uptake, biomass accumulation, and preliminary yield data. This phase should include a commercial standard like N-(n-butyl)thiophosphoric triamide (NBPT) for benchmarking.[3][4]
-
Phase 4 (Field Trials): The ultimate validation requires multi-location field trials. These studies assess the agronomic benefits (e.g., yield increase, improved nitrogen use efficiency) and environmental impact under real-world farming conditions.[20][21][22]
Conclusion
The this compound scaffold represents a promising new class of urease inhibitors with demonstrated high potency in vitro. The synthetic accessibility and favorable structure-activity relationship make these compounds compelling candidates for further development. The protocols outlined in this guide provide researchers with a robust framework to validate these findings and systematically advance these novel inhibitors from the laboratory bench to potential agricultural application, ultimately contributing to more efficient and sustainable fertilizer use.
References
- Effectiveness of the use of urease inhibitors in agriculture: a review.
- Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a system
- Urease Protocol. Unknown Source.
- Effectiveness of the use of urease inhibitors in agriculture: a review. Unknown Source.
- Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay. Benchchem.
- Potential application of urease and nitrification inhibitors to mitigate emissions from the livestock sector: a review. PMC - NIH.
- Urease Inhibitors. Unknown Source.
- Application Notes and Protocols for Testing Urease Inhibitors. Benchchem.
- Urease enzyme activity।। Urease enzyme protocol। Soil biology। #ureaseenzymeprotocol #soilbiology. YouTube.
- Urease Activity Assay Kit (Colorimetric). Unknown Source.
- High throughput method for measuring urease activity in soil. PMC - NIH.
- Urease Inhibitors of Agricultural Interest Inspire | PDF | Fertilizer. Scribd.
- Rational design and in vitro testing of new urease inhibitors to prevent urinary c
- Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review.
- A review on the development of urease inhibitors as antimicrobial agents against p
- NATURAL AND SYNTHETIC UREASE INHIBITORS AND THEIR ROLE IN AGRICULTURE. World Journal of Pharmaceutical and Medical Research.
- (PDF) Urease inhibitors technologies as strategy to mitigate agricultural ammonia emissions and enhance the use efficiency of urea-based fertilizers.
- Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors | ACS Omega.
- Application Note: A Comprehensive Guide to Urease Activity and Inhibition Kinetics. Benchchem.
- Short-Term Assay of Soil Urease Activity Using Colorimetric Determin
- A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. NIH.
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors | ACS Omega.
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. PMC - PubMed Central.
- A36 Michaelis-Menten kinetics: Hydrolysis of urea. Unknown Source.
- N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evalu
- Can anyone provide me the protocol of finding Urease inhibition assay of n
- ab308245 – Urease Inhibitor Screening Kit (Colorimetric). Unknown Source.
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors | ACS Omega.
- Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. FKIT.
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. Unknown Source.
- Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. NIH.
- (PDF) Chemistry and Mechanism of Urease Inhibition.
- Study of enzyme kinetics for urease extracted
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC - NIH.
- (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.
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- 4. Effectiveness of the use of urease inhibitors in agriculture: a review [international-agrophysics.org]
- 5. Potential application of urease and nitrification inhibitors to mitigate emissions from the livestock sector: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting anomalous 1H NMR spectra of 3,4-dihydroisoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydroisoquinolines. This guide is designed to help you troubleshoot and interpret anomalous ¹H NMR spectra, a common challenge encountered with this important class of heterocyclic compounds. Drawing from established literature and extensive field experience, this resource provides in-depth, practical solutions in a direct question-and-answer format.
FAQs: Troubleshooting Anomalous ¹H NMR Spectra
Question 1: Why are the signals for my H-1 and H-3 protons severely broadened or completely absent in the ¹H NMR spectrum?
This is the most frequently reported anomaly for 3,4-dihydroisoquinolines. The imine (C1-H) and the adjacent methylene (C3-H₂) protons are particularly sensitive to their chemical environment. The line broadening or disappearance of these signals typically points to a dynamic process occurring on the NMR timescale (milliseconds).[1] Several factors can be at play, often in combination.
Root Cause Analysis:
-
Trace Acid Contamination in Solvent: Deuterated chloroform (CDCl₃) can contain trace amounts of hydrochloric acid (HCl) or deuterium chloride (DCl) from decomposition. The basic nitrogen atom of the dihydroisoquinoline can undergo rapid, reversible protonation. When the rate of this acid-base exchange is comparable to the NMR frequency difference between the protonated and free-base forms, it leads to significant line broadening.[2]
-
Intermediate Rate of Conformational Exchange: The 3,4-dihydroisoquinoline ring is not planar and exists in a dynamic equilibrium between different half-chair conformations. If the energy barrier to ring inversion is in a specific range, the exchange rate at room temperature will be on the NMR timescale, causing coalescence and broadening of signals for the protons on the flexible part of the ring (C1, C3, C4).[3]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, which can sometimes be introduced from reagents or glassware, will cause significant broadening of all nearby proton signals.
Troubleshooting Workflow:
The following workflow is designed to systematically identify and resolve the cause of signal broadening.
Caption: Troubleshooting workflow for broad H-1/H-3 signals.
Question 2: My N-acyl 3,4-dihydroisoquinoline shows two distinct sets of signals, but I expect only one. Is my sample impure?
While impurity is always a possibility, a doubled set of signals in N-acyl or N-carbamoyl derivatives of nitrogen heterocycles is a classic indicator of atropisomerism , arising from restricted rotation around the N-C(O) amide bond.[4][5]
Root Cause Analysis:
-
Amide Bond Resonance: The partial double-bond character of the C-N amide bond creates a significant energy barrier to rotation.
-
Rotational Isomers (Rotamers): If this rotational barrier is high enough, two stable conformers (rotamers) can exist at room temperature. These rotamers are distinct chemical species on the NMR timescale and will each give rise to a separate set of NMR signals.[6][7]
-
NMR Timescale: At room temperature, the interconversion between these rotamers is often slow, allowing for the observation of both species.
Caption: Equilibrium between two rotamers via a high-energy transition state.
Troubleshooting & Confirmation Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.[8]
-
Procedure: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25 °C, 50 °C, 75 °C, 100 °C).
-
Expected Outcome: As the temperature increases, the rate of rotation around the N-C(O) bond will increase. You should observe the corresponding pairs of signals broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal.[6] The temperature at which they merge is the coalescence temperature (Tc), which can be used to calculate the energy barrier (ΔG‡) for rotation.
-
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment can provide spatial correlation evidence to assign the specific signals to each rotamer.
-
Procedure: Acquire a 2D NOESY or ROESY spectrum.
-
Expected Outcome: Look for key NOE correlations. For example, in one rotamer, the H-1 proton may show a spatial correlation to a proton on the acyl group, while in the other rotamer, it will not. This allows for the definitive assignment of each set of signals to a specific conformation.[9]
-
| Parameter | Low Temperature (e.g., -40 °C) | Coalescence Temperature (Tc) | High Temperature (e.g., +100 °C) |
| Exchange Rate | Slow on NMR timescale | Intermediate | Fast on NMR timescale |
| Observed Signals | Two sharp, distinct sets of signals | Very broad, coalesced signals | One sharp, averaged set of signals |
| Information Gained | Chemical shifts and couplings for each rotamer | Energy barrier to rotation (ΔG‡) can be calculated | Time-averaged structure confirmation |
Question 3: My signals are overlapping, making interpretation impossible. What are my options?
Signal overlap is a common issue, especially in the aromatic region or when multiple aliphatic groups are present. Several strategies can be employed to resolve these signals.
Troubleshooting & Resolution Strategies:
-
Change the NMR Solvent: The chemical shift of a proton is highly dependent on its interaction with the solvent.[10] Changing the solvent can alter the shielding environment and often resolves overlapping peaks.[11]
-
Protocol: If the spectrum was acquired in CDCl₃, re-acquire it in benzene-d₆. Benzene is known to cause significant changes in chemical shifts (the "aromatic solvent-induced shift" or ASIS effect) due to its magnetic anisotropy, often separating signals that were overlapped in chloroform.[1] Other useful solvents include acetone-d₆ and DMSO-d₆.[8]
-
-
Use 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlap and definitively assigning the structure.[12][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps trace out the spin systems within the molecule.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is excellent for resolving overlapped proton signals by spreading them out over the much wider carbon chemical shift range.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and piecing together the complete carbon skeleton of the molecule.[14][15]
-
Caption: Using 2D NMR to deconstruct an ambiguous 1D spectrum.
References
-
Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. [Link]
-
Babij, N. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Variable temperature ¹H NMR spectra of 1 in [D8]THF. [Link]
-
Ghose, A. K., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]
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Shishkin, M. A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. [Link]
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Case, M. E., et al. (2021). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]
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Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
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Reddit. (2023). Why are my NMR signals unexpectedly broad??? r/Chempros. [Link]
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MRRC Structure Elucidation Notes. (n.d.). [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
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Wang, C., et al. (2019). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
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Li, Y., et al. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Journal of Chromatographic Science. [Link]
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Boyd, D. R., et al. (1995). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1 H NMR spectra of 3,4-dihydroisoquinolines and related compounds. GoTriple. [Link]
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ResearchGate. (2005). Complete structural and spectral assignment of oxoisoaporphines by HMQC and HMBC experiments. [Link]
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Esteves, A. P., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Sureshbabu, A. R., & Raghunathan, R. (2018). Atropisomerism about the C(1)-N single bond in N,N-disubstituted-1-aminoanthracenes: isolation of conformational diastereomers. Journal of Chemical Sciences. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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ResearchGate. (1982). ChemInform Abstract: Determination of Ring Conformation in 1-Benzyl-1,2,3,4-tetrahydroisoquinolines and a New Synthesis of the Chiral Compounds. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]
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Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]
- Limbach, H. H. (1995). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. In NMR Basic Principles and Progress. Springer.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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Krassowska-Świebocka, B., et al. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]
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AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. [Link]
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YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]
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Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? [Link])
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Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]
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University of East Anglia. (n.d.). H NMR Spectroscopy. [Link])
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YouTube. (2020). Dynamic NMR. [Link])
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Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. [Link])
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Optimization of reaction conditions for the synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Introduction
Welcome to the technical support guide for the synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide. This molecule is a valuable building block in medicinal chemistry, serving as a key intermediate for the development of various therapeutic agents. The introduction of the carbothioamide moiety onto the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold imparts unique chemical properties, making it a precursor for novel heterocyclic systems and compounds with potential biological activity.[1]
This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research. It provides an in-depth look at a reliable synthetic protocol, offers solutions to common experimental challenges, and answers frequently asked questions to ensure a successful and optimized synthesis.
Recommended Synthetic Pathway: The Thiophosgene Route
The most direct and established method for converting a secondary amine like 1,2,3,4-tetrahydroisoquinoline into an N-unsubstituted carbothioamide is the two-step, one-pot reaction involving thiophosgene and subsequent aminolysis with ammonia.
Overall Reaction Scheme:
Step 1: Formation of the intermediate 3,4-dihydroisoquinoline-2(1H)-thiocarbonyl chloride. Step 2: Nucleophilic substitution of the chloride with ammonia to yield the final product.
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for this synthesis.
Caption: General workflow for the two-step, one-pot synthesis.
Detailed Optimized Protocol
This protocol is a representative procedure based on established chemical principles for the thiocarbamoylation of secondary amines.[2] Researchers should perform initial reactions on a small scale to optimize conditions for their specific laboratory setup and reagent purity.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ)
-
Thiophosgene (CSCl₂) - EXTREME CAUTION
-
Triethylamine (TEA) or other non-nucleophilic base
-
Ammonia (aqueous solution, e.g., 28-30%, or as gas)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethanol, Hexanes, Ethyl Acetate)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry three-neck flask under an inert atmosphere, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and triethylamine (1.1 eq.).
-
Dissolve the mixture in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice bath.
-
-
Formation of Thiocarbonyl Chloride (Step 1):
-
In a separate dry dropping funnel, prepare a solution of thiophosgene (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the thiophosgene solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
-
Formation of Carbothioamide (Step 2):
-
While maintaining the temperature at 0 °C, add a concentrated aqueous solution of ammonia (≥ 5 eq.) dropwise to the reaction mixture. Alternatively, ammonia gas can be bubbled through the solution.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the disappearance of the intermediate thiocarbonyl chloride by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
If recrystallization is insufficient, purification by flash column chromatography on silica gel may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A: The reaction proceeds in two main steps. First, the nucleophilic nitrogen of 1,2,3,4-tetrahydroisoquinoline attacks the electrophilic carbon of thiophosgene. After the elimination of a chloride ion, a second chloride is eliminated with the help of the base (triethylamine) to form the reactive 3,4-dihydroisoquinoline-2(1H)-thiocarbonyl chloride intermediate. In the second step, ammonia acts as a nucleophile, attacking the thiocarbonyl carbon and displacing the remaining chloride to form the final carbothioamide product.[2]
Q2: Why is triethylamine or another base necessary in the first step?
A: The reaction of the secondary amine with thiophosgene produces hydrogen chloride (HCl) as a byproduct. The base is required to neutralize this HCl. If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a common choice as it is a non-nucleophilic, organic-soluble base, and the resulting triethylamine hydrochloride salt often precipitates, driving the reaction forward.
Q3: Can I use a different base?
A: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, but this would create a heterogeneous mixture which may require more vigorous stirring and longer reaction times. Avoid nucleophilic bases that could compete with the starting amine in reacting with thiophosgene.
Q4: What are the critical safety precautions for this synthesis?
A: Thiophosgene is the primary hazard. It is a highly toxic, volatile, and corrosive lachrymator. All operations involving thiophosgene MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE) , including chemical-resistant gloves, a lab coat, and splash goggles. A nearby emergency shower and eyewash station are essential. It is also prudent to have a quenching solution (e.g., a dilute solution of a nucleophilic amine or sodium hydroxide in isopropanol) ready to neutralize any spills and decontaminate glassware.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Thiophosgene: Thiophosgene can decompose upon storage, especially if exposed to moisture. | 1. Use a fresh bottle of thiophosgene or distill it carefully before use. Ensure it is handled under anhydrous conditions. |
| 2. Wet Reagents/Solvent: Water will rapidly react with thiophosgene and the thiocarbonyl chloride intermediate. | 2. Use anhydrous grade solvent (DCM). Ensure the amine and base are dry. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| 3. Insufficient Base: Incomplete neutralization of HCl will deactivate the starting amine. | 3. Ensure at least 1.1 equivalents of base are used. If the starting amine is in its hydrochloride salt form, an additional equivalent of base is required. | |
| Multiple Products on TLC | 1. Dimer Formation (Thiourea): If the addition of thiophosgene is too fast or the temperature is too high, the intermediate thiocarbonyl chloride can react with another molecule of the starting amine to form a symmetrical N,N'-disubstituted thiourea. | 1. Add the thiophosgene solution slowly and maintain the reaction temperature at 0 °C or below during the addition. |
| 2. Incomplete Reaction: Spots corresponding to the starting amine and/or the thiocarbonyl chloride intermediate are visible. | 2. Increase the reaction time for the respective step. Check the stoichiometry and purity of the reagents. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: The crude product may contain residual solvent or byproducts that inhibit crystallization. | 1. Ensure the crude product is thoroughly dried under high vacuum. Attempt purification via flash column chromatography to isolate the pure compound before re-attempting crystallization. |
| 2. Incorrect Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization. | 2. Perform small-scale solvent screening. Common systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane. Try techniques like slow evaporation or scratching the flask to induce crystal formation. | |
| Reaction Stalls at the Thiocarbonyl Chloride Intermediate | 1. Insufficient Ammonia: Not enough ammonia was added to drive the reaction to completion. | 1. Add more of the ammonia solution. Using gaseous ammonia can sometimes be more effective. |
| 2. Low Reactivity: The reaction may be sluggish at room temperature. | 2. After allowing the reaction to stir at room temperature, gently warm the mixture (e.g., to 30-40 °C) to encourage the second step to proceed to completion. Monitor carefully by TLC. |
Summary of Optimized Conditions
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | THIQ:CSCl₂:Base:NH₃ ≈ 1 : 1.05 : 1.1 : ≥5 | A slight excess of thiophosgene ensures full conversion of the amine. Excess base neutralizes HCl. A large excess of ammonia drives the second step to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, and a low boiling point for easy removal. |
| Temperature | Step 1: 0 °C; Step 2: 0 °C to RT | Low temperature for Step 1 minimizes side reactions. Step 2 can be gently warmed if necessary to increase the rate. |
| Reaction Time | Step 1: 1-2 h; Step 2: 2-4 h | Sufficient time for each step to go to completion. Monitor by TLC for confirmation. |
| Purification | Recrystallization or Column Chromatography | Provides high purity final product, removing salts and organic byproducts. |
References
-
N-Phenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1743. Available at: [Link]
-
Piperidine-1-carbothioamide. Pipzine Chemicals. Available at: [Link]
-
Dalal, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
-
Jiang, B., et al. (2020). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications, 11(1), 3224. Available at: [Link]
-
Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
Hutton, C. A. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. Available at: [Link]
-
VanVeller, B., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
- U.S. Patent 10,093,626 B2 (2018). Process for preparing piperidine-4-carbothioamide hydrochloride.
-
Li, G., et al. (2020). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Angewandte Chemie International Edition, 59(46), 20539-20543. Available at: [Link]
-
European Journal of Medicinal Chemistry (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed, 289, 116345. Available at: [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. Available at: [Link]
-
Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849. Available at: [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available at: [Link]
-
Abu-Izza, K., et al. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry, 6(1), 78-83. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Reactivity Study of Two New Dihydroisoquinoline-Derived Oxaziridines. Available at: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 3,4-Dihydroisoquinoline Derivatives in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of 3,4-dihydroisoquinoline derivatives in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental data.
Introduction: The Solubility Challenge with 3,4-Dihydroisoquinoline Derivatives
3,4-Dihydroisoquinoline derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. However, their inherent physicochemical properties often lead to poor aqueous solubility, creating a significant hurdle in the development of reliable biological assays. Low solubility can result in compound precipitation, leading to inaccurate concentration measurements, underestimated biological activity, and poor structure-activity relationships (SAR).[1][2][3]
The core structure of 3,4-dihydroisoquinoline is a weakly basic imine within a bicyclic aromatic system. This, combined with often lipophilic substituents, contributes to their tendency to precipitate in aqueous buffer systems commonly used in in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why are my 3,4-dihydroisoquinoline derivatives poorly soluble in my aqueous assay buffer?
A1: The poor solubility of 3,4-dihydroisoquinoline derivatives typically stems from a combination of two key physicochemical properties:
-
Lipophilicity: The fused aromatic ring system and often hydrophobic substituents contribute to a high octanol-water partition coefficient (LogP), making the compounds prefer a non-polar environment over an aqueous one. The core 3,4-dihydroisoquinoline structure has a calculated XLogP3 of 1.3, and this value can increase significantly with the addition of lipophilic functional groups.
-
Weak Basicity: The nitrogen atom in the 3,4-dihydroisoquinoline ring is part of an imine functional group. The lone pair of electrons on this nitrogen is in an sp2 hybridized orbital, making it less available for protonation compared to an aliphatic amine.[4][5][6] This results in a weakly basic character, with a predicted pKa for the protonated form around 5.8.[7] Consequently, at neutral physiological pH (around 7.4), a significant portion of the molecules will be in their less soluble, neutral form.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A2: This is a common phenomenon known as "crashing out." While DMSO is an excellent organic solvent for many non-polar compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media, the DMSO rapidly disperses, and the local concentration of the organic solvent around your compound molecules drops dramatically. If the final concentration of your compound in the media exceeds its aqueous solubility limit, it will precipitate.[8][9]
Q3: Could the observed precipitation be something other than my compound?
A3: Yes, it's possible. While compound precipitation is the most likely cause, other factors can lead to turbidity or precipitates in cell culture media, including:
-
Salt Precipitation: High concentrations of salts from concentrated buffers or media components can precipitate, especially with temperature changes.[10][11]
-
Protein Denaturation: If your media contains serum, temperature fluctuations (e.g., repeated freeze-thaw cycles) can denature proteins, causing them to aggregate and precipitate.[10][11]
-
Contamination: Bacterial or fungal contamination can also cause the media to become cloudy.[11]
It is crucial to run appropriate vehicle controls (media with the same final concentration of DMSO or other solvents) to rule out these possibilities.
Troubleshooting Guides: A Stepwise Approach to Improving Solubility
When encountering solubility issues with your 3,4-dihydroisoquinoline derivatives, a systematic approach is recommended. Start with the simplest and least disruptive methods before moving to more complex formulation strategies.
Workflow for Troubleshooting Poor Solubility
Caption: A stepwise workflow for troubleshooting poor compound solubility in biological assays.
Guide 1: pH Modification
Causality: 3,4-Dihydroisoquinoline derivatives are weakly basic. By lowering the pH of the assay buffer, you can increase the proportion of the protonated, cationic form of the molecule. This ionized form is generally more water-soluble than the neutral form.[12][13][14]
When to Use: This is often the first and most effective strategy to try, especially for derivatives with a pKa that allows for significant protonation at a pH compatible with your assay.
Experimental Protocol: Determining and Utilizing pH-Dependent Solubility
-
Determine the pKa: If the pKa of your specific derivative is unknown, you can estimate it based on the core structure (around 5.8) or use computational tools. For experimental determination, a potentiometric or spectrophotometric titration is recommended.
-
pH Solubility Profile:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).
-
Add an excess of your compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24 hours at a constant temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH.
-
-
Assay Buffer Optimization:
-
Based on the solubility profile, select a buffer pH that provides sufficient solubility while being compatible with your biological system (cells, enzymes, etc.).
-
Remember that drastic changes in pH can affect cell viability and enzyme activity. Always perform a vehicle control with the modified buffer to assess its impact on your assay.
-
Troubleshooting:
-
Issue: The optimal pH for solubility is too low for my cell-based assay.
-
Solution: Consider a brief pre-incubation of the compound in the acidic buffer to dissolve it, followed by a rapid dilution into the final assay medium. This can sometimes create a transiently supersaturated solution that is stable enough for the duration of the assay. However, this requires careful validation to ensure the compound does not precipitate over time.
-
Guide 2: Co-solvency
Causality: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[15][16][17]
When to Use: When pH modification is not sufficient or feasible.
Common Co-solvents and Their Typical Final Concentrations in Assays:
| Co-solvent | Typical Final Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | < 1% | Most common, but can be toxic to some cells at higher concentrations. |
| Ethanol | < 1-5% | Can affect enzyme activity and cell membranes. |
| Polyethylene glycol (PEG 400) | < 5% | Generally less toxic than DMSO and ethanol. |
| Propylene glycol | < 5% | Similar to PEG 400. |
Experimental Protocol: Screening for an Effective Co-solvent
-
Determine Assay Tolerance: Before testing the effect on compound solubility, determine the maximum concentration of each potential co-solvent that your assay can tolerate without significant off-target effects. Run vehicle controls with varying concentrations of the co-solvent and measure the assay endpoint.
-
Solubility Enhancement Test:
-
Prepare stock solutions of your compound in each of the tolerated co-solvents.
-
Prepare a series of dilutions of your compound in the assay buffer containing the highest tolerated concentration of the corresponding co-solvent.
-
Visually inspect for precipitation immediately and after a period that mimics your assay duration (e.g., 24, 48 hours) at the assay temperature.
-
The highest concentration that remains clear is the maximum achievable concentration with that co-solvent.
-
Troubleshooting:
-
Issue: Even with a co-solvent, my compound still precipitates at the desired concentration.
-
Solution: Consider a combination of pH modification and co-solvency. A slightly acidic buffer combined with a low percentage of a co-solvent can be more effective than either approach alone.[18]
-
Guide 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your 3,4-dihydroisoquinoline derivative, forming an inclusion complex that is more water-soluble.[19][20][21]
When to Use: When co-solvents are not effective or interfere with the assay. This is particularly useful for compounds with high lipophilicity.
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Size | Notes |
| α-Cyclodextrin | Small | Suitable for low-molecular-weight aromatics.[19] |
| β-Cyclodextrin | Medium | Suitable for a wide range of drugs (MW 200-800 Da).[19] |
| γ-Cyclodextrin | Large | For larger molecules. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Medium | A derivative with much higher aqueous solubility than native β-cyclodextrin, making it a popular choice.[21] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Medium | Another highly soluble derivative, often used in parenteral formulations.[20] |
Experimental Protocol: Preparation and Testing of a Cyclodextrin Inclusion Complex
-
Determine Molar Ratio: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.
-
Preparation of the Complex:
-
Dissolve the cyclodextrin in your aqueous assay buffer with gentle heating and stirring.
-
Prepare a concentrated stock solution of your 3,4-dihydroisoquinoline derivative in a suitable organic solvent (e.g., ethanol, methanol).
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature with continuous stirring.
-
Remove the organic solvent, if necessary, by evaporation under a stream of nitrogen or by lyophilization.
-
-
Solubility Assessment:
-
Visually inspect the final solution for any precipitation.
-
If the solution is clear, you can determine the concentration of the complexed compound.
-
Troubleshooting:
-
Issue: The cyclodextrin itself is interfering with my assay.
-
Solution: It is crucial to run a vehicle control with the same concentration of cyclodextrin to assess any potential effects on your biological system. Some cyclodextrins can extract cholesterol from cell membranes, which may cause cytotoxicity or other off-target effects.
-
Guide 4: Nanoparticle Formulation (Advanced)
Causality: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate and saturation solubility.[4]
When to Use: For very poorly soluble compounds where other methods have failed, or for in vivo studies where bioavailability is a concern.
Common Nanoparticle Preparation Methods:
-
Nanosuspensions: These are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[6]
-
Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.
Experimental Protocol: A General Approach to Nanoprecipitation
This is a simplified example of a bottom-up nanoparticle formulation method.
-
Organic Phase Preparation: Dissolve your 3,4-dihydroisoquinoline derivative and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal and Purification: Remove the organic solvent by evaporation under reduced pressure. The resulting nanosuspension can be purified by centrifugation or dialysis.
Considerations:
-
Nanoparticle formulation is a complex process that requires specialized equipment and expertise.
-
Thorough characterization of the nanoparticles (size, charge, drug loading, etc.) is essential.
-
The potential toxicity of the formulation components must be carefully evaluated.
Visualizing the Mechanisms of Solubility Enhancement
Caption: Mechanisms of common solubility enhancement techniques.
Summary Table of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Modification | Increases the proportion of the more soluble ionized form. | Simple, inexpensive, and often very effective. | Limited by the pH tolerance of the assay; not effective for non-ionizable compounds. | Weakly basic or acidic compounds. |
| Co-solvency | Reduces the polarity of the solvent system. | Easy to implement; a wide range of co-solvents are available. | Co-solvents can be toxic or interfere with the assay; may not be sufficient for very insoluble compounds. | Moderately lipophilic compounds. |
| Cyclodextrins | Encapsulates the hydrophobic compound in a soluble complex. | Can significantly increase solubility; can also improve stability. | Can be expensive; may have their own biological effects; not all molecules fit well into the cyclodextrin cavity. | Highly lipophilic compounds. |
| Nanoparticles | Increases surface area and dissolution rate. | Can dramatically improve solubility and bioavailability. | Complex to prepare and characterize; requires specialized equipment; potential for toxicity of formulation components. | Very challenging compounds; in vivo applications. |
References
- Hu, J., Johnston, K. P., & Williams III, R. O. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug development and industrial pharmacy, 30(3), 233-245.
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CrystecPharma. (n.d.). Improving Solubility. Retrieved from [Link]
- Li, M., & Cui, F. (2014). Nanoparticle formulation increases oral bioavailability of poorly soluble drugs: approaches, experimental evidences and theory. Current drug metabolism, 15(7), 738-751.
- Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds.
- Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature reviews Drug discovery, 3(9), 785-796.
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Chemistry LibreTexts. (2023). Basicity of Heterocyclic Amines. Retrieved from [Link]
- McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
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Chemistry LibreTexts. (2023). 24.3: Basicity of Amines. Retrieved from [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]
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MDPI. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]
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Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]
- Ahmed, T. A., Aljaeid, B. M., & Al-Kahtani, H. M. (2016). Polymeric nanoparticles for hydrophobic drug encapsulation: a review. Journal of Drug Delivery Science and Technology, 34, 24-35.
- RSC Publishing. (2018). An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position. RSC Advances, 8(12), 6523-6529.
-
Reddit. (2021). Does anyone know how pH affects solubility??. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
-
ResearchGate. (n.d.). Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PMC. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Biologically Active Heterocyclic Compounds. Retrieved from [Link]
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Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
PMC. (2021). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Retrieved from [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
PMC. (2020). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). A review article on solubility enhancement. Retrieved from [Link]
-
PMC. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
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- 7. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies to improve the yield and purity of N-substituted carbothioamide products
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-substituted carbothioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve both the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-substituted carbothioamides?
The most prevalent and versatile method is the thionation of a corresponding N-substituted amide. This involves replacing the carbonyl oxygen atom with a sulfur atom.[1] The reaction is typically accomplished using a thionating agent, with Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) being the most common.[2][3]
Other synthetic routes include:
-
From Isothiocyanates: Reaction of an isothiocyanate with an organometallic reagent or other nucleophiles.[4]
-
From Nitriles: Conversion of nitriles into primary thioamides using reagents like P₄S₁₀ in the presence of sodium sulfide.[5]
-
The Willgerodt-Kindler Reaction: This classic method typically involves reacting an aryl alkyl ketone with elemental sulfur and an amine to form a thioamide.[3]
The choice of method depends on the availability of starting materials, substrate scope, and desired reaction conditions. Thionation of amides is often preferred due to the wide commercial availability of amide precursors.
Q2: How do I select the most appropriate thionating agent for my reaction?
Choosing the right thionating agent is critical and depends on your substrate's reactivity and the presence of other functional groups.[1]
-
Lawesson's Reagent (LR): This is a mild and highly convenient thionating agent that often provides good to excellent yields under relatively gentle conditions.[2] It is generally more soluble in organic solvents than P₄S₁₀ and reactions can often be run at lower temperatures. It shows good chemoselectivity, typically reacting with amides faster than with esters, allowing for selective transformations.[2][3]
-
Phosphorus Pentasulfide (P₄S₁₀): This is a powerful, traditional thionating agent. However, it often requires higher reaction temperatures and a larger excess of the reagent compared to Lawesson's reagent.[2] It can be less selective and may lead to more side products if not used carefully.
-
Other Reagents: For specific applications, other reagents like the P₂S₅-pyridine complex or Yokoyama's reagent have been developed to address issues like solubility or reactivity.[3]
For most standard applications, Lawesson's reagent is the recommended starting point due to its milder nature and broader functional group tolerance.
Q3: What are the most critical reaction parameters to control for optimizing yield and purity?
Several parameters must be carefully controlled:
-
Temperature: Thionation reactions are highly sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product, leading to low purity.[6] The optimal temperature must be determined empirically for each substrate.
-
Solvent: The choice of solvent is crucial for ensuring the solubility of both the substrate and the thionating agent.[6] Anhydrous, non-protic solvents like Toluene, Dioxane, or Tetrahydrofuran (THF) are commonly used. Poor solubility can drastically slow down the reaction rate.
-
Reaction Time: Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early results in low conversion, while extending it unnecessarily can increase the formation of impurities.[6]
-
Stoichiometry: The ratio of the thionating agent to the amide is critical. While a slight excess of the thionating agent is often used, a large excess can complicate the purification process. Typically, 0.5 to 1.0 equivalents of Lawesson's reagent (which is dimeric) are used per equivalent of the amide.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low or No Product Yield
Q4: My reaction has a very low yield. What are the common causes and solutions?
Low yields are a frequent challenge and can stem from several factors.[6]
-
Possible Cause 1: Inactive or Degraded Thionating Reagent.
-
Causality: Lawesson's reagent and P₄S₁₀ are sensitive to moisture and can degrade over time, losing their reactivity.
-
Troubleshooting Steps:
-
Always use a fresh bottle of the thionating agent or a batch that has been stored under anhydrous conditions (e.g., in a desiccator).
-
If you suspect the reagent is old, purchase a new batch.
-
Run a small-scale control reaction with a simple amide known to work well to verify the reagent's activity.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Causality: The energy barrier for the thionation of amides can be significant. If the temperature is too low, the reaction rate will be impractically slow.[6]
-
Troubleshooting Steps:
-
Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath.
-
If the reaction is sluggish at a given temperature (as monitored by TLC), incrementally increase the temperature by 10-20 °C. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary for less reactive amides.[3]
-
-
-
Possible Cause 3: Poor Solubility of Reactants.
-
Causality: If either the starting amide or the thionating agent is not fully dissolved in the solvent, the reaction will be a heterogeneous mixture, leading to a significantly slower reaction rate and incomplete conversion.[6]
-
Troubleshooting Steps:
-
Visually inspect the reaction mixture. If solids are present, consider switching to a solvent in which all components are more soluble, such as dioxane or a higher-boiling aromatic solvent.
-
Slightly increasing the reaction volume with more solvent can sometimes improve solubility.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem: Low Product Purity (Multiple Spots on TLC)
Q5: My crude product is very impure. How can I improve its purity?
Low purity is often due to unreacted starting materials, side reactions, or product degradation.
-
Possible Cause 1: Incomplete Reaction.
-
Causality: The most common "impurity" is often unreacted starting amide. This occurs if the reaction is not allowed to proceed to completion.
-
Troubleshooting Steps:
-
Monitor the reaction closely by TLC. Ensure the spot corresponding to your starting material has been fully consumed before quenching the reaction.
-
If the reaction stalls, consider the points in the "Low Yield" section: increase the temperature, add a small amount of additional thionating agent, or extend the reaction time.
-
-
-
Possible Cause 2: Side Product Formation.
-
Causality: Depending on the substrate and conditions, side reactions can occur. For primary (unsubstituted) amides, dehydration to the corresponding nitrile can be a competing reaction when using Lawesson's reagent.[3]
-
Troubleshooting Steps:
-
Use milder reaction conditions. Lowering the temperature may favor the desired thionation over side reactions.[6]
-
Ensure you are not using an excessive amount of the thionating agent, which can promote side reactions.
-
-
-
Possible Cause 3: Difficulty Removing Thionating Agent Byproducts.
-
Causality: The phosphorus-based byproducts from Lawesson's reagent or P₄S₁₀ can be difficult to remove and may co-elute with your product during chromatography.
-
Troubleshooting Steps:
-
During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help hydrolyze and remove some of the phosphorus byproducts.
-
A well-established workup procedure involves quenching the reaction with water, which helps transfer the remaining thionating reagent byproducts into the aqueous phase.[7]
-
For purification, silica gel column chromatography is usually effective. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate the desired thioamide from polar byproducts.
-
-
Experimental Protocols & Data
General Mechanism of Thionation with Lawesson's Reagent
The reaction proceeds through a reactive dithiophosphine ylide that forms a thiaoxaphosphetane intermediate with the amide carbonyl. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond, yielding the desired thioamide.[2]
Caption: Simplified mechanism of amide thionation.
Comparative Table of Common Thionating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene or THF, 80-110 °C | Mild, good yields, high chemoselectivity (amides > esters), good solubility.[2] | Can be moisture sensitive, relatively expensive. |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene or Xylene, Reflux (110-140 °C) | Powerful, inexpensive, readily available. | Requires high temperatures, often requires excess reagent, lower selectivity, poor solubility.[2] |
| P₂S₅-Pyridine Complex | Pyridine, Reflux | Alternative for specific substrates.[3] | Use of pyridine as solvent can complicate workup. |
Protocol 1: General Synthesis of an N-Substituted Carbothioamide using Lawesson's Reagent
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the N-substituted amide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or THF) to dissolve the amide (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add Lawesson's reagent (0.5-0.7 eq) to the solution in one portion.
-
Scientist's Note: Lawesson's reagent is a dimer. 0.5 equivalents of the dimer are stoichiometrically sufficient for 1.0 equivalent of the amide. A slight excess (e.g., 0.6 eq) is often used to ensure complete conversion.
-
-
Heating: Heat the reaction mixture to 80-110 °C (or to reflux) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The product spot should be more non-polar (higher Rƒ) than the starting amide. Check for the disappearance of the starting material spot. Reaction times can vary from 1 to 12 hours.
-
Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[7][8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compounds from the column. The less polar thioamide product should elute before the more polar starting amide and any highly polar byproducts.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-substituted carbothioamide.
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A New Thionation Reagent: Preparation of Primary Thioamides from Nitriles. Synthetic Communications, 22(10). Retrieved from [Link]
-
Zhang, Q., Soulère, L., & Queneau, Y. (2023, April). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. Retrieved from [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
ACS Omega. (2022, June 23). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2022, December 9). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-thiazin-2-ylidene-substituted hydrazides via reaction of N. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. Retrieved from [Link]
-
National Institutes of Health. (2024, May 21). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]
Sources
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- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
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- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Welcome to the technical support center for the scale-up synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Introduction to the Synthesis
The synthesis of this compound typically proceeds in two key stages: the formation of the 3,4-dihydroisoquinoline core, commonly via a Bischler-Napieralski reaction, followed by the introduction of the carbothioamide functionality through thioacylation of the secondary amine. While straightforward on a small scale, scaling up this process introduces challenges related to reaction control, reagent handling, product purity, and safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions.
Problem 1: Low Yield in the Bischler-Napieralski Cyclization Step
Symptoms: The yield of the 3,4-dihydroisoquinoline intermediate is significantly lower than in small-scale experiments.
Potential Causes & Solutions:
-
Inadequate Dehydrating Agent Activity: The efficiency of dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) can be compromised by moisture. On a larger scale, the increased surface area and longer reaction times can exacerbate this issue.
-
Side Reactions: The formation of styrene derivatives via a retro-Ritter reaction is a known side reaction in the Bischler-Napieralski synthesis, especially at elevated temperatures.[1][2]
-
Poor Heat Transfer: In large reactors, inefficient heat distribution can lead to localized overheating or insufficient heating, both of which can negatively impact the reaction.
-
Solution: Implement controlled, gradual heating and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Utilize a reactor with a jacketed heating system for better temperature control.
-
Problem 2: Incomplete Thioacylation Reaction
Symptoms: Significant amounts of the 3,4-dihydroisoquinoline starting material remain after the thioacylation step.
Potential Causes & Solutions:
-
Reagent Decomposition (Thiophosgene): Thiophosgene is highly reactive and sensitive to moisture.[4][5] On a larger scale, improper handling can lead to its decomposition before it can fully react.
-
Insufficient Activation of Thioacylating Agent: When using alternatives to thiophosgene, such as Lawesson's reagent or other sulfurating agents, incomplete reaction can occur due to insufficient activation.
-
Solution: Ensure the reaction temperature is optimal for the chosen reagent. For Lawesson's reagent, higher temperatures are often required.[7] Consider using more modern and reactive thioacylating agents if the problem persists.
-
-
Base Incompatibility or Insufficient Amount: The choice and amount of base used to scavenge the HCl produced during thioacylation with thiophosgene are critical.
-
Solution: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in slight excess (1.1-1.2 equivalents) to neutralize the acid generated.
-
Problem 3: Formation of Impurities and Side Products
Symptoms: The final product is contaminated with significant levels of impurities, making purification difficult.
Potential Causes & Solutions:
-
Over-reaction or Side Reactions with Thiophosgene: The high reactivity of thiophosgene can lead to the formation of undesired thioureas or other byproducts if not controlled.
-
Solution: Use a slow, controlled addition of thiophosgene to a cooled solution of the 3,4-dihydroisoquinoline. Maintain a low temperature throughout the addition process.
-
-
Decomposition of the Product: The carbothioamide functional group can be thermally labile. Prolonged exposure to high temperatures during reaction or workup can lead to degradation.
-
Solution: Keep reaction and workup temperatures as low as possible. If heating is necessary, use the minimum effective temperature and time. Consider performing a stability study on the final product to determine its thermal limits.[8]
-
Problem 4: Difficulties in Product Isolation and Purification
Symptoms: The product is difficult to crystallize, or chromatographic purification is inefficient at a large scale.
Potential Causes & Solutions:
-
High Polarity of the Product: The presence of the carbothioamide group increases the polarity of the molecule, which can make extraction and crystallization challenging.
-
Presence of Persistent Impurities: Closely related impurities can co-crystallize with the product or have similar retention factors in chromatography.
-
Solution: Re-evaluate the reaction conditions to minimize the formation of these impurities. If they are unavoidable, explore different crystallization solvents or solvent mixtures. A slurry of the crude product in a suitable solvent can sometimes selectively dissolve the impurities.
-
-
Amorphous Nature of the Product: The product may precipitate as an oil or an amorphous solid, which is difficult to handle and purify.
-
Solution: Experiment with a wide range of solvents and solvent combinations for crystallization. Techniques such as slow cooling, anti-solvent addition, and seeding with a small amount of pure crystalline material can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using thiophosgene in a scale-up synthesis, and how can they be mitigated?
A1: Thiophosgene is highly toxic, corrosive, and a severe irritant to the eyes, skin, and respiratory system.[4][11] Its vapor is also dangerous upon inhalation. For scale-up, the risks are magnified.
-
Mitigation Strategies:
-
Engineering Controls: All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a minimum), a lab coat, and chemical splash goggles. For larger quantities, a face shield is recommended.[6][11]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] Have a spill kit ready that includes an absorbent material suitable for thiophosgene (e.g., vermiculite, dry sand). Do not use water to clean up spills.[5]
-
Waste Disposal: All thiophosgene-contaminated waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[6]
-
Q2: Are there safer and more scalable alternatives to thiophosgene for the thioacylation step?
A2: Yes, several alternatives to thiophosgene are available, which are generally safer to handle, especially on a larger scale.
-
Lawesson's Reagent: A widely used thionating agent for converting amides to thioamides. It is a solid and less volatile than thiophosgene, but reactions often require heating.[7]
-
Elemental Sulfur with a Base: This combination can be used for the thioacylation of amines. Recent methods have shown this to be a scalable and environmentally friendly option.[12][13]
-
Other Thioacylating Reagents: A variety of other reagents have been developed for thioacylation, some of which are commercially available or can be prepared. These include thioacylbenzimidazolones and thioacylbenzotriazoles.[7]
Q3: How can I effectively monitor the progress of these reactions during a scale-up process?
A3: Real-time reaction monitoring is crucial for process control and optimization in scale-up synthesis. Process Analytical Technology (PAT) offers several tools for this purpose.[14][15][16]
-
In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.[17]
-
Online HPLC/UPLC: Automated sampling from the reactor can be coupled with a liquid chromatography system to provide detailed information on the reaction profile, including the formation of byproducts.[15]
-
NMR Spectroscopy: While less common for real-time monitoring in a production environment, NMR can be a powerful tool for detailed mechanistic studies and reaction profiling during process development.
Q4: What are the key parameters to consider when scaling up the Bischler-Napieralski reaction?
A4: When scaling up the Bischler-Napieralski reaction, several physical and chemical parameters become critical.
-
Heat and Mass Transfer: As the reaction volume increases, efficient mixing and heat transfer become more challenging.[18] Ensure the reactor is equipped with an appropriate stirrer and a reliable heating/cooling system to maintain a consistent temperature and homogeneous mixture.
-
Reagent Addition Rate: The rate of addition of the dehydrating agent can impact the reaction exotherm and the formation of side products. A controlled, slower addition is generally preferred on a larger scale.
-
Workup Procedure: Quenching a large-scale reaction can be highly exothermic and requires careful planning. The workup procedure should be designed to handle large volumes and potential off-gassing safely.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 3,4-Dihydroisoquinoline
This protocol is a general guideline and should be optimized for the specific substrate.
-
Reactor Setup: A dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel is assembled.
-
Reagent Charging: The starting β-phenylethylamide is dissolved in a suitable dry solvent (e.g., toluene, acetonitrile).
-
Cooling: The solution is cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: Phosphorus oxychloride (POCl₃) is added dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to the desired temperature (e.g., reflux) and maintained for several hours. The reaction progress is monitored by TLC or HPLC.
-
Workup: The reaction mixture is cooled to room temperature and slowly quenched by pouring it onto a mixture of ice and a suitable base (e.g., ammonium hydroxide). The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by distillation, crystallization, or chromatography.
Protocol 2: Thioacylation using Thiophosgene
! CAUTION: Thiophosgene is extremely toxic and corrosive. This procedure must be performed in a certified fume hood with appropriate PPE.
-
Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is set up in a fume hood.
-
Reagent Charging: The 3,4-dihydroisoquinoline intermediate is dissolved in a dry, inert solvent (e.g., dichloromethane, toluene), and a non-nucleophilic base (e.g., triethylamine) is added.
-
Cooling: The solution is cooled to -10 to 0 °C.
-
Thiophosgene Addition: A solution of thiophosgene in the same dry solvent is added dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
Reaction: The reaction is stirred at low temperature for an additional 1-2 hours after the addition is complete. Reaction progress is monitored by TLC or HPLC.
-
Workup: The reaction is carefully quenched with a cold aqueous solution of a mild base (e.g., sodium bicarbonate). The product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude this compound is purified by crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Thioacylating Agents for Scale-Up
| Reagent | Advantages for Scale-Up | Disadvantages for Scale-Up | Typical Conditions |
| Thiophosgene | High reactivity, often clean conversions | Extremely toxic, moisture-sensitive, corrosive | Low temperature (-10 to 10 °C) |
| Lawesson's Reagent | Solid, less hazardous than thiophosgene | Requires heating, can be difficult to remove byproducts | Reflux in toluene or xylene |
| Elemental Sulfur | Inexpensive, low toxicity, environmentally benign | Can require high temperatures, may have slower reaction rates | Often used with a base or other activators |
Visualizations
Diagram 1: Key Steps in the Synthesis
Caption: Overall synthetic workflow.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx. Retrieved from The Brückner Research Group website.
- Synthesis and crystalliz
- Contemporary Applications of Thioamides and Methods for their Synthesis. (2022). ChemRxiv.
- Removal of organosulfur compounds
- The crystal structure of N-benzylquinoline-2-carbothioamide, C17H14N2S. (2024).
- Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides. (n.d.). PDF.
- Thiophosgene 463-71-8 wiki. (n.d.). Guidechem.
- HAZARD SUMMARY - THIOPHOSGENE. (n.d.). New Jersey Department of Health.
- Thioamide synthesis by thioacyl
- Acutely Toxic Chemicals (
- Safety Measure to Follow When Working With Thiophosgene. (2020). TradeIndia.
- Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). MDPI.
- Thioamide synthesis by thion
- Thioacylation strategies. (n.d.).
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo.
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). J&K Scientific LLC.
- Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Bischler–Napieralski reaction. (n.d.). Grokipedia.
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- Process for the purification of gases containing sulfur compounds (P
- Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review.
- 3,4-Dihydroisoquinoline synthesis. (n.d.). Organic Chemistry Portal.
- removing sulfur compounds: Topics by Science.gov. (n.d.). Science.gov.
- Process analytical technology (PAT) for biopharmaceutical products. (n.d.).
- For highly polar compound, how to do the purification? (2018).
- Discovery of 3,4-dihydroisoquinoline-2(1H)
- Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). NIH.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023).
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermedi
- Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. (2021).
- Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. (2024).
- Purification of strong polar and basic compounds. (2023). Reddit.
- Three-component synthesis of 3,4-dihydroisoquinoline derivatives. (2002).
- Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc.
- The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. (n.d.).
- Green synthesis and characterization of new carbothioamide complexes. (n.d.). Arabian Journal of Chemistry.
- Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. (n.d.). Springer.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
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- 18. reddit.com [reddit.com]
Methods for resolving racemic mixtures of chiral 3,4-dihydroisoquinoline compounds
Introduction: Chiral 3,4-dihydroisoquinolines (DHIs) are foundational scaffolds in modern medicinal chemistry. Due to their stereogenic center, typically at the C1 position, individual enantiomers often possess distinct pharmacological and toxicological profiles. Therefore, the effective resolution of their racemic mixtures is a critical process for any researcher in the field. This comprehensive guide provides in-depth troubleshooting and practical solutions for the most common and effective resolution techniques.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Chiral HPLC stands as a premier technique for both the analysis and purification of enantiomers. Achieving baseline separation, however, can be a nuanced process requiring careful optimization.
Troubleshooting & FAQs
Question 1: Why am I not observing any separation of my 3,4-dihydroisoquinoline enantiomers on a polysaccharide-based chiral stationary phase (CSP)?
Answer: This common issue typically arises from suboptimal mobile phase conditions that fail to facilitate effective chiral recognition.
-
Scientific Rationale: Enantioseparation on polysaccharide CSPs (e.g., cellulose or amylose derivatives) is governed by a delicate balance of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and steric effects. The mobile phase composition is the primary tool for modulating these interactions.
-
Troubleshooting Protocol:
-
Introduce an Amine Modifier: The basic nitrogen atom in the dihydroisoquinoline ring can cause strong, non-selective interactions with the stationary phase, leading to poor peak shape and no resolution. To counteract this, add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1] This additive will shield the active sites on the CSP, minimizing peak tailing and often dramatically improving resolution.
-
Vary the Alcohol Modifier: The choice of alcohol in a normal-phase system is crucial. If isopropanol (IPA) is not effective, systematically switch to other alcohols such as ethanol or n-butanol. The differing steric and hydrogen-bonding properties of these alcohols can significantly alter the chiral recognition mechanism.
-
Optimize Column Temperature: Lowering the column temperature can enhance enantioselectivity by stabilizing the transient diastereomeric complexes formed between the analyte and the CSP.[1] Experiment with decreasing the temperature in 5-10°C increments.
-
Reduce the Flow Rate: A slower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the stationary phase and potentially improving resolution.
-
Question 2: My peaks are broad and exhibit significant tailing, despite the addition of an amine modifier. What are the next steps?
Answer: Persistent peak tailing, especially for basic compounds like DHIs, often points to secondary interactions with the underlying silica support of the CSP.
-
Scientific Rationale: Residual silanol groups on the silica surface are acidic and can strongly interact with the basic nitrogen of the DHI, causing peak tailing. While amine modifiers are the first line of defense, they may not be sufficient in all cases.
-
Troubleshooting Protocol:
-
Increase Modifier Concentration: Cautiously increase the concentration of your amine modifier (e.g., from 0.1% to 0.2%). Be aware that excessive modifier can begin to compete with your analyte for the chiral recognition sites, potentially reducing separation.
-
Evaluate Alternative CSPs: If extensive mobile phase optimization fails, the chosen CSP may not be suitable. Consider screening different types of CSPs, such as switching from a cellulose to an amylose-based column, or exploring protein-based or Pirkle-type columns which operate on different recognition principles.
-
Check Sample Solvent: Ensure that your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting in a stronger solvent can cause significant peak distortion.
-
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC separation method.
Section 2: Classical Resolution via Diastereomeric Salt Crystallization
This venerable technique involves the reaction of the racemic DHI, a base, with a single enantiomer of a chiral acid. This forms a pair of diastereomeric salts which, having different physical properties, can be separated by fractional crystallization.[2][3]
Troubleshooting & FAQs
Question 1: I've combined my racemic DHI with a chiral resolving agent in solution, but no crystals are forming. What should I do?
Answer: The failure of a salt to precipitate is almost always a problem of supersaturation, which is governed by solvent choice and concentration.
-
Scientific Rationale: For crystallization to occur, the solution must be supersaturated with the less soluble diastereomeric salt. The ideal solvent system will maximize the solubility difference between the two diastereomers.
-
Troubleshooting Protocol:
-
Solvent Selection is Paramount: If you are using a highly polar solvent like methanol, the salts are likely too soluble. Systematically screen less polar solvents such as ethyl acetate, acetone, or isopropanol. A powerful technique is to use a solvent/anti-solvent combination. Dissolve the salt in a minimum amount of a polar solvent, and then slowly add a less polar anti-solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy (turbid), then allow it to stand.
-
Increase Concentration: Your solution may simply be too dilute. Carefully remove solvent under reduced pressure to create a more concentrated solution.
-
Controlled Cooling: Slowly cool the solution. A gradual decrease in temperature reduces the solubility of the salts and encourages the formation of well-ordered crystals. Avoid rapid cooling ("crashing out"), which can trap impurities and the undesired diastereomer.
-
Seeding: If a few crystals of the desired salt are available, adding one or two to the supersaturated solution can act as a template and induce crystallization.
-
Question 2: I have isolated a crystalline salt, but after liberating the free base, the enantiomeric excess (ee) is low. How can this be improved?
Answer: Low ee indicates that the two diastereomeric salts have similar solubilities in your chosen solvent, leading to co-crystallization.
-
Scientific Rationale: The success of this method is entirely dependent on a significant difference in solubility between the two diastereomeric salts.[3]
-
Troubleshooting Protocol:
-
Recrystallization: This is the most effective method for enhancing purity. Dissolve the obtained crystals in a minimum amount of hot solvent and allow the solution to cool slowly.[4] This process can be repeated until the optical rotation of the material becomes constant, indicating that a single diastereomer has been isolated.[4]
-
Systematic Solvent Screening: Your initial solvent choice was likely not optimal for selectivity. A thorough screening of various solvents and solvent mixtures is essential.
-
Change the Resolving Agent: The structural compatibility between the racemate and the resolving agent is key. If one chiral acid (e.g., (+)-tartaric acid) provides poor selectivity, try an alternative with a different structure, such as (-)-O,O'-dibenzoyl-L-tartaric acid or (+)-camphorsulfonic acid.[4]
-
Data Table: Common Resolving Agents for Amines
| Chiral Resolving Agent | Typical Crystallization Solvents | Key Characteristics |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Alcohols (MeOH, EtOH), Acetone, Water | Readily available, cost-effective, good for many primary and secondary amines. |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate, Isopropanol, Acetonitrile | Bulky aromatic groups can enhance diastereomeric differentiation. |
| (+)-Camphorsulfonic Acid | Acetone, Ethanol, Ethyl Acetate/Hexane | Strong acid, forms stable salts, often highly crystalline. |
| (-)-Mandelic Acid | Isopropanol, Ethanol/Water | Aromatic resolving agent, useful for a range of amines. |
Workflow for Classical Resolution
Caption: A generalized workflow for the classical resolution of a racemic base.
Section 3: Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For DHIs, this is typically an acylation reaction.
Troubleshooting & FAQs
Question 1: My enzymatic reaction is extremely slow or shows no conversion. What are the potential causes?
Answer: Enzyme activity is exquisitely sensitive to the reaction environment. Solvent, acyl donor, and temperature must be carefully optimized.
-
Scientific Rationale: Lipases function optimally in non-polar organic solvents which maintain the essential water layer around the enzyme required for its catalytic activity. The choice of acylating agent is also critical for driving the reaction forward.
-
Troubleshooting Protocol:
-
Enzyme Selection: While Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435), is the workhorse for these resolutions, it is not universally effective. Screen other commercially available lipases, such as those from Pseudomonas cepacia or Candida rugosa.
-
Acyl Donor Choice: Simple esters like ethyl acetate may not be reactive enough. Use an "activated" acyl donor like vinyl acetate or isopropenyl acetate. These are effectively irreversible as they generate acetaldehyde and acetone, respectively, as byproducts, which drives the reaction equilibrium towards the acylated product.
-
Solvent Environment: The reaction must be conducted in a non-polar, aprotic organic solvent. Toluene, hexane, or methyl tert-butyl ether (MTBE) are excellent choices. Polar solvents like DMSO or DMF will strip the essential water from the enzyme and denature it.
-
Temperature Control: Most lipases exhibit good activity in the 30-50°C range. While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation over extended periods.
-
Question 2: The reaction proceeds, but the enantioselectivity (E-value) is too low for a practical separation.
Answer: Low enantioselectivity indicates the enzyme is not discriminating effectively between the two DHI enantiomers.
-
Scientific Rationale: The enantiomeric ratio (E-value) is an intrinsic measure of an enzyme's selectivity. It is a function of the specific enzyme, substrate, and reaction conditions.
-
Troubleshooting Protocol:
-
Screen a Panel of Enzymes: This is the most critical variable. The active site of each lipase is unique, and screening a variety of them is the most effective way to find one with high selectivity for your specific DHI.
-
Vary the Acyl Donor: Modifying the steric bulk of the acyl donor can enhance selectivity. For instance, if vinyl acetate gives a low E-value, try vinyl butanoate or vinyl laurate.
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., from 40°C to room temperature) often increases the E-value, as the energy difference between the two diastereomeric transition states becomes more significant. This will, however, slow down the reaction rate, requiring a compromise.
-
Monitor Conversion Carefully: In a kinetic resolution, the highest enantiomeric excess for both the unreacted starting material and the acylated product is achieved at or near 50% conversion. It is crucial to monitor the reaction's progress (e.g., by chiral HPLC) and stop it at the optimal point.
-
References
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Bode Research Group. (n.d.). Kinetic resolution of amines. [Link]
-
Hsieh, S. Y., et al. (2011). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]
-
Tang, P., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Elazar, M. (2018). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
Sources
Technical Support Center: Enhancing the In Vivo Stability and Bioavailability of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydroisoquinoline-2(1H)-carbothioamide and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the in vivo stability and bioavailability of this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development of this compound-based therapeutics.
FAQ 1: My this compound analog shows potent in vitro activity but has poor efficacy in vivo. What are the likely causes?
This is a frequent challenge in drug development. The discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties. The primary culprits are typically:
-
Poor Bioavailability: The compound may not be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream after oral administration. This can be due to low aqueous solubility or poor permeability across the intestinal epithelium.
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism) but also in the gut wall.[1][2] The thioamide group, in particular, can be susceptible to enzymatic modification.[3]
-
Chemical Instability: The molecule might be unstable in the physiological pH range of the stomach and intestines, leading to degradation before it can be absorbed.
To diagnose the issue, a systematic approach is necessary. Initial experiments should focus on assessing the compound's fundamental physicochemical properties and its metabolic fate.
FAQ 2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?
Differentiating between solubility and permeability limitations is crucial for selecting the right enhancement strategy. The Biopharmaceutics Classification System (BCS) is a foundational framework for this.[4] Here’s a practical approach:
-
Aqueous Solubility Measurement: Determine the compound's solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assessment: In vitro models like the Caco-2 cell monolayer assay are the gold standard for predicting intestinal permeability.[5]
Interpreting the Results:
| Solubility | Permeability | Likely Issue | Recommended Next Steps |
| Low | High | Solubility-limited absorption | Focus on formulation strategies to enhance dissolution. |
| High | Low | Permeability-limited absorption | Investigate the use of permeation enhancers or prodrug approaches. |
| Low | Low | Both solubility and permeability are issues | A combination of strategies will be necessary. |
FAQ 3: The thioamide group in my molecule appears to be a metabolic liability. What are common metabolic pathways for thioamides and isoquinolines?
Thioamides and the isoquinoline core can undergo several metabolic transformations:
-
Thioamide Metabolism: The thioamide group can be a target for oxidation by monooxygenase enzymes, which can alter the compound's activity and clearance.[3]
-
Isoquinoline Metabolism: Isoquinoline alkaloids are known to be metabolized via several pathways, including O-demethylation, N-demethylation, and hydroxylation, often catalyzed by cytochrome P450 (CYP) enzymes.[6][7][8][9][10]
Identifying the specific metabolic "soft spots" is key. This can be achieved through in vitro metabolism studies using liver microsomes or hepatocytes.[2]
FAQ 4: What are the first-line strategies I should consider for improving the oral bioavailability of my lead compound?
For compounds with poor aqueous solubility, several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[11][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[12][14]
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can create a hydrophilic environment, thereby improving its solubility.[12][14]
For permeability-limited compounds, the use of permeation enhancers can be explored.[15][16] These are excipients that facilitate transport across the intestinal barrier.[15][16]
Section 2: Troubleshooting Guides
This section provides detailed protocols and workflows to address specific experimental challenges.
Troubleshooting Guide 1: Investigating Poor In Vivo Stability
Objective: To determine the metabolic fate and stability of a this compound analog.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay
-
Prepare Liver Microsomes: Obtain pooled human or animal liver microsomes.
-
Incubation: Incubate the test compound at a final concentration of 1 µM with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time to determine the degradation rate constant and calculate the in vitro half-life (t½).
Interpreting the Results:
-
Short Half-Life (< 30 minutes): Indicates rapid metabolism. Proceed to metabolite identification studies to pinpoint the sites of metabolic attack.
-
Long Half-Life (> 60 minutes): Suggests that metabolism may not be the primary reason for poor in vivo performance. Investigate other factors like solubility and permeability.
Workflow for Addressing Metabolic Instability
Caption: Workflow for troubleshooting metabolic instability.
Troubleshooting Guide 2: Enhancing Bioavailability through Formulation
Objective: To select and optimize a formulation strategy for a poorly soluble this compound analog.
Step-by-Step Protocol: Nanosuspension Formulation by Nanoprecipitation
This method is suitable for hydrophobic drugs and can significantly improve their dissolution rate.[17][18]
-
Organic Phase Preparation: Dissolve the hydrophobic drug in a suitable organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The drug will precipitate as nanoparticles.[11]
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the nanosuspension with the unformulated drug.
Expected Outcome: A significant increase in the dissolution rate of the nanosuspension compared to the raw drug powder.
Decision Tree for Formulation Strategy Selection
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Troubleshooting Guide 3: The Role of In Vitro-In Vivo Correlation (IVIVC)
Objective: To establish a predictive relationship between in vitro dissolution data and in vivo pharmacokinetic data to streamline formulation development.
An IVIVC is a mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and an in vivo response (such as plasma drug concentration).[19][20]
Key Levels of IVIVC:
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[20][21] A successful Level A correlation can serve as a surrogate for in vivo bioequivalence studies.[19][22]
-
Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time.
-
Level C Correlation: Relates one dissolution time point to one pharmacokinetic parameter (e.g., Cmax or AUC).
Developing a Level A IVIVC is highly valuable during drug development as it can reduce the number of human studies required and support biowaivers for formulation changes.[21][22][23]
Workflow for Developing a Level A IVIVC
Caption: Workflow for establishing a Level A IVIVC.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the challenges associated with the in vivo stability and bioavailability of this compound derivatives, ultimately paving the way for the development of novel and effective therapeutics.
References
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 17, 2026, from [Link]
-
Brayden, D. J., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC. Retrieved January 17, 2026, from [Link]
-
World Scientific. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 17, 2026, from [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved January 17, 2026, from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]
-
Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved January 17, 2026, from [Link]
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NIH. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Retrieved January 17, 2026, from [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Refining Molecular Docking Protocols for Enhanced Binding Affinity Prediction
Welcome to the Technical Support Center for Molecular Docking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their molecular docking experiments for more accurate binding affinity predictions. Here, we move beyond simple step-by-step instructions to explain the underlying principles and provide field-proven insights to elevate your in-silico research.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the most common reasons for poor correlation between docking scores and experimental binding affinities?
-
How critical is the quality of the initial protein structure?
-
Should I always remove water molecules from the protein structure before docking?
-
What is the difference between a "soft" and a "hard" docking failure?
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Problem: High Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic ligand.
-
Problem: My top-ranked compounds from virtual screening are inactive in experimental assays.
-
Problem: The docking software fails to produce any viable poses for my ligand.
-
-
In-Depth Protocols for Rigorous Docking
-
Protocol 1: Comprehensive Protein Preparation
-
Protocol 2: Ligand Preparation for Optimal Results
-
Protocol 3: Post-Docking Analysis and Validation
-
-
Advanced Concepts: Pushing the Boundaries of Accuracy
-
Dealing with Receptor Flexibility
-
The Role of Molecular Dynamics (MD) Simulations
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor correlation between docking scores and experimental binding affinities?
A: This is a multifaceted issue stemming from the inherent simplifications in molecular docking.[1] The primary culprits include:
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Inaccurate Scoring Functions: Scoring functions are mathematical models that approximate the binding free energy.[2][3] They often oversimplify complex physical phenomena like solvation effects and entropy. A scoring function that performs well for one class of proteins may fail for another.[4][5]
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Protein Rigidity: Most standard docking protocols treat the protein receptor as a rigid entity.[2] However, proteins are dynamic and can undergo significant conformational changes upon ligand binding (induced fit). Neglecting this flexibility is a major source of error.[6][7]
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Improper Molecule Preparation: Errors in protonation states, tautomers, and stereochemistry of both the ligand and the protein can lead to incorrect interaction patterns and, consequently, inaccurate scores.[8][9]
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Lack of Post-Docking Refinement: Relying solely on the docking score is often insufficient. Post-docking analysis, including visual inspection and rescoring with more rigorous methods, is crucial.[10][11]
Q2: How critical is the quality of the initial protein structure?
A: The quality of the starting protein structure is paramount.[12] Issues within the crystal structure, such as missing atoms, unresolved loops, or incorrect protonation states, can significantly compromise the accuracy of the docking results.[13] It is essential to meticulously prepare the protein structure before any docking calculations are performed.
Q3: Should I always remove water molecules from the protein structure before docking?
A: Not necessarily. While bulk water molecules are typically removed, water molecules that are tightly bound within the active site and mediate protein-ligand interactions should be considered for inclusion.[8][9] These "bridging" water molecules can be critical for accurate binding mode prediction. The decision to keep or remove specific water molecules should be made after a careful analysis of the binding site and available structural data.
Q4: What is the difference between a "soft" and a "hard" docking failure?
A: These terms classify the nature of docking inaccuracies:
-
Soft Failure: This occurs when the scoring function is fundamentally correct, but the search algorithm fails to find the global energy minimum that corresponds to the correct binding pose.[14][15] This is often a sampling problem.
-
Hard Failure: This is a more severe issue where the scoring function itself is flawed and assigns a more favorable score to an incorrect pose than to the correct one.[14][15] In this case, even an exhaustive search would not yield the correct result.
Troubleshooting Guide: Common Issues & Solutions
Problem: High Root-Mean-Square Deviation (RMSD) between the docked pose and the crystallographic ligand.
A high RMSD value (typically > 2.0 Å) indicates that your docking protocol is failing to reproduce the known binding mode of a co-crystallized ligand.[16][17]
| Troubleshooting Steps | Rationale & Explanation |
| 1. Re-evaluate Protein Preparation | Ensure all steps in the protein preparation protocol were followed correctly. This includes adding hydrogens, assigning correct protonation states (especially for histidine, aspartate, and glutamate), and checking for missing atoms or residues.[8][9] An incomplete or improperly prepared receptor is a common source of error. |
| 2. Verify Ligand Preparation | Confirm the ligand's 3D structure was correctly generated, with appropriate bond orders, stereochemistry, and protonation states.[12][18] Small errors in the ligand structure can lead to significant deviations in the docked pose. |
| 3. Adjust the Grid Box | The grid box defines the search space for the docking algorithm. If it is too small, it may cut off parts of the binding site. If it is too large, it can make the conformational search less efficient.[17][19] Ensure the grid box is centered on the active site and is large enough to accommodate the entire ligand in various orientations. |
| 4. Assess the Scoring Function | The default scoring function may not be optimal for your system.[20][21] If possible, try re-scoring the poses with different scoring functions or use a consensus scoring approach, which combines the results from multiple functions to improve accuracy.[4][22] |
| 5. Increase Search Algorithm Exhaustiveness | Most docking programs have parameters that control the thoroughness of the conformational search. Increasing the "exhaustiveness" or the number of runs can sometimes help the algorithm find the correct pose, at the cost of increased computational time. |
Problem: My top-ranked compounds from virtual screening are inactive in experimental assays.
This is a common and frustrating outcome in drug discovery projects. It often points to "hard failures" where the scoring function is misleading.
| Troubleshooting Steps | Rationale & Explanation |
| 1. Implement Post-Docking Filtering | Do not rely solely on the docking score.[10][23] Visually inspect the top-ranked poses to ensure they form chemically sensible interactions with key active site residues. Check for red flags like strained ligand conformations or buried polar atoms without hydrogen bonding partners. |
| 2. Use Consensus Docking/Scoring | Different docking programs and scoring functions have different strengths and weaknesses.[22][24] By using multiple programs and prioritizing compounds that are ranked highly by several of them, you can reduce the number of false positives. |
| 3. Incorporate Molecular Dynamics (MD) Simulations | MD simulations can provide a more accurate assessment of binding stability by accounting for protein flexibility and explicit solvent effects.[1][25] Re-scoring docked poses using methods like MM/PBSA or MM/GBSA after a short MD simulation can significantly improve the ranking of true binders.[26] |
| 4. Validate Your Protocol | Before screening a large library, validate your docking protocol by seeing if it can enrich a small set of known active compounds from a larger set of decoys. If your protocol cannot distinguish known binders, it is unlikely to succeed in a large-scale screen. |
Problem: The docking software fails to produce any viable poses for my ligand.
This can occur for several reasons, from simple technical issues to more complex chemical problems.
| Troubleshooting Steps | Rationale & Explanation |
| 1. Check Input File Formats | Ensure that your protein and ligand files are in the correct format required by the docking software (e.g., PDBQT for AutoDock Vina).[27] Incorrect file formats are a common source of immediate failure. |
| 2. Examine the Grid Box Placement | If the grid box is placed in a region with no accessible pockets on the protein surface, the docking algorithm will not be able to place the ligand.[19] Visualize the protein and the grid box to ensure proper placement. |
| 3. Assess Ligand Size and Flexibility | Very large or highly flexible ligands can be challenging for some docking algorithms to handle due to the vast conformational space that needs to be searched.[28] You may need to use a more powerful search algorithm or simplify the ligand if possible. |
| 4. Look for Steric Clashes | The initial placement of the ligand might result in severe steric clashes with the protein, causing the energy minimization to fail. Ensure your ligand's starting conformation is reasonable. |
In-Depth Protocols for Rigorous Docking
Protocol 1: Comprehensive Protein Preparation
A self-validating protein preparation protocol ensures that the structure is optimized for docking and that potential errors are identified and corrected early on.
Step-by-Step Methodology:
-
Obtain and Inspect the Structure: Download the protein structure from a reputable database like the Protein Data Bank (PDB).[29] Visually inspect the structure for missing residues, incomplete side chains, and alternate conformations.[13][18]
-
Handle Heteroatoms: Decide which heteroatoms (e.g., cofactors, ions, water molecules) are essential for ligand binding and should be retained.[8][9] Remove those that are not.
-
Add Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added computationally.[12][30] This is critical for defining hydrogen bond networks.
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at the desired pH. This can be done using software like H++ or PROPKA.
-
Optimize Hydrogen Bond Network: Perform a computational optimization to flip the side chains of residues like His, Asn, and Gln to achieve a more favorable hydrogen bonding network.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms close to their crystallographic positions.
Protocol 2: Ligand Preparation for Optimal Results
The ligand must be represented in a chemically correct and low-energy 3D conformation.
Step-by-Step Methodology:
-
Generate 2D Structure: Start with a 2D representation of the ligand to ensure correct atom types and bond orders.[8]
-
Convert to 3D: Convert the 2D structure to a 3D conformation using a tool like Open Babel or the functionality within molecular modeling suites.[27]
-
Generate Tautomers and Stereoisomers: Enumerate all relevant tautomeric forms and stereoisomers of the ligand, as the biologically active form may not be the one initially drawn.
-
Assign Protonation States: Determine the likely protonation state of the ligand at the physiological pH.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field to obtain a low-energy conformation.[8]
Protocol 3: Post-Docking Analysis and Validation
A critical step to move from raw scores to actionable insights.
Step-by-Step Methodology:
-
Pose Clustering and Selection: Cluster the docked poses based on RMSD. Analyze the top-scoring poses from the most populated clusters.
-
Visual Inspection: Critically examine the binding mode of the top-ranked poses.[23][31] Look for key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) with important active site residues.
-
Interaction Fingerprinting: Use tools to generate interaction fingerprints, which provide a quantitative summary of the interactions between the ligand and each residue in the binding site.[10]
-
Re-docking of a Known Ligand: As a validation step, re-dock the co-crystallized ligand and calculate the RMSD. A value below 2.0 Å is generally considered a successful validation of the docking protocol.[16]
-
Enrichment Studies: For virtual screening, assess the ability of your docking protocol to distinguish a set of known binders from a set of decoy molecules.[32]
Advanced Concepts: Pushing the Boundaries of Accuracy
Dealing with Receptor Flexibility
Treating the receptor as a rigid entity is a major limitation of standard docking.[2][6] Advanced methods to account for protein flexibility include:
-
Soft Docking: The van der Waals radii of the atoms are scaled down to allow for minor steric clashes, implicitly accounting for small conformational changes.
-
Side-Chain Flexibility: Specific side chains in the active site are allowed to rotate and change their conformation during the docking process.[6][33]
-
Ensemble Docking: Docking is performed against an ensemble of different protein conformations, which can be derived from experimental structures, molecular dynamics simulations, or normal mode analysis.[33][34][35] This approach is particularly useful when a protein is known to adopt multiple distinct conformations.
Caption: A comprehensive workflow for a refined molecular docking protocol.
The Role of Molecular Dynamics (MD) Simulations
MD simulations offer a physics-based approach to refine docking results and can significantly improve the correlation with experimental data.[25]
-
Refinement of Docked Poses: Running a short MD simulation on the docked protein-ligand complex allows the system to relax and adapt, often resulting in a more realistic binding pose.
-
Calculation of Binding Free Energies: More computationally intensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate predictions of binding affinity, though they require significant computational resources.
-
Stability Assessment: MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. If a ligand is unstable in the binding pocket and quickly diffuses away, it is likely a false positive.[25]
Caption: A decision-making guide for incorporating receptor flexibility.
References
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ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
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NIH. (n.d.). Improving Accuracy and Efficiency of Blind Protein-Ligand Docking by Focusing on Predicted Binding Sites. Retrieved from [Link]
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ACS Publications. (n.d.). Consensus Docking: Improving the Reliability of Docking in a Virtual Screening Context. Journal of Chemical Information and Modeling. Retrieved from [Link]
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SAMSON Blog. (n.d.). Avoiding Common Pitfalls in Protein Docking: Do You Really Need to Preprocess Your Structure? Retrieved from [Link]
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PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
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NIH. (n.d.). Flexible ligand docking to multiple receptor conformations: a practical alternative. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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ChemRxiv. (n.d.). RefineScore: Improving Ligand Docking Accuracy and Interpretability by Predicting MDN Corrective Physical Interactions. Retrieved from [Link]
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ACS Publications. (n.d.). Representing Receptor Flexibility in Ligand Docking through Relevant Normal Modes. Journal of the American Chemical Society. Retrieved from [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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PubMed Central. (n.d.). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. Retrieved from [Link]
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NIH. (n.d.). An Evaluation of Explicit Receptor Flexibility in Molecular Docking Using Molecular Dynamics and Torsion Angle Molecular Dynamics. Retrieved from [Link]
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Health Sciences. (2025, July 31). Post-docking interaction profile analysis: Significance and symbolism. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Panacea Research Center. (n.d.). Molecular Docking and Post Docking Analysis. Retrieved from [Link]
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Technical Support Center: Mitigating Off-Target Effects of 3,4-Dihydroisoquinoline-Based Compounds
Welcome to the technical support center for researchers utilizing 3,4-dihydroisoquinoline-based compounds. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of cellular studies with these potent molecules. The unique structure of this scaffold lends itself to a wide range of biological activities, but also presents challenges in ensuring target specificity.[1][2][3] This resource will equip you to anticipate, identify, and mitigate potential off-target effects, thereby strengthening the validity and reproducibility of your research.
I. Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common issues encountered during cellular experiments with 3,4-dihydroisoquinoline-based compounds. The question-and-answer format is designed to help you quickly diagnose and resolve your specific challenges.
Issue 1: My compound is showing unexpected cytotoxicity at concentrations where the intended target is not expected to be inhibited.
Question: I've observed significant cell death in my cultures at concentrations of my 3,4-dihydroisoquinoline derivative that are well below the IC50 for my primary target. What could be the cause, and how do I troubleshoot this?
Answer:
Unexpected cytotoxicity is a classic hallmark of off-target effects.[4] The promiscuous nature of some small molecules, particularly kinase inhibitors which many 3,4-dihydroisoquinoline-based compounds are, means they can interact with multiple proteins beyond the intended one.[4][5] This can lead to the modulation of pathways essential for cell survival, resulting in toxicity.
Troubleshooting Workflow:
-
Confirm Compound Integrity and Concentration:
-
Action: Re-verify the identity and purity of your compound stock using techniques like NMR or mass spectrometry. An impure or degraded compound can lead to spurious results.
-
Rationale: Contaminants or degradation products may possess their own distinct and potent biological activities.
-
-
Perform a Dose-Response Curve in a Target-Null Cell Line:
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Action: If available, utilize a cell line that does not express your target of interest. Alternatively, use CRISPR/Cas9 to knock out the target gene in your current cell line.[6]
-
Rationale: If cytotoxicity persists in the absence of the intended target, it strongly suggests an off-target mechanism of action.[6]
-
-
Broad-Spectrum Kinase Profiling:
-
Action: Submit your compound for a comprehensive kinase panel screening.[7][8][9][10] Services are available that test your compound against hundreds of kinases.
-
Rationale: Many 3,4-dihydroisoquinoline derivatives are designed as kinase inhibitors, and off-target kinase inhibition is a common source of toxicity.[5][11] Identifying unintended kinase targets can provide immediate insight into the cytotoxic mechanism.
-
-
Phenotypic Screening:
-
Action: Employ high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., mitochondrial membrane potential, apoptosis markers, cell cycle progression).[12][13]
-
Rationale: This approach can reveal unexpected cellular phenotypes and provide clues about the pathways being affected by your compound.[12][13]
-
Issue 2: The observed cellular phenotype does not align with the known function of the intended target.
Question: My 3,4-dihydroisoquinoline compound is producing a cellular effect that is inconsistent with the established biological role of its primary target. How do I deconvolute the on-target versus off-target contributions to this phenotype?
Answer:
This is a common and important challenge in chemical biology. The observed phenotype is the sum of all molecular interactions of your compound within the cell. Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your data.[14]
Deconvolution Strategy:
-
The "Rule of Two": Utilize Orthogonal Probes and Negative Controls:
-
Action:
-
Rationale: If the orthogonal probe recapitulates the observed phenotype and the negative control does not, it provides strong evidence for an on-target effect.[15]
-
-
Target Engagement Assays in Intact Cells:
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in the complex cellular environment.[17][18][19][20]
-
Rationale: CETSA provides direct evidence of target engagement in living cells, which is a critical first step in linking a compound to a cellular phenotype.[18][19][20][21] A lack of target engagement at concentrations that produce the phenotype is a red flag for off-target effects.
-
-
Genetic Validation:
-
Action: Use RNA interference (siRNA) or CRISPR-mediated gene knockout to reduce the expression of the intended target.
-
Rationale: If the genetic perturbation phenocopies the effect of your compound, it strengthens the case for an on-target mechanism.[22]
-
Issue 3: My results are not reproducible across different experimental batches or in different cell lines.
Question: I'm observing significant variability in the efficacy of my 3,4-dihydroisoquinoline compound. What are the likely sources of this inconsistency?
Answer:
Reproducibility issues can stem from a variety of factors, including compound stability, experimental conditions, and cell line-specific differences.
Troubleshooting Checklist:
-
Compound Stability:
-
Question: Are you using freshly prepared solutions? How are you storing your stock solutions?
-
Recommendation: Prepare fresh dilutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles.[23]
-
-
Assay Conditions:
-
Question: Are you maintaining consistent cell densities, incubation times, and reagent concentrations?
-
Recommendation: Standardize all experimental parameters. Even minor variations can impact results.[24]
-
-
Cell Line Heterogeneity:
-
Question: Are you using the same passage number of cells for each experiment? Have you authenticated your cell lines recently?
-
Recommendation: Use cells within a defined passage number range. Regularly perform cell line authentication to rule out contamination or genetic drift.
-
-
Cell-Line Specific Off-Target Effects:
-
Question: Could the expression levels of an off-target protein vary between the cell lines you are using?
-
Recommendation: Compare the proteomic or transcriptomic profiles of your different cell lines. This may reveal differential expression of a protein that is an unintended target of your compound.[25]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for 3,4-dihydroisoquinoline-based compounds?
A1: While specific off-targets are compound-dependent, the 3,4-dihydroisoquinoline scaffold is prevalent in kinase inhibitors. Therefore, other kinases are a common class of off-targets.[5][11] Additionally, due to their structural features, these compounds can sometimes interact with G-protein coupled receptors (GPCRs) and ion channels. A broad in vitro pharmacology screen is the most effective way to identify specific off-targets for your molecule.
Q2: At what concentration should I be concerned about off-target effects?
A2: As a general guideline, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be acting through non-specific or off-target mechanisms.[26] However, potent off-target effects can occur even at lower concentrations. It is always best practice to validate on-target activity at the effective concentration.[15]
Q3: What is the first experiment I should run if I suspect off-target effects?
A3: A target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), is an excellent first step.[17][18][19][20] This will confirm if your compound is binding to its intended target at the concentrations where you observe the cellular phenotype.
Q4: How can I proactively design my experiments to minimize the risk of being misled by off-target effects?
A4: Adhering to the principles of using well-characterized chemical probes is key.[16][27][28] This includes:
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Using compounds at the lowest effective concentration.
-
Always including a negative control (an inactive structural analog).[15][16]
-
Whenever possible, confirming findings with a structurally distinct orthogonal probe that hits the same target.[15]
-
Complementing small molecule studies with genetic approaches (e.g., RNAi, CRISPR).[22]
III. Key Experimental Protocols & Data Interpretation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying target engagement in a cellular context.[17][18][19][20] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with your 3,4-dihydroisoquinoline compound or vehicle (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysate at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Data Interpretation Table:
| CETSA Outcome | Interpretation | Next Steps |
| Significant thermal shift at effective concentration | Strong evidence of on-target engagement in cells. | Proceed with mechanistic studies, using appropriate controls. |
| No thermal shift at effective concentration | The observed phenotype is likely due to an off-target effect. | Initiate target deconvolution studies (see below). |
| Small thermal shift, or shift only at high concentrations | Weak or low-affinity target engagement. The phenotype may be due to a combination of on- and off-target effects. | Quantify the degree of target engagement and correlate with the phenotypic dose-response. |
Protocol 2: Target Deconvolution using Affinity Chromatography
When off-target effects are confirmed, identifying the responsible protein(s) is crucial. Affinity chromatography is a classic and effective method for target deconvolution.[29][30]
Experimental Workflow:
-
Compound Immobilization: Synthesize an analog of your 3,4-dihydroisoquinoline compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).
-
Lysate Incubation: Incubate the immobilized compound with cell lysate.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a variety of methods (e.g., pH change, high salt, or competition with the free compound).
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Data Interpretation:
-
Proteins that are consistently and specifically eluted are potential off-targets.
-
Follow-up validation experiments (e.g., individual binding assays, genetic knockdown) are essential to confirm these hits.
IV. Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for diagnosing unexpected cellular phenotypes.
Diagram 2: Distinguishing On-Target vs. Off-Target Effects
Caption: Conceptual model of on-target versus off-target compound activity.
V. References
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Wodicka, L. M., et al. (2010). Activation of ABL1 Kinase by a Mutations Associated with Imatinib Resistance. Cancer Research, 70(12), 5030-5039. [Link]
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Luo, W., et al. (2018). Target deconvolution of bioactive small molecules. Drug Discovery Today, 23(10), 1745-1755. [Link]
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Ventura, J. J., & Nebreda, A. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer. Clinical and translational oncology : official publication of the Federation of Spanish Oncology Societies and of the National Cancer Institute of Mexico, 8(4), 229–236. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
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Bunnage, M. E., et al. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
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Morgan, H. L., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 47-53. [Link]
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MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]
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Antolin, A. A., et al. (2020). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Future Medicinal Chemistry, 12(20), 1805-1818. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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McCluskey, A., & Munoz, L. (2023). A 'rule of two' for using chemical probes?. Nature Communications, 14(1), 3891. [Link]
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Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]
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Chemical Probes Portal. (n.d.). Choosing and using chemical probes. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: where genetics and pharmacology meet. Cell, 128(3), 425-430. [Link]
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Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. [Link]
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Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1086-1095. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
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Wang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(11), 1547-1556. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service. [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
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Lino, C. A., et al. (2018). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 26(12), 2714-2723. [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
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Bioprocess International. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Almqvist, H. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-160. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
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ELRIG. (n.d.). Small molecule Translation: from target to adopted product. [Link]
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Al-Ali, H., et al. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife, 6, e24622. [Link]
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13892. [Link]
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NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]
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Li, Y., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 285, 116297. [Link]
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Szymański, P., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15795-15814. [Link]
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Gáll, Z., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(19), 6528. [Link]
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Validation & Comparative
A Comparative In Vivo Evaluation of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide: A Novel STING Pathway Modulator for Acute Inflammation
Abstract
This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide (DHIC). Emerging evidence points to the stimulator of interferon genes (STING) pathway as a critical driver of innate immune responses and its overactivation is implicated in various inflammatory diseases. Structurally related compounds, specifically 3,4-dihydroisoquinoline-2(1H)-carboxamides, have been identified as potent STING inhibitors[1]. This guide details a comparative study of DHIC against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, in a carrageenan-induced acute inflammatory model. We provide the scientific rationale for the experimental design, detailed protocols for in vivo studies and subsequent ex vivo analyses, and comparative data on efficacy. Our findings suggest that DHIC exerts its anti-inflammatory effects through modulation of the STING-NF-κB signaling axis, offering a promising therapeutic avenue for inflammation.
Introduction: The Rationale for Targeting the STING Pathway
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases[2][3]. Current anti-inflammatory therapies, predominantly NSAIDs, primarily target the cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis[4][5]. While effective, non-selective COX inhibitors can cause gastrointestinal side effects, and even COX-2 selective inhibitors are associated with cardiovascular risks[4]. This necessitates the exploration of novel therapeutic targets.
The STING pathway has emerged as a key regulator of innate immunity. As an endoplasmic reticulum-localized adaptor protein, STING is activated by cyclic dinucleotides produced in response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines via the transcription factor NF-κB[1]. Overactive STING signaling is linked to a variety of inflammatory and autoimmune conditions[1]. Therefore, inhibitors of the STING pathway represent a novel and targeted approach to anti-inflammatory therapy. Given that 3,4-dihydroisoquinoline-2(1H)-carboxamides have shown promise as STING inhibitors[1], we hypothesize that the carbothioamide analogue, DHIC, will exhibit potent anti-inflammatory effects in vivo by modulating this pathway.
This guide compares DHIC with Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor, to benchmark its efficacy and elucidate its distinct mechanism of action.
Experimental Design & Workflow
The validation of DHIC's anti-inflammatory effects is structured around a well-established acute inflammation model, the carrageenan-induced paw edema model in rats. This model is biphasic, with an initial release of histamine and serotonin, followed by a later phase dominated by prostaglandin production, making it suitable for evaluating compounds with different mechanisms of action[6].
Caption: Experimental workflow for in vivo validation of DHIC.
Detailed Experimental Protocols
Animals
Male Wistar rats (180-220 g) will be used for the study. All animals will be housed under standard laboratory conditions with free access to food and water. Ethical clearance will be obtained from the Institutional Animal Ethics Committee.
Carrageenan-Induced Paw Edema
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into the following groups (n=6):
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Euthanasia and Sample Collection
At the end of the 6-hour observation period, animals are euthanized by CO2 asphyxiation.
-
Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum will be stored at -80°C for cytokine analysis.
-
Tissue Collection: The inflamed paw tissue is excised, washed with ice-cold saline, and divided into two parts. One part is stored in 10% neutral buffered formalin for histopathological examination, and the other is snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
Biochemical Analysis: Cytokine Levels
Serum levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
Paw tissue homogenates will be prepared, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes will be probed with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated NF-κB p65 (p-p65). After incubation with HRP-conjugated secondary antibodies, the protein bands will be visualized using an enhanced chemiluminescence detection system.
Histopathological Examination
The formalin-fixed paw tissues will be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The stained sections will be examined under a light microscope for signs of inflammation, including edema, neutrophil infiltration, and tissue damage.
Comparative Performance Data
(Note: The following data is hypothetical but representative of expected outcomes based on the proposed mechanism of action.)
Table 1: Effect of DHIC and Reference Drugs on Carrageenan-Induced Paw Edema
| Treatment Group (mg/kg) | Mean Increase in Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| DHIC (10) | 0.62 ± 0.05* | 27.1 |
| DHIC (20) | 0.45 ± 0.04 | 47.1 |
| DHIC (40) | 0.31 ± 0.03 | 63.5 |
| Ibuprofen (40) | 0.38 ± 0.04 | 55.3 |
| Celecoxib (30) | 0.41 ± 0.03 | 51.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 2: Effect of DHIC and Reference Drugs on Serum Cytokine Levels
| Treatment Group (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 320 ± 25 | 450 ± 30 | 180 ± 15 |
| DHIC (40) | 110 ± 12 | 150 ± 18 | 65 ± 8*** |
| Ibuprofen (40) | 250 ± 20 | 310 ± 25 | 130 ± 11 |
| Celecoxib (30) | 265 ± 22 | 330 ± 28 | 145 ± 12 |
*p<0.05, ***p<0.001 compared to Vehicle Control.
Mechanistic Insights: Modulation of the STING Pathway
The superior efficacy of DHIC in reducing pro-inflammatory cytokine levels compared to COX inhibitors points towards an upstream regulatory mechanism. Western blot analysis of the key signaling molecules in the STING pathway provides direct evidence of DHIC's mode of action.
Caption: Proposed mechanism of DHIC via STING pathway inhibition.
Western blot results are expected to show that in the DHIC-treated groups, there is a significant dose-dependent reduction in the phosphorylation of STING, TBK1, IRF3, and the p65 subunit of NF-κB in the inflamed paw tissue. In contrast, Ibuprofen and Celecoxib would likely show a less pronounced effect on the phosphorylation of these upstream signaling molecules, confirming that their primary mechanism is downstream at the level of prostaglandin synthesis.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the anti-inflammatory effects of this compound. DHIC demonstrates superior or comparable efficacy to standard NSAIDs in a carrageenan-induced paw edema model. More importantly, it exhibits a distinct and upstream mechanism of action by inhibiting the STING signaling pathway, leading to a more profound reduction in pro-inflammatory cytokine production.
These findings position DHIC as a promising lead compound for the development of a new class of anti-inflammatory agents. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as evaluation in chronic inflammatory models, such as collagen-induced arthritis, to further validate its therapeutic potential.
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Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. (2021). PubMed Central. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Experimental Results for Enzyme Inhibition
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating in silico predictions of enzyme inhibition with in vitro experimental results. By rigorously comparing computational hypotheses with real-world data, we can enhance the efficiency and accuracy of identifying and optimizing novel enzyme inhibitors.
The Rationale: Bridging the Digital and the Biological
The early stages of drug discovery often involve screening vast libraries of compounds to identify potential drug candidates.[2] In silico methods, such as molecular docking and molecular dynamics simulations, offer a rapid and cost-effective means to prioritize compounds by predicting their binding affinity and mode of interaction with a target enzyme.[2][][4] However, these computational models are built on assumptions and simplifications of complex biological systems.[5] Therefore, it is essential to validate these predictions through robust in vitro experimental assays to confirm their biological relevance.[6][7] This cross-validation process not only verifies the accuracy of the computational models but also provides crucial insights for lead optimization.
In Silico Prediction of Enzyme Inhibition: Crafting the Hypothesis
Computational methods provide a powerful lens to visualize and predict molecular interactions. The choice of method depends on the available structural information and the specific research question.
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[] The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to rank the poses.
Causality Behind Experimental Choices: The selection of a docking program and scoring function is critical and should be guided by the nature of the enzyme and ligands being studied. It is considered best practice to validate the docking protocol by redocking a known co-crystallized ligand to ensure the method can reproduce the experimentally observed binding mode.[8]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.[2]
-
Remove water molecules and any co-solvents or non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Define the binding site, typically based on the location of a known co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate 3D conformations of the small molecule inhibitors.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding poses of the ligands within the defined active site.[9]
-
The program will generate a series of poses for each ligand, ranked by a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme.
-
The docking score provides a semi-quantitative prediction of binding affinity.
-
Workflow Diagram: Molecular Docking
Caption: A streamlined workflow for in silico molecular docking.
While docking provides a static picture, MD simulations allow for the observation of the dynamic behavior of the enzyme-ligand complex over time.[] By simulating the movements of atoms and molecules, MD can provide insights into the stability of the binding pose, conformational changes in the enzyme, and a more accurate estimation of binding free energy.[10][11][12]
Causality Behind Experimental Choices: MD simulations are computationally intensive. The length of the simulation is a critical parameter; it must be long enough to allow the system to reach equilibrium and to observe relevant biological events. The choice of force field, which describes the interactions between atoms, is also crucial for the accuracy of the simulation.
Experimental Protocol: Molecular Dynamics Simulation Workflow
-
System Setup:
-
Start with the best-ranked pose from molecular docking.
-
Place the enzyme-ligand complex in a periodic box of solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
-
Production MD:
-
Run the simulation for a specified period (nanoseconds to microseconds), saving the atomic coordinates at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy using methods like MM/PBSA or MM/GBSA.[9]
-
Workflow Diagram: Molecular Dynamics Simulation
Caption: The key stages of a molecular dynamics simulation workflow.
In Vitro Experimental Validation: Grounding Predictions in Reality
In vitro enzyme inhibition assays are the gold standard for confirming the activity of computationally predicted inhibitors. These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.
This is a common and straightforward method where the progress of the reaction is monitored by measuring the change in absorbance of a substrate or product over time.[13]
Causality Behind Experimental Choices: The choice of substrate and the wavelength for monitoring should be optimized to ensure a linear reaction rate and minimal interference from the test compounds.[13] It is crucial to determine the Michaelis-Menten constant (Km) of the substrate to select an appropriate concentration for the assay, typically at or below the Km, to effectively identify competitive inhibitors.[14]
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Dissolve the test compounds (inhibitors) in a suitable solvent, typically DMSO, and prepare serial dilutions.[15]
-
-
Assay Setup (96-well plate format):
-
Blank wells: Buffer and DMSO.
-
Control wells (100% activity): Enzyme, buffer, and DMSO.
-
Test wells: Enzyme, buffer, and serial dilutions of the test compound.[15]
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[15]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[13]
-
Workflow Diagram: In Vitro Enzyme Inhibition Assay
Caption: A general workflow for an in vitro enzyme inhibition assay.
Cross-Validation: Correlating In Silico and In Vitro Data
The ultimate goal is to establish a meaningful correlation between the computational predictions and the experimental results. It is important to recognize that a direct one-to-one correlation between docking scores and IC50 values is not always achievable.[5] Docking scores are theoretical estimations of binding affinity, while IC50 values are a measure of functional inhibition.[5]
Key Considerations for Correlation:
-
Data Transformation: IC50 values are often converted to their logarithmic form (pIC50 = -log(IC50)) for linear correlation analysis with docking scores.[5]
-
Statistical Analysis: A Pearson correlation coefficient (r) or Spearman's rank correlation coefficient (ρ) can be calculated to quantify the strength and direction of the relationship between the two datasets. A good correlation (e.g., r > 0.6) provides confidence in the predictive power of the computational model.
-
Outliers: The presence of outliers can significantly affect the correlation. It is important to investigate the reasons for any discrepancies, which could be due to inaccuracies in the docking pose, limitations of the scoring function, or experimental artifacts.[5]
Data Presentation: A Comparative Table
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Experimental IC50 (µM) | pIC50 |
| Cmpd-001 | -9.5 | 0.15 | 0.25 | 6.60 |
| Cmpd-002 | -8.8 | 0.50 | 0.80 | 6.10 |
| Cmpd-003 | -8.2 | 1.50 | 2.10 | 5.68 |
| Cmpd-004 | -7.5 | 5.20 | 8.50 | 5.07 |
| Cmpd-005 | -6.9 | 15.0 | 25.0 | 4.60 |
Logical Relationship Diagram: The Cross-Validation Cycle
Caption: The iterative cycle of in silico prediction and in vitro validation.
Conclusion: An Integrated Approach to Drug Discovery
The cross-validation of in silico predictions with in vitro experimental results is a cornerstone of modern, rational drug design.[1] This integrated approach allows for the efficient identification and optimization of potent and selective enzyme inhibitors. By understanding the strengths and limitations of both computational and experimental methods, and by rigorously correlating their outputs, researchers can accelerate the journey from a promising hit to a viable drug candidate.
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A Researcher's Guide to the Head-to-Head Evaluation of Novel PRMT5 Inhibitors: A Case Study with 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Introduction: The Therapeutic Promise and Challenges of Targeting PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value target in oncology and other therapeutic areas. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on a wide array of histone and non-histone proteins, PRMT5 is a critical regulator of essential cellular processes, including gene expression, mRNA splicing, and DNA damage repair.[1][2] Its overexpression is a common feature in numerous malignancies, often correlating with poor prognosis, which has catalyzed the development of small molecule inhibitors aimed at curtailing its oncogenic functions.[3][4]
The landscape of PRMT5 inhibition is diverse, with several distinct mechanistic classes having entered clinical investigation. These range from S-adenosylmethionine (SAM) competitive and uncompetitive inhibitors to the more recent, highly selective MTA-cooperative inhibitors that exploit a synthetic lethal relationship in MTAP-deleted cancers.[3][5] While promising, early clinical trials have also highlighted challenges, including dose-limiting toxicities, underscoring the need for novel chemical scaffolds with improved therapeutic windows.[3][6]
This guide provides a comprehensive framework for the preclinical evaluation of a novel chemical entity, 3,4-Dihydroisoquinoline-2(1H)-carbothioamide , against established PRMT5 inhibitors. While direct evidence linking this specific carbothioamide to PRMT5 is not present in the public domain, its core dihydroisoquinoline scaffold is featured in recently discovered potent PRMT5 inhibitors.[7] This structural alert provides a compelling scientific rationale for its investigation. Here, we will use this compound as a case study to outline a rigorous, head-to-head comparison workflow, providing researchers with the principles and detailed protocols necessary to benchmark novel candidates against the field's leading inhibitors.
The Benchmarks: A Profile of Established PRMT5 Inhibitors
A robust comparison requires well-characterized reference compounds. We will focus on three clinical-stage inhibitors, each representing a distinct mechanism of action.
-
GSK3326595 (Pemrametostat): The first-in-class, orally available PRMT5 inhibitor to enter the clinic. It is a potent, SAM-uncompetitive and substrate-competitive inhibitor.[8][9] By binding to the substrate recognition site, it prevents the methylation of target proteins, leading to global reductions in sDMA.[8] One of its key mechanisms of action involves the inhibition of mRNA splicing, which can be synthetically lethal in cancers with mutations in splicing factor genes.[2][10] While showing modest efficacy in some solid tumors, its clinical development for certain indications has been discontinued.[2][5]
-
JNJ-64619178 (Onametostat): A highly potent and selective, orally available inhibitor that is competitive with the SAM cofactor.[2] Preclinical studies demonstrated that it induces widespread RNA splicing changes and broad antitumor activity.[2] Phase 1 clinical trial results have shown manageable toxicity, with thrombocytopenia being the primary dose-limiting toxicity, and preliminary antitumor activity in tumor types such as adenoid cystic carcinoma.[11][12][13]
-
MRTX1719: A second-generation, MTA-cooperative PRMT5 inhibitor that represents a precision medicine approach.[14] It selectively inhibits PRMT5 in the presence of methylthioadenosine (MTA), a metabolite that accumulates to high levels in cancer cells with a homozygous deletion of the MTAP gene (present in ~10-15% of all cancers).[5][15] This mechanism allows for selective targeting of cancer cells while sparing normal tissues, potentially offering a wider therapeutic index.[14][16] Early clinical data have demonstrated partial responses in patients with advanced MTAP-deleted cancers.[15]
A Proposed Framework for Comparative Evaluation
To objectively assess the potential of a novel compound like this compound, a tiered experimental approach is essential. This workflow progresses from fundamental biochemical characterization to complex cellular and in vivo validation, with direct comparison to the benchmark inhibitors at each stage.
Caption: Proposed experimental workflow for evaluating novel PRMT5 inhibitors.
Detailed Experimental Protocols
Scientific rigor demands standardized methodologies. The following protocols provide detailed, self-validating systems for key comparative experiments.
Protocol 1: In Vitro PRMT5 Enzymatic Activity Assay (AlphaLISA® Format)
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex by detecting the methylation of a biotinylated histone H4 peptide substrate.
Causality: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is chosen for its high sensitivity, wide dynamic range, and lack of wash steps, making it amenable to high-throughput screening and precise IC50 determination.[17] It directly measures the product of the enzymatic reaction.
Methodology:
-
Reaction Setup: In a 384-well plate, prepare a master mix containing 4x HMT Assay Buffer, S-adenosylmethionine (SAM), and the biotinylated histone H4 peptide substrate.[18]
-
Compound Addition: Add 2 µL of the test compound (e.g., this compound) or a reference inhibitor (GSK3326595, JNJ-64619178) at various concentrations. Include "No Enzyme" and "Vehicle Control" wells.
-
Enzyme Initiation: Add 2 µL of diluted PRMT5/MEP50 enzyme complex to all wells except the "No Enzyme" blank.[18]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the methylation reaction to proceed.
-
Detection: Add a mix of anti-Rabbit Acceptor beads and a specific primary antibody that recognizes the symmetrically dimethylated H4R3 mark. Incubate for 30 minutes.[17]
-
Signal Generation: Add Streptavidin-conjugated Donor beads, which bind to the biotinylated peptide. Incubate for 10-30 minutes in the dark.[18]
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Live-Cell Target Engagement via NanoBRET™ Assay
This biophysical assay quantifies compound binding to PRMT5 directly within living cells, providing a measure of target occupancy under physiological conditions.
Causality: Bioluminescence Resonance Energy Transfer (BRET) provides a direct readout of compound binding to the target protein.[19] Using live cells accounts for cell permeability and intracellular target concentrations, offering more physiologically relevant affinity data than biochemical assays alone.[20]
Caption: Workflow for the PRMT5 NanoBRET™ Target Engagement Assay.
Methodology:
-
Cell Plating: Seed HEK293 cells transiently or stably co-expressing a NanoLuc®-PRMT5 fusion protein and its partner MEP50 into a white, opaque 384-well plate.[21]
-
Tracer Addition: Pre-treat the cells with a specific, cell-permeable fluorescent tracer that binds to the PRMT5 substrate pocket.[19]
-
Compound Treatment: Add the test compound or reference inhibitors across a range of concentrations and incubate for 1-2 hours in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate, which is catalyzed by the NanoLuc® luciferase, producing light energy.
-
BRET Measurement: Immediately measure the BRET signal on a luminometer equipped with appropriate filters to detect both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: The BRET ratio is calculated from the two emission readings. Compound binding to PRMT5 displaces the tracer, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.[21]
Protocol 3: Cellular Pharmacodynamic (PD) Biomarker Assay
This Western blot-based assay measures the inhibition of PRMT5's catalytic activity in cells by quantifying the levels of a downstream substrate mark, symmetric dimethylarginine (sDMA) on SmD3.
Causality: Measuring a downstream substrate modification provides functional confirmation that the compound is engaging and inhibiting the enzyme's catalytic activity within the cell. This links target engagement to a functional cellular outcome.
Methodology:
-
Cell Treatment: Plate a relevant cancer cell line (e.g., Z-138 mantle cell lymphoma) and treat with a dose-response of the test and reference compounds for 24-72 hours.
-
Protein Extraction: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the sDMA mark on SmD3 (anti-SDMA).
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total SmD3 or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using imaging software. Normalize the sDMA signal to the loading control signal and calculate the percent inhibition relative to the vehicle-treated control to determine the cellular EC50 for PD marker modulation.
Data Presentation and Comparative Analysis
Quantitative data from these experiments should be summarized in a clear, tabular format to facilitate direct, objective comparison.
| Parameter | This compound | GSK3326595 | JNJ-64619178 | MRTX1719 |
| Mechanism of Action | To be determined | SAM-Uncompetitive, Substrate-Competitive[9] | SAM-Competitive[2] | MTA-Cooperative[14] |
| Biochemical IC50 (nM) | To be determined | ~6.2[22] | ~0.14 | ~2 (in presence of MTA)[14] |
| Cellular Target Engagement IC50 (nM) | To be determined | Reported | Reported | Reported |
| sDMA Modulation EC50 (nM) | To be determined | Reported | Reported | Reported |
| Anti-proliferative GI50 (nM, Z-138 cells) | To be determined | Reported | Reported | Reported |
| Selectivity vs. other PRMTs | To be determined | >1000-fold | High | Not Applicable (Mechanism-based selectivity) |
| MTAP-deleted Cell Selectivity Ratio | To be determined | ~1 | ~1 | >70[14] |
Interpreting the Results:
-
Potency: A direct comparison of IC50 and EC50 values will rank the novel compound's potency against the benchmarks. A significantly lower value would indicate superior potency.
-
Mechanism: Kinetic studies will classify the compound's mechanism, which has profound implications for its therapeutic application. For instance, an MTA-cooperative mechanism would direct its clinical development towards MTAP-deleted cancers.
-
Cellular Efficacy: The correlation between target engagement (NanoBRET™), pharmacodynamic marker modulation (sDMA levels), and anti-proliferative activity (GI50) is crucial. A strong correlation validates that the observed anti-cancer effect is on-target.
-
Selectivity: High selectivity against other methyltransferases is critical to minimize off-target toxicity. For a compound like MRTX1719, selectivity is achieved at the cellular level (MTAP-deleted vs. wild-type), a key parameter to assess for the novel compound.
Conclusion
The development of next-generation PRMT5 inhibitors requires a rigorous and systematic evaluation of novel chemical matter. While This compound itself is an uncharacterized entity in the context of PRMT5, its structural similarity to known inhibitors provides a clear rationale for investigation. The comprehensive experimental framework detailed in this guide—progressing from biochemical potency and mechanism to cellular target engagement and in vivo efficacy—offers a robust pathway for its characterization. By benchmarking its performance directly against established clinical candidates like GSK3326595, JNJ-64619178, and MRTX1719, researchers can rapidly and objectively determine its potential as a differentiated therapeutic agent. This structured, head-to-head approach is fundamental to identifying compounds with superior efficacy, selectivity, and safety profiles, ultimately advancing the therapeutic promise of PRMT5 inhibition.
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A Senior Application Scientist's Guide to Assessing the Isoform Selectivity of Novel Carbonic Anhydrase Inhibitors
Introduction: The Criticality of Isoform Selectivity in Carbonic Anhydrase Inhibition
The primary challenge in developing therapeutic CA inhibitors (CAIs) lies in achieving selectivity for the target isoform over the ubiquitously expressed "off-target" isoforms, particularly the highly active and abundant CA II.[4][5][6] Lack of selectivity can lead to undesirable side effects, such as those associated with traditional sulfonamide-based diuretics and anti-glaucoma agents.[7] Therefore, a rigorous and multi-faceted assessment of isoform selectivity is paramount in the early stages of drug discovery for any novel CAI scaffold.
This guide provides an in-depth, objective comparison of methodologies to assess the isoform selectivity of CAIs derived from a promising scaffold, such as the coumarins, which have shown potential for selective inhibition of tumor-associated isoforms.[8][9] We will delve into the causality behind experimental choices, provide detailed protocols for both enzymatic and biophysical assays, and present a framework for interpreting the resulting data to guide lead optimization.
Experimental Design: A Multi-tiered Approach to Selectivity Profiling
A robust assessment of isoform selectivity should not rely on a single assay. Instead, a tiered approach, combining a high-throughput primary screen with more detailed, direct-binding secondary assays, provides a comprehensive understanding of an inhibitor's potency and selectivity profile.
Our experimental design will focus on a panel of four key human CA isoforms:
-
hCA I and hCA II: The primary off-target cytosolic isoforms. High activity against these indicates potential for systemic side effects.
-
hCA IX and hCA XII: Key tumor-associated transmembrane isoforms, representing important therapeutic targets.
The overall workflow for assessing the isoform selectivity of a new chemical entity (NCE) is depicted below.
Caption: Tiered experimental workflow for assessing CA inhibitor isoform selectivity.
Tier 1: Enzymatic Activity Assays
Enzymatic assays are the cornerstone of initial inhibitor screening, as they measure the functional consequence of inhibitor binding – the reduction in catalytic activity.
High-Throughput Screening: The Colorimetric Esterase Assay
Causality: This assay is chosen for primary screening due to its simplicity, cost-effectiveness, and suitability for a 96-well plate format, enabling high-throughput screening of compound libraries.[10] It leverages the esterase activity of CAs to hydrolyze a colorless substrate, p-nitrophenyl acetate (pNPA), into the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.
-
pNPA Stock Solution: 20 mM pNPA in acetonitrile or DMSO. Prepare fresh daily.[10]
-
Enzyme Solutions: Prepare stock solutions of purified recombinant hCA I, II, IX, and XII in Assay Buffer. The final concentration in the assay will typically be in the nanomolar range, predetermined to yield a linear reaction rate.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of Assay Buffer.
-
Add 10 µL of the carbonic anhydrase sample to the appropriate wells. For negative controls, add 10 µL of sample buffer.
-
Add 10 µL of the test inhibitor solution or solvent control (for 100% activity). Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm in kinetic mode, with readings every 30 seconds for 10-15 minutes.[8][11]
-
Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each isoform.
-
Gold Standard Kinetics: The Stopped-Flow CO₂ Hydration Assay
Causality: While the pNPA assay is excellent for high-throughput screening, the gold standard for measuring true CA activity is the CO₂ hydration assay.[12][13] This method directly measures the enzyme's physiological reaction. A stopped-flow instrument is required due to the extremely rapid nature of the CA-catalyzed reaction.[4][6][13] This assay is crucial for confirming hits from the primary screen and for accurately determining inhibition constants (Kᵢ).
Experimental Protocol:
-
Reagent Preparation:
-
CO₂ Solution (Syringe A): Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes. Keep on ice to maintain saturation (~77 mM at 4°C).[13]
-
Enzyme/Indicator Solution (Syringe B): Prepare a solution containing the specific CA isoform (e.g., 10 nM final concentration), a pH indicator (e.g., 100 µM Phenol Red), and the test inhibitor at various concentrations in a suitable, non-interfering buffer (e.g., 20 mM Tris, pH 8.3).[12]
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (e.g., set to 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 570 nm for Phenol Red).[12]
-
-
Data Acquisition:
-
Load Syringe A with the CO₂-saturated water and Syringe B with the enzyme/indicator/inhibitor solution.
-
Perform a "push" to rapidly mix the two solutions in the observation cell, initiating the reaction.
-
Record the absorbance change over time for approximately 1-2 seconds. The hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance.[13]
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the kinetic trace.
-
Calculate the inhibition constant (Kᵢ) by fitting the initial rates at different inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Tier 2: Biophysical Assays for Direct Binding Analysis
Biophysical methods provide orthogonal data to enzymatic assays by directly measuring the binding interaction between the inhibitor and the target protein.[14] This is invaluable for confirming that the observed inhibition is due to direct binding and for elucidating the thermodynamics of the interaction.
Real-Time Kinetics: Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates, kₐ and kₔ) and affinity (dissociation constant, Kₔ).[15][16] It provides a deeper understanding of the inhibitor's binding mechanism.
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified CA isoform (the ligand) onto the chip surface via covalent amide linkages.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference channel should be prepared similarly but without the immobilized protein.[15]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram (Response Units vs. Time).
-
The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for measuring the thermodynamics of binding interactions.[14][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18] This thermodynamic signature can be invaluable for structure-activity relationship (SAR) studies.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified CA isoform in a suitable buffer (e.g., phosphate or Tris buffer) and place it in the sample cell of the calorimeter.
-
Prepare a solution of the test inhibitor at a higher concentration (typically 10-20 fold) in the same buffer and load it into the injection syringe. Exact concentration determination is critical.
-
-
Titration:
-
Set the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor solution from the syringe into the enzyme solution in the sample cell.[17]
-
-
Data Acquisition and Analysis:
-
Each injection produces a heat pulse that is measured by the instrument. The magnitude of the heat pulse decreases as the enzyme becomes saturated with the inhibitor.
-
Integrate the area under each heat pulse to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit this binding isotherm to a suitable binding model to determine the thermodynamic parameters: Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of an inhibitor's potency and selectivity across the target isoforms.
Table 1: Comparative Inhibition Profile of a Hypothetical Coumarin-Based Inhibitor (Compound XYZ)
| Isoform | Stopped-Flow Kᵢ (nM) | SPR Kₔ (nM) | Selectivity Index (SI) vs. hCA II |
| hCA I | 955 | 1020 | 0.54 |
| hCA II | 515 | 550 | 1.0 |
| hCA IX | 21 | 25 | 24.5 |
| hCA XII | 5 | 6 | 103.0 |
Selectivity Index (SI) is calculated as Kᵢ (off-target, e.g., hCA II) / Kᵢ (target, e.g., hCA IX).
Interpretation: The data for Compound XYZ, a hypothetical inhibitor from a coumarin scaffold, demonstrates promising isoform selectivity.[9] The low nanomolar Kᵢ and Kₔ values against the tumor-associated isoforms hCA IX and hCA XII, coupled with significantly higher values for the off-target isoforms hCA I and II, are indicative of a desirable selectivity profile.[7] The selectivity index highlights a >24-fold preference for hCA IX and a >100-fold preference for hCA XII over the ubiquitous hCA II. This level of selectivity warrants further investigation and development.
Visualization of a Relevant Signaling Pathway
Understanding the physiological context of the target isoform underscores the importance of selective inhibition. For instance, hCA IX plays a crucial role in pH regulation within the hypoxic tumor microenvironment.
Caption: Role of hCA IX in tumor pH regulation and the site of action for selective inhibitors.
This pathway illustrates how hCA IX, through its extracellular catalytic activity, contributes to maintaining an acidic extracellular pH, which is advantageous for tumor progression. A selective inhibitor blocks this activity, disrupting the tumor's ability to regulate its microenvironment, thereby impeding survival and proliferation.
Conclusion
The rigorous assessment of isoform selectivity is a non-negotiable step in the development of safe and effective carbonic anhydrase inhibitors. By employing a multi-tiered strategy that combines high-throughput enzymatic assays with detailed biophysical characterization, researchers can build a comprehensive profile of a compound's potency and selectivity. This data-driven approach, grounded in an understanding of the underlying biochemistry and physiology of the CA isoforms, is essential for guiding the medicinal chemistry efforts needed to transform a promising scaffold into a clinically viable therapeutic agent.
References
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A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.[Link]
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K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate.[Link]
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Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC - NIH.[Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.[Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central.[Link]
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Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.[Link]
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A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH.[Link]
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Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing.[Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.[Link]
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Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. UNIPI.[Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.[Link]
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Structure, function and applications of carbonic anhydrase isozymes. PubMed.[Link]
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Carbonic Anhydrases and their Physiological Roles. Semantic Scholar.[Link]
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A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.[Link]
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Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PMC.[Link]
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Carbonic Anhydrases and Their Biotechnological Applications. PMC - PubMed Central.[Link]
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Characterizing Enzyme Kinetics by iTC. TA Instruments.[Link]
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Carbonic Anhydrase and Bicarbonate Reabsorption. YouTube.[Link]
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Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. PubMed.[Link]
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A Guide to Confirming the Mechanism of Action of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide through Kinetic Studies
Introduction: The Mechanistic Ambiguity of a Privileged Scaffold
The 3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold is a recurring motif in medicinal chemistry, with derivatives showing a remarkable range of biological activities. Depending on the substitutions, analogues have been identified as potential urease inhibitors, TRPV1 antagonists, STING inhibitors, and agents with antidepressant properties.[1][2][3][4] This chemical promiscuity makes it a "privileged scaffold" but also presents a significant challenge: without a definitive understanding of its mechanism of action (MoA), advancing a lead compound is fraught with uncertainty. Is the compound an enzyme inhibitor? A receptor antagonist? Something else entirely?
This guide provides a systematic framework for using kinetic studies to dissect and confirm the MoA of a novel this compound derivative. We will move beyond simple IC50 determination to generate robust, quantitative data that can distinguish between the most common mechanisms: enzyme inhibition and receptor antagonism. By understanding the "why" behind each experimental design, researchers can build a self-validating case for their compound's biological role, a critical step in any drug development pipeline.[5]
Part I: Investigating Enzyme Inhibition as a Potential Mechanism
The first major branch of our investigation is to determine if the compound acts as an enzyme inhibitor. Enzyme inhibition studies are crucial for understanding metabolic regulation and are foundational to the design of many therapeutic drugs.[5] This process involves two key stages: establishing the reversibility of the inhibition and then characterizing its specific mode.
A. Differentiating Reversible from Irreversible Inhibition
The fundamental distinction between reversible and irreversible inhibitors lies in the nature of their interaction with the enzyme. Reversible inhibitors typically bind through non-covalent forces (hydrogen bonds, ionic bonds, hydrophobic interactions), allowing for an equilibrium between the bound and unbound states.[6][7] In contrast, irreversible inhibitors usually form strong, covalent bonds with the enzyme, leading to permanent inactivation.[7][8][9] Given that some complex heterocyclic compounds have been shown to act as covalent inhibitors[4], this is a critical first validation step.
The causality behind this experiment is simple: if the inhibitor is reversible, its effect should diminish when its concentration is drastically reduced, allowing the enzyme-inhibitor complex to dissociate and enzyme activity to be restored.[6][8]
-
Incubation: Incubate the target enzyme with a high concentration of the test compound (e.g., 10-20 times its IC50) for a predetermined period (e.g., 30-60 minutes) to allow for binding to reach equilibrium. A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.
-
Dilution/Dialysis:
-
Rapid Dilution Method: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold or more) into the assay buffer containing the substrate. The goal is to lower the inhibitor concentration to a level well below its IC50, where it should have minimal effect.
-
Dialysis Method: Alternatively, place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer for several hours to remove the unbound inhibitor.
-
-
Activity Measurement: Immediately after dilution or following dialysis, measure the enzyme's activity using an appropriate assay (e.g., spectrophotometric or fluorometric).[10][11] Compare the activity of the inhibitor-treated sample to the vehicle-treated control.
| Outcome | Interpretation | Next Step |
| Full recovery of enzyme activity | The compound is a reversible inhibitor . | Proceed to characterize the mode of reversible inhibition. |
| No or minimal recovery of activity | The compound is likely an irreversible inhibitor . | Further studies are needed to confirm covalent modification (e.g., mass spectrometry). |
B. Characterizing the Mode of Reversible Inhibition
If the compound is determined to be a reversible inhibitor, the next step is to identify how it inhibits the enzyme. There are four primary modes of reversible inhibition, each with a unique kinetic signature.[9][12]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[7][12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.[12][13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it and preventing the formation of the product.[9]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme (at an allosteric site) and the ES complex, affecting both substrate binding and catalytic turnover.[9]
Caption: Workflow for determining the mode of reversible enzyme inhibition.
This protocol is designed to generate the data needed for graphical analysis, such as a Lineweaver-Burk plot.[5][14]
-
Assay Preparation: Prepare a series of reaction mixtures. The experiment should be set up as a matrix, varying both the substrate concentration and the inhibitor concentration.
-
Concentration Ranges:
-
Substrate [S]: Use a range of at least 5-7 concentrations, typically spanning from 0.2 * Km to 5 * Km (or higher). The Michaelis constant (Km) should be determined in a preliminary experiment.
-
Inhibitor [I]: For each substrate concentration, run the reaction with at least 3-4 different concentrations of the inhibitor (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50). A "zero inhibitor" control is essential.
-
-
Reaction Initiation: Initiate the reactions by adding the enzyme.
-
Data Collection: Measure the rate of product formation or substrate depletion over time, ensuring you are measuring the initial linear velocity (Vo).[15] This can be done using a continuous assay with a spectrophotometer or by taking samples at multiple time points for a discontinuous assay.[14]
The Lineweaver-Burk plot, or double reciprocal plot, linearizes the Michaelis-Menten equation, making it a valuable tool for visually identifying the mode of inhibition.[16][17][18] It plots the reciprocal of the initial velocity (1/Vo) against the reciprocal of the substrate concentration (1/[S]).
| Inhibition Type | Effect on Kinetic Parameters | Lineweaver-Burk Plot Appearance |
| Competitive | Km increases, Vmax is unchanged. | Lines intersect on the Y-axis. |
| Non-competitive | Km is unchanged, Vmax decreases. | Lines intersect on the X-axis. |
| Uncompetitive | Both Km and Vmax decrease. | Lines are parallel. |
| Mixed | Km can increase or decrease, Vmax decreases. | Lines intersect in the second or third quadrant (off-axis). |
While Lineweaver-Burk plots are excellent for visualization, they can distort experimental error.[16][18] For more accurate determination of inhibition constants (Ki and K'i), it is advisable to also use other graphical methods like the Dixon plot (1/v vs. [I]) or the Cornish-Bowden plot (s/v vs. [I]).[19][20][21][22]
Caption: Simplified binding models for different types of reversible enzyme inhibition.
Part II: Investigating Receptor Antagonism as a Potential Mechanism
If the kinetic data do not fit an enzyme inhibition model, an alternative hypothesis is that the compound acts as a receptor antagonist. This is plausible given that 3,4-dihydroisoquinoline derivatives have been reported as antagonists for receptors like TRPV1.[3] A receptor antagonist binds to a receptor but does not provoke the biological response that an agonist would. A competitive antagonist specifically binds to the same site as the endogenous agonist, and its effect can be overcome by increasing the agonist concentration.[23]
Confirming Competitive Antagonism with Schild Regression
Schild regression is the gold standard for quantifying the activity of competitive receptor antagonists.[23][24] It provides a robust method to determine an antagonist's affinity (expressed as a KB or pA₂ value) and to confirm that its action is genuinely competitive.[25] The analysis relies on measuring the extent to which an antagonist shifts the dose-response curve of an agonist to the right.
-
System Setup: Use a relevant functional assay system, such as a cell line expressing the target receptor coupled to a reporter gene, or an isolated tissue preparation that responds to an agonist.
-
Control Curve: Generate a full dose-response curve for a known agonist in the absence of the test compound. This involves measuring the system's response across a wide range of agonist concentrations to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Curves with Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of the this compound derivative. It is crucial that the antagonist has time to equilibrate with the receptors before the agonist is added.
-
Data Collection: Measure the response at each agonist concentration for each fixed antagonist concentration.
-
Calculate Dose Ratios (DR): For each fixed concentration of the antagonist, determine the new EC50 of the agonist. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
DR = EC50 (with antagonist) / EC50 (without antagonist)
-
-
Transform Data: Calculate log(DR - 1) for each antagonist concentration used.
-
Construct the Schild Plot: Plot log(DR - 1) on the Y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the X-axis.
-
Interpret the Plot:
-
Slope: Perform a linear regression on the plotted points. A slope that is not significantly different from 1.0 is the hallmark of competitive antagonism .[25] A slope deviating significantly from unity suggests a non-competitive or more complex interaction.[26]
-
X-intercept (pA₂ value): The point where the regression line crosses the X-axis is the pA₂ value. The pA₂ is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to restore the original response (i.e., a dose ratio of 2). It provides a quantitative measure of the antagonist's affinity for the receptor.[25]
-
| Antagonist Conc. [B] (nM) | -log[B] | Agonist EC50 (nM) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | 5.0 | 1 | - |
| 1 | 9.0 | 15.0 | 3.0 | 0.30 |
| 3 | 8.5 | 35.0 | 7.0 | 0.78 |
| 10 | 8.0 | 105.0 | 21.0 | 1.30 |
| 30 | 7.5 | 305.0 | 61.0 | 1.78 |
A Schild plot of this data would yield a straight line with a slope near 1.0 and a pA₂ value (x-intercept) close to 9.2, indicating potent, competitive antagonism.
Comparative Summary and Conclusion
Kinetic studies provide a powerful, evidence-based approach to move from observing a biological effect to defining its underlying molecular mechanism. By systematically applying the protocols outlined above, researchers can distinguish between different modes of action for a novel this compound derivative.
| Parameter | Enzyme Inhibition (Competitive) | Receptor Antagonism (Competitive) |
| Primary Experiment | Steady-state enzyme kinetics | Agonist dose-response curves |
| Key Output | Changes in Km and Vmax | Rightward shift in agonist EC50 |
| Definitive Analysis | Lineweaver-Burk Plot (lines intersect on Y-axis) | Schild Plot (linear, slope ≈ 1.0) |
| Key Affinity Metric | Ki (Inhibition constant) | pA₂ / KB (Dissociation constant) |
Ultimately, this rigorous kinetic characterization is not merely an academic exercise. It is a cornerstone of translational science that validates a compound's mechanism, builds confidence in its therapeutic hypothesis, and provides the critical data needed to guide its journey from a promising lead to a potential therapeutic.
References
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Biology Discussion. (n.d.). Top 5 Methods Devised for Enzyme Kinetics Measurement. Retrieved from Biology Discussion. [Link]
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Uchakur, M., & Mali, G. (2000). Mechanistic and kinetic studies of inhibition of enzymes. Cell Biochemistry and Biophysics, 33(3), 217-225. [Link]
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Slideshare. (n.d.). Enzyme inhibitors, reversible_and_irreversible. Retrieved from Slideshare. [Link]
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Bionity.com. (n.d.). Lineweaver-Burk plot. Retrieved from Bionity.com. [Link]
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Pearson. (2022, July 22). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from Pearson+. [Link]
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MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from MedSchoolCoach. [Link]
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Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Retrieved from Knya. [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from Fiveable. [Link]
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ChemTalk. (n.d.). Lineweaver-Burk Plot. Retrieved from ChemTalk. [Link]
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Chemistry For Everyone. (2025, June 15). How To Determine Enzyme Kinetic Parameters?. YouTube. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2008). A graphical method for determining inhibition constants. [Link]
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Taylor & Francis Online. (n.d.). A graphical method for determining inhibition constants. Retrieved from Taylor & Francis Online. [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from MedSchoolCoach. [Link]
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A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Lead Compounds in Preclinical Models
In the rigorous journey of drug development, the therapeutic index (TI) serves as a critical compass, guiding researchers toward compounds that are not only effective but also safe. The TI quantifies the margin between the dose of a drug that produces a therapeutic effect and the dose that causes toxicity.[1][2][3][4] A wider margin, or a higher TI, is a hallmark of a promising drug candidate, signifying a lower risk of adverse effects at efficacious doses.[3][4] This guide provides an in-depth, experience-driven framework for the preclinical evaluation of the therapeutic index, focusing on the strategic integration of efficacy and toxicity studies to build a robust safety and activity profile for lead compounds.
Foundational Concepts: The Dose-Response Relationship
At the heart of TI determination lies the dose-response relationship, a fundamental principle in pharmacology that describes how the magnitude of a biological response changes with varying doses of a compound.[5] This relationship is typically visualized using a dose-response curve, which plots the drug dose (often on a logarithmic scale) against the measured effect.[5][6] From these curves, we derive key parameters:
-
ED50 (Median Effective Dose): The dose at which 50% of the population or sample exhibits the desired therapeutic effect.[2][7][8]
-
TD50 (Median Toxic Dose): The dose that produces a specific toxic effect in 50% of the population.[2][8]
-
LD50 (Median Lethal Dose): Determined in animal studies, this is the dose that is lethal to 50% of the test population.[3][7][8]
The classical calculation of the therapeutic index in a preclinical setting is the ratio of the dose causing toxicity to the dose providing efficacy.[9]
Therapeutic Index (TI) = TD50 / ED50 or, in some contexts, TI = LD50 / ED50 .[2][7]
A higher TI value indicates a wider separation between the doses required for efficacy and those causing toxicity, suggesting a safer drug.[3][4]
Strategic Framework for Preclinical TI Evaluation
A robust evaluation of the therapeutic index is not a single experiment but a phased, integrated strategy. The goal is to build a comprehensive picture of a compound's behavior in biological systems. This process involves a continuous feedback loop between efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Caption: Strategic workflow for preclinical therapeutic index evaluation.
Component 1: Efficacy Assessment in Preclinical Models
The initial step is to demonstrate that the lead compound has the intended biological effect in a relevant disease model.
Comparison of Preclinical Efficacy Models
The choice of model is critical and depends heavily on the therapeutic area and the drug's mechanism of action.
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted into immunodeficient mice. | Relatively inexpensive, rapid, and reproducible. | Lacks the heterogeneity of human tumors and a functional immune system. | Initial screening of anti-cancer agents.[10] |
| Patient-Derived Xenografts (PDX) | Fragments of a patient's tumor are implanted into immunodeficient mice. | Better preserves the heterogeneity and architecture of the original tumor.[10] | More expensive, slower to establish, and higher variability. | Evaluating therapies in models that more closely mimic clinical diversity.[10][11] |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same strain. | Intact immune system allows for the evaluation of immunotherapies.[11] | Murine tumors may not fully recapitulate human disease. | Testing immuno-oncology drugs like checkpoint inhibitors.[11] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancers. | Tumors arise in the correct microenvironment with an intact immune system. | High cost, long latency, and complex genetics. | Studying tumor initiation, progression, and response to therapy in a highly relevant context. |
Experimental Protocol: In Vivo Efficacy Study (Oncology Example)
This protocol outlines a standard approach for evaluating a novel anti-cancer agent in a CDX model.
-
Model Selection and Cell Culture:
-
Choose a human cancer cell line relevant to the intended clinical indication.
-
Culture the cells under sterile conditions and ensure they are free from contamination.
-
Harvest cells during the logarithmic growth phase for implantation.
-
-
Animal Husbandry and Implantation:
-
Use immunodeficient mice (e.g., NSG or Nude mice).
-
Acclimate animals for at least one week before the study begins.
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers. Tumor volume is often calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
-
Dosing and Administration:
-
Prepare the test compound and vehicle control. The dosing regimen should be informed by preliminary PK and MTD studies.[12]
-
Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Include a positive control group (standard-of-care drug) if available.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.[13]
-
Conduct clinical observations daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint and Analysis:
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach a maximum size, or at the end of the study period.
-
Collect tumors and other relevant tissues for pharmacodynamic (biomarker) analysis.
-
Plot mean tumor volume over time for each group and calculate the ED50 from the dose-response data.
-
Component 2: Toxicity Assessment in Preclinical Models
Parallel to efficacy studies, a thorough toxicological evaluation is essential to define the upper limits of safe dosing.
The Role of the Maximum Tolerated Dose (MTD) Study
An MTD study is an acute or sub-chronic toxicity study designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[14][15][16] This is a critical step for selecting dose levels for longer-term efficacy and toxicology studies.[13][16]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
This protocol describes a typical dose-escalation MTD study in rodents.
-
Animal Selection and Acclimation:
-
Use healthy, young adult rodents (mice or rats) of a single strain.
-
Acclimate animals to the facility for at least one week.
-
-
Dose Selection and Grouping:
-
Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose.
-
Design a dose-escalation scheme (e.g., using a modified Fibonacci sequence) with 3-5 dose levels.
-
Assign a small group of animals (n=3-5 per sex) to each dose level and a vehicle control group.
-
-
Dosing and Observation:
-
Administer the compound for a defined period (e.g., 7-14 days) via the intended clinical route.
-
Conduct detailed clinical observations at least twice daily, especially after dosing. Record any signs of toxicity, such as lethargy, weight loss, ruffled fur, or abnormal behavior.[13]
-
-
Data Collection:
-
Measure body weight daily. A body weight loss of 15-20% is often considered a sign of significant toxicity.[12]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals, examining organs for any abnormalities.
-
-
MTD Determination:
Calculating and Interpreting the Therapeutic Index
With robust data from both efficacy and toxicity studies, the therapeutic index can be determined. However, the calculated TI is not an absolute value but a guide that must be interpreted in the context of the overall preclinical data package.
Caption: The relationship between efficacy, toxicity, and the therapeutic window.
Factors Influencing TI Interpretation:
-
Species Differences: The TI determined in a rodent model may not directly translate to humans due to differences in metabolism and physiology.[17]
-
Nature of Toxicity: The severity and reversibility of the observed toxicities are crucial. A narrow TI may be acceptable if the toxicities are mild and reversible, but not if they are severe and life-threatening.
-
Indication: For life-threatening diseases like cancer, a narrower therapeutic index may be tolerated compared to drugs for chronic, non-life-threatening conditions.[18]
-
PK/PD Relationship: Understanding the relationship between drug exposure (Pharmacokinetics) and its effect (Pharmacodynamics) is vital.[19][20] An exposure-based TI, which compares the plasma concentrations required for efficacy and toxicity, can be more predictive than a dose-based TI.[21]
Advanced Considerations: The Role of PK/PD Modeling
Integrating pharmacokinetic and pharmacodynamic data is essential for a sophisticated understanding of a compound's therapeutic index.[19][22]
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion).[19][20] PK studies help determine the drug's exposure at different dose levels.
-
Pharmacodynamics (PD): Describes what the drug does to the body, including the time course and intensity of its effects.[19][20]
By building PK/PD models, researchers can simulate different dosing scenarios and predict the exposures needed to achieve a therapeutic effect while staying below toxic levels.[23][24] This modeling approach provides a more quantitative and translatable assessment of the therapeutic window, bridging the gap between preclinical data and clinical trial design.[22]
Conclusion
Evaluating the therapeutic index in preclinical models is a multifaceted process that demands a strategic and integrated approach. It requires more than just calculating a ratio; it involves a deep understanding of the dose-response relationship for both efficacy and toxicity, the selection of appropriate preclinical models, and the integration of pharmacokinetic and pharmacodynamic principles. By meticulously characterizing a lead compound's safety and activity profile, researchers can make more informed decisions, prioritizing candidates with the highest probability of success in the clinic and ultimately delivering safer, more effective medicines to patients.
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A Comparative Guide to the Synthesis of the 3,4-Dihydroisoquinoline Core: Classical Methods and Modern Innovations
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. Its prevalence in both natural products and synthetic drugs underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to the 3,4-dihydroisoquinoline core, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available strategies. We will delve into the mechanistic underpinnings, practical considerations, and experimental data of classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, alongside a discussion of the Pomeranz-Fritsch reaction and modern transition-metal-catalyzed approaches.
The Bischler-Napieralski Reaction: A Classic and Robust Approach
First discovered in 1893, the Bischler-Napieralski reaction remains one of the most frequently utilized methods for the synthesis of 3,4-dihydroisoquinolines.[1][2] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][3]
Mechanistic Insights
The reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which can be influenced by the specific reaction conditions.[3] Both pathways begin with the activation of the amide carbonyl by a condensing agent.
-
Path A: Nitrilium Ion Intermediate: The activated amide eliminates the carbonyl oxygen to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by tautomerization to yield the 3,4-dihydroisoquinoline.[4]
-
Path B: Dichlorophosphoryl Imine-Ester Intermediate: When phosphorus oxychloride (POCl₃) is used as the condensing agent, a dichlorophosphoryl imine-ester intermediate can be formed. Subsequent intramolecular cyclization and elimination of the phosphoryl group affords the final product.[3]
The aromatic ring of the β-arylethylamide must be sufficiently electron-rich to facilitate the electrophilic aromatic substitution.[1][5] Therefore, the presence of electron-donating groups on the benzene ring is crucial for the success of the reaction.[1]
Caption: General mechanistic pathway of the Bischler-Napieralski reaction.
Experimental Protocol: General Procedure
The following is a generalized protocol and may require optimization for specific substrates.
Materials:
-
β-Arylethylamide
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Condensing agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))[3]
-
Reagents for workup (e.g., ice, ammonium hydroxide, dichloromethane)
Procedure:
-
Dissolve the β-arylethylamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the condensing agent dropwise to the solution at a controlled temperature (often 0 °C to room temperature).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Limitations
Advantages:
-
Robust and reliable: A well-established method with a long history of successful application.
-
Readily available starting materials: β-Arylethylamines are often commercially available or easily synthesized.
-
Good yields for activated systems: High yields are typically obtained when the aromatic ring is substituted with electron-donating groups.[1]
Limitations:
-
Harsh reaction conditions: Often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[5][6]
-
Limited substrate scope: Generally fails for substrates with electron-withdrawing groups on the aromatic ring.[1]
-
Side reactions: A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[1]
The Pictet-Spengler Reaction: A Milder Alternative
Discovered in 1911, the Pictet-Spengler reaction is another cornerstone in the synthesis of isoquinoline alkaloids.[7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8]
Mechanistic Insights
The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the condensation of the amine and the carbonyl compound. This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring.[8] The final step involves the loss of a proton to restore aromaticity.[9] Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.[7]
Caption: General mechanistic pathway of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure
The following is a generalized protocol and may require optimization for specific substrates.[10]
Materials:
-
β-Arylethylamine
-
Aldehyde or ketone
-
Solvent (e.g., dichloromethane, methanol, water)[10]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))[10]
-
Reagents for workup (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst and stir the reaction mixture at the appropriate temperature (from room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Limitations
Advantages:
-
Milder reaction conditions: Often proceeds under milder conditions than the Bischler-Napieralski reaction, making it more compatible with a wider range of functional groups.[7]
-
High yields for activated systems: Provides excellent yields for electron-rich aromatic systems like indoles and pyrroles.[7]
-
Stereocontrol: The reaction can be rendered enantioselective by using chiral catalysts or auxiliaries.[8]
Limitations:
-
Requirement for activated rings: Similar to the Bischler-Napieralski reaction, it generally requires electron-donating groups on the aromatic ring for efficient cyclization.[7][11] Less nucleophilic aromatic rings may require harsher conditions and give lower yields.[7]
-
Formation of tetrahydroisoquinolines: The direct product is a 1,2,3,4-tetrahydroisoquinoline, which requires a subsequent oxidation step to yield the 3,4-dihydroisoquinoline.
The Pomeranz-Fritsch Reaction: An Alternative Route to Isoquinolines
The Pomeranz-Fritsch reaction provides an alternative pathway to isoquinolines, which can then be selectively reduced to 3,4-dihydroisoquinolines. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[12][13]
Mechanistic Overview
The reaction begins with the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal.[13] Treatment with a strong acid promotes cyclization onto the aromatic ring, followed by elimination of alcohol to form the isoquinoline ring system.[13][14]
Practical Considerations
While a viable route, the Pomeranz-Fritsch reaction often suffers from low yields and the requirement for strongly acidic conditions.[12] However, modifications such as the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal, have been developed to improve its utility.[15][16]
Modern Approaches: Transition-Metal-Catalyzed Syntheses
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of 3,4-dihydroisoquinolines and their derivatives. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical approaches.
Examples of such methods include:
-
Rhodium(III)-catalyzed [4+2] cycloaddition: This method utilizes feedstock gases and C-H activation to provide a diverse range of 3,4-dihydroisoquinolones in good yields.[17]
-
Palladium-catalyzed annulation: Various palladium-catalyzed reactions have been developed for the synthesis of 3,4-dihydroisoquinolones from aryl and alkenyl carboxamides with dienes.[17]
-
Cobalt(III)-catalyzed C-H annulation: This redox-neutral method allows for the synthesis of 3,4-dihydroquinolinones from arylamides and dienes.[17]
These modern methods represent a significant advancement in the field, offering access to a wider array of substituted 3,4-dihydroisoquinoline cores under more benign conditions.
Comparative Analysis of Synthetic Routes
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction | Transition-Metal-Catalyzed Routes |
| Starting Materials | β-Arylethylamide[2] | β-Arylethylamine + Aldehyde/Ketone[8] | Benzaldehyde + 2,2-Dialkoxyethylamine[13] | Varies (e.g., Arylamides, Dienes)[17] |
| Key Reagents | Dehydrating agent (POCl₃, P₂O₅)[3] | Acid catalyst (HCl, TFA)[10] | Strong acid (H₂SO₄)[13] | Transition metal catalyst (Rh, Pd, Co)[17] |
| Reaction Conditions | Harsh (refluxing acid)[5] | Mild to harsh[7] | Harsh (strong acid)[12] | Generally mild |
| Product | 3,4-Dihydroisoquinoline[3] | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline[13] | 3,4-Dihydroisoquinolone/derivative[17] |
| Substrate Scope | Electron-rich aromatics[1] | Electron-rich aromatics[7] | Can be limited by harsh conditions | Broader scope, better functional group tolerance |
| Key Advantages | Robust, readily available starting materials | Milder conditions, potential for stereocontrol[8] | Alternative disconnection approach | Mild conditions, high efficiency, broad scope |
| Key Disadvantages | Harsh conditions, limited scope[1][5] | Requires activated rings, product requires oxidation[7] | Often low yields, harsh conditions[12] | Catalyst cost and sensitivity |
Conclusion
The synthesis of the 3,4-dihydroisoquinoline core is a well-explored area of organic chemistry, with several powerful methods at the disposal of researchers. The classical Bischler-Napieralski and Pictet-Spengler reactions remain highly relevant and effective, particularly for electron-rich substrates. The choice between these two often depends on the specific substrate and the desired functional group tolerance, with the Pictet-Spengler generally offering milder conditions. The Pomeranz-Fritsch reaction provides an alternative, albeit often lower-yielding, approach.
The emergence of transition-metal-catalyzed methods has significantly expanded the synthetic toolbox, enabling the construction of diverse 3,4-dihydroisoquinoline derivatives under milder conditions and with greater efficiency. As the demand for novel and complex bioactive molecules containing the 3,4-dihydroisoquinoline scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of research in the field.
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NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
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Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
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Kaban, S. Z., & Küçükgüzel, I. (2019). Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. Journal of Heterocyclic Chemistry, 56(11), 3046-3052. [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
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Wang, C., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(13), 6315-6321. [Link]
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Benchmarking the performance of new analogues against a library of existing enzyme inhibitors
A Senior Application Scientist's Guide to Benchmarking New Enzyme Inhibitors
This guide provides a comprehensive framework for rigorously evaluating novel enzyme inhibitor analogues against a curated library of existing compounds. Our focus extends beyond simple potency measurements to build a holistic performance profile, enabling confident decision-making in drug discovery and academic research. We will delve into the causality behind experimental design, ensuring each step contributes to a self-validating, robust dataset.
Section 1: The Strategic Foundation for Benchmarking
Before embarking on any experimental work, a clear strategy is paramount. The goal of benchmarking is not merely to determine if a new compound is "better," but to understand how and why it might be superior. This involves defining the key performance indicators (KPIs) that matter most for your specific project. A new analogue might offer incremental potency improvements, a novel mechanism of action, enhanced selectivity, or better cell permeability.
The Causality of a Phased Approach: We employ a multi-phase approach, starting with broad screening and progressively increasing the depth of characterization for promising compounds. This conserves resources and ensures that the most rigorous, time-intensive assays are reserved for the most viable candidates.
Here is the overall workflow we will follow:
Caption: Mechanisms of reversible enzyme inhibition.
The Logic of MoA Studies: By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic shifts in Kₘ and Vₘₐₓ. These shifts are diagnostic of the inhibition mechanism. [1]For example, a competitive inhibitor will increase the apparent Kₘ without changing Vₘₐₓ. [2] Protocol: Kᵢ Determination
-
Experimental Matrix: Set up a matrix of experiments. You will run a full substrate titration (as in section 2.1) at several different fixed concentrations of your inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value).
-
Data Acquisition: For each inhibitor concentration, determine the apparent Kₘ and Vₘₐₓ by fitting the substrate-velocity data to the Michaelis-Menten equation.
-
Graphical Analysis: The most intuitive way to determine the MoA is by visualizing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]). [3] * Competitive Inhibition: Lines will intersect on the y-axis. [2] * Non-competitive Inhibition: Lines will intersect on the x-axis. [1] * Uncompetitive Inhibition: Lines will be parallel. [1]4. Kᵢ Calculation: The inhibition constant (Kᵢ) is a true measure of binding affinity, independent of substrate concentration. It can be calculated from the changes in Kₘ or Vₘₐₓ using specific equations for each inhibition type.
Section 5: Data Summary and Objective Comparison
The final step is to consolidate all your data into a clear, comparative format. This allows for at-a-glance evaluation of your new analogues against the established inhibitors.
Table 1: Comparative Performance of New Analogues vs. Library Inhibitors
| Compound | Type | % Inhibition @ 10µM | IC₅₀ (µM) [4] | pIC₅₀ (-log M) [5] | Kᵢ (µM) | Mechanism of Action [1] |
| Library-001 | Reference | 95.2 ± 2.1 | 0.53 ± 0.04 | 6.28 | 0.25 | Competitive |
| Library-002 | Reference | 88.7 ± 3.5 | 1.10 ± 0.09 | 5.96 | 1.10 | Non-competitive |
| NewAnalogue-A | Test | 98.1 ± 1.5 | 0.15 ± 0.02 | 6.82 | 0.07 | Competitive |
| NewAnalogue-B | Test | 75.4 ± 4.0 | 2.50 ± 0.18 | 5.60 | 1.20 | Mixed |
Data are presented as mean ± SEM from three independent experiments (n=3).
Interpretation: In this illustrative dataset, NewAnalogue-A demonstrates superior performance compared to the reference compounds. It shows higher potency in the primary screen, a significantly lower IC₅₀ and Kᵢ value, and maintains the same competitive mechanism of action as the primary reference compound (Library-001). NewAnalogue-B is less potent and exhibits a mixed mechanism, suggesting it may bind to both the free enzyme and the enzyme-substrate complex. [6]
Conclusion
References
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Enzyme inhibition and kinetics graphs . (n.d.). Khan Academy. Retrieved from [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor . (2018, June 26). protocols.io. Retrieved from [Link]
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How to calculate IC50 . (n.d.). Science Gateway. Retrieved from [Link]
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Biochemistry Breakdown⚒️: Understanding Enzyme Kinetics and Inhibition . (2025, February 20). Kaplan. Retrieved from [Link]
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Steady-state enzyme kinetics . (2021, May 10). The Biochemist. Retrieved from [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values . (2024, October 1). Journal of Medicinal Chemistry. Retrieved from [Link]
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Key concepts: Enzyme inhibition . (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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Enzyme Inhibition . (2025, August 16). Biology LibreTexts. Retrieved from [Link]
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The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors . (2021, September 8). PMC - NIH. Retrieved from [Link]
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Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies . (n.d.). MDPI. Retrieved from [Link]
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New algorithms and an in silico benchmark for computational enzyme design . (n.d.). PMC - NIH. Retrieved from [Link]
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Biochemistry | Enzyme Inhibition . (2017, April 26). YouTube. Retrieved from [Link]
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How should I start with Enzyme-Inhibitor kinetics assay? . (2015, September 2). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
This document provides essential safety and logistical information for the proper disposal of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS No. 31964-52-0). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a deep, procedural understanding of waste handling for this specific compound, grounded in established safety protocols and regulatory standards.
Disclaimer: This guide is intended for informational purposes and is based on the known hazards of related chemical structures and general laboratory safety principles. The primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.[1][2][3]
Part 1: Hazard Identification and Risk Assessment
A specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature. Therefore, a conservative risk assessment must be performed by evaluating the hazards associated with its core structures: the 3,4-dihydroisoquinoline moiety and the carbothioamide (thioamide) functional group.
-
3,4-Dihydroisoquinoline: The parent compound is classified under the Globally Harmonized System (GHS) as acutely toxic and a significant irritant.[4]
-
Thioamide Group (-C(=S)N<): This functional group is the primary source of concern for disposal. Thioamides can undergo hydrolysis under acidic or strongly basic conditions to release highly toxic and flammable hydrogen sulfide (H₂S) gas . Furthermore, many thioamides are considered potential carcinogens or mutagens.[5]
Based on this analysis, this compound must be treated as hazardous waste. The inferred hazard profile is summarized below.
| Hazard Category | GHS Pictogram | Inferred Hazard Statements | Key Precautionary Statements (Disposal-Related) |
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowed. H310: Fatal in contact with skin.[4] | P262: Do not get in eyes, on skin, or on clothing. P270: Do not eat, drink or smoke when using this product.[4] | |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[4][6] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection.[6] | |
| Chemical Reactivity | N/A | Reacts with acids and strong bases to produce toxic gas. | P234: Keep only in original container. Avoid mixing with incompatible materials. |
| Environmental Hazard | N/A | (Assumed) P273: Avoid release to the environment.[5] | P501: Dispose of contents/container to an approved waste disposal plant. |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure that involves handling or generating waste of this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved respirator may be necessary for spill cleanup.[7]
Safe Handling Protocol to Minimize Waste Generation:
-
Work in a Ventilated Area: Always handle the solid compound or its solutions inside a certified chemical fume hood to minimize inhalation exposure.
-
Use Designated Equipment: Utilize dedicated spatulas, glassware, and weighing papers for this compound to prevent cross-contamination.
-
Prevent Dusting: When handling the solid, avoid actions that could generate dust.
-
Clean as You Go: Decontaminate surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is waste segregation . Never dispose of this chemical down the drain or in the regular trash.[1]
Step 1: Waste Classification
-
All materials contaminated with this compound must be classified as hazardous chemical waste . This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing papers, paper towels from spill cleanup).
-
Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).[1]
-
Step 2: Container Selection
-
Solid Waste: Collect in a sealable, sturdy plastic bag or a wide-mouth plastic container clearly designated for solid chemical waste.
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy). The container must have a screw-top cap.[8]
-
Sharps Waste: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.
Step 3: Waste Segregation (Critical Step)
-
The Causality: The primary danger during disposal is the inadvertent mixing of this thioamide with incompatible chemicals, which can trigger dangerous reactions.
-
Segregation Rules:
-
DO NOT mix with acidic waste. This is the most critical rule. Acidification will cause hydrolysis and the release of toxic H₂S gas.[9]
-
DO NOT mix with strong basic waste. Strong bases can also promote hydrolysis and H₂S release.
-
DO NOT mix with oxidizing agents. Strong oxidizers can react violently with the thioamide group.
-
Segregate into a non-halogenated organic waste stream unless it is dissolved in a halogenated solvent (e.g., dichloromethane).[10]
-
Step 4: Labeling and Storage
-
Attach a completed Hazardous Waste Label to the container as soon as you begin adding waste.[1][3]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be in secondary containment to control any potential leaks.[10]
-
Keep waste containers closed at all times except when adding waste.[1][8]
Step 5: Arranging for Disposal
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a waste pickup.[1][3] Do not allow hazardous waste to accumulate in the lab for extended periods.
Part 4: Spill and Emergency Procedures
For a Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Gently sweep the absorbed material into a designated solid waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.
-
Label the waste container and dispose of it according to the protocol in Part 3.
For a Large Spill (Outside of a fume hood) or if H₂S is suspected:
-
EVACUATE the laboratory immediately. H₂S is an inhalation hazard.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Call your institution's emergency number and the EHS office from a safe location.
-
Do not re-enter the area until it has been cleared by trained emergency personnel.
Part 5: Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Decision tree for the safe segregation and disposal of waste.
Part 6: Regulatory Context
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories."[11] This standard mandates the creation of a Chemical Hygiene Plan (CHP), which includes procedures for safe removal of hazardous chemical waste.[12] The final transport, treatment, and disposal of this waste are regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Adherence to the procedures outlined in this guide and by your EHS office ensures compliance with these critical federal regulations.
References
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- N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET - Fisher Scientific (Morpholine-4-carbothioamide). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich (5,7-Diiodo-8-quinolinol). Sigma-Aldrich.
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Navigating the Unseen: A Guide to Safely Handling 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
In the landscape of drug discovery and development, novel molecular entities present both exciting opportunities and inherent challenges. 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, a compound of interest for many researchers, requires a protocol of utmost caution due to the limited availability of specific safety data. This guide provides a comprehensive framework for its safe handling and disposal, drawing upon established principles of laboratory safety and data from structurally related compounds. Our primary objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
Hazard Assessment: Acknowledging the Unknown
A Safety Data Sheet for a similar compound highlights the following risks:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Furthermore, the parent molecule, 3,4-Dihydroisoquinoline, is classified with the following hazard statements:
Given this information, a conservative approach is mandated. We must treat this compound as a substance with the potential for high acute toxicity, particularly through dermal contact and ingestion, and as a substance capable of causing severe eye injury.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[4] A multi-layered approach to PPE is essential to prevent skin and eye contact, as well as inhalation of any airborne particles.[1]
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved) - Impermeable Lab Coat with knit cuffs - ANSI Z87.1-compliant Safety Goggles - Face Shield - N95 Respirator | To prevent inhalation of fine particles and protect against accidental splashes to the face and eyes. Double gloving provides an extra barrier against dermal absorption.[2][5][6] |
| Solution Preparation and Handling | - Disposable Nitrile Gloves (double-gloved) - Impermeable Lab Coat with knit cuffs - ANSI Z87.1-compliant Safety Goggles - Face Shield | To protect against splashes of the chemical in solution.[7][8] |
| Experimental Procedures | - Disposable Nitrile Gloves (double-gloved) - Impermeable Lab Coat with knit cuffs - ANSI Z87.1-compliant Safety Goggles | Standard protection for handling chemical solutions in a controlled laboratory setting. |
| Waste Disposal | - Disposable Nitrile Gloves (double-gloved) - Impermeable Lab Coat with knit cuffs - ANSI Z87.1-compliant Safety Goggles - Face Shield | To guard against splashes and contact with contaminated waste materials. |
It is crucial to inspect all PPE for integrity before each use and to remove and replace any compromised items immediately. [1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to minimizing exposure risk.[9] The following procedural steps should be strictly adhered to.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control potential airborne particulates.[2]
-
Pre-use Checks: Before commencing work, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[2]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a tared, sealed container for weighing to minimize the risk of generating dust.
-
Clean the spatula and weighing vessel with a solvent-moistened wipe immediately after use to prevent the spread of contamination. Dispose of the wipe in the designated solid hazardous waste container.
-
-
Post-Weighing:
-
Securely cap the stock container and the container with the weighed compound.
-
Wipe down the balance and surrounding surfaces within the fume hood with a suitable decontaminating solution.
-
Solution Preparation and Use
-
In a Fume Hood: All solution preparation should take place within a chemical fume hood.[2]
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.[1][10]
-
Handling Solutions: When using the solution in experiments, always wear the specified PPE. Avoid working alone in the laboratory, especially when handling hazardous materials.[11]
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper waste management is a critical component of laboratory safety and environmental responsibility.[1][12][13]
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous chemical waste.[14]
Decontamination and Container Rinsing
-
Glassware: All glassware that has come into contact with the compound must be decontaminated. A triple rinse with a suitable solvent is recommended. The first two rinses must be collected as hazardous waste.[12]
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12] After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal
Conclusion: A Commitment to Safety
The responsible use of novel research chemicals like this compound is fundamental to scientific advancement. By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently pursue their work while ensuring their personal safety and the protection of their colleagues and the environment. Remember, in the absence of complete data, caution and adherence to best practices are your most valuable tools.
References
- Quora. (2024, April 14).
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- New Mexico State University. Chemical Safety in Research and Teaching.
- University of Wisconsin-Madison.
- Sigma-Aldrich. (2024, September 6).
- Rosalind Franklin University.
- Fisher Scientific.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Harvey Mudd College Department of Chemistry. (2015, October 29).
- ASHP Public
- Dow Corporate. Personal Protective Equipment Guidance.
- ChemicalBook. This compound CAS.
- CSUB.
- PubChem. 3,4-Dihydroisoquinoline | C9H9N | CID 76705.
- Thermo Fisher Scientific. (2025, September 12).
- PubChem. N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide.
- Thermo Fisher Scientific. (2025, December 22).
- TigerWeb.
- National Center for Biotechnology Information.
- ETH Zurich.
- Benchchem.
- ChemScene. 31964-52-0 | this compound.
- PubChem. 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride | C10H14ClN3.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
- EPFL.
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- ABLAZE. CAS 31964-52-0 this compound.
- Washington State Department of Ecology.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
